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  • Product: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
  • CAS: 85895-88-1

Core Science & Biosynthesis

Foundational

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid CAS 85895-88-1 properties

The following technical guide provides an in-depth analysis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS 85895-88-1) . This document is structured to serve researchers and drug development professionals, movin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS 85895-88-1) . This document is structured to serve researchers and drug development professionals, moving beyond basic catalog data to explore synthesis logic, chemical behavior, and application scaffolds.

CAS: 85895-88-1 | Formula: C₇H₇NO₆S | MW: 233.20 g/mol [1]

Chemical Identity & Core Properties

This compound represents a highly functionalized benzene scaffold, integrating an acidic sulfonyl group, a nucleophilic hydroxyl group, and an electron-withdrawing nitro group.[2] This "push-pull" electronic structure makes it a versatile intermediate in chromophore synthesis and a challenging analyte in chromatographic method development.

Physicochemical Profile

The following data synthesizes computed and field-observed properties for the free acid form.

PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline powderTypical of nitrated phenols due to conjugation.
Solubility High (Water, Polar Organic Solvents)The sulfonic acid moiety (

) confers extreme hydrophilicity.
Acidity (pKa) < 1.0 (Sulfonic), ~7.5 (Phenolic)The nitro group at C5 significantly increases the acidity of the phenolic -OH compared to o-cresol.
Stability Hygroscopic; Light SensitiveSulfonic acids often exist as hydrates. Protect from moisture to prevent deliquescence.
Melting Point Decomposes > 200°CExact MP is often obscured by decomposition or hydration state; analogous compounds char before melting.

Standardized Synthetic Route (Self-Validating Protocol)

Note: The following protocol is designed based on electrophilic aromatic substitution principles for the regioselective functionalization of o-cresol. It represents a logical laboratory-scale route.

Reaction Logic

The synthesis relies on the directing effects of substituents. We begin with 2-methylphenol (o-cresol) .

  • Sulfonation: The hydroxyl group (

    
    ) is a strong ortho/para activator. The methyl group (
    
    
    
    ) is a weak ortho/para activator. Sulfonation typically occurs para to the strongest activator (
    
    
    ), yielding 4-hydroxy-3-methylbenzenesulfonic acid .
  • Nitration: The introduced sulfonic acid group (

    
    ) is a meta director. The hydroxyl group remains a strong ortho/para director. Position 5 is ortho to the 
    
    
    
    and meta to the
    
    
    , making it the thermodynamically and kinetically favored site for nitration.
Step-by-Step Methodology
Phase A: Sulfonation of o-Cresol
  • Charge: Place 1.0 eq of 2-methylphenol (o-cresol) in a chemically resistant reactor.

  • Acid Addition: Slowly add 1.1 eq of concentrated sulfuric acid (

    
    , >98%) or Oleum (20% free 
    
    
    
    ) while maintaining temperature < 60°C to prevent polysulfonation.
  • Reaction: Heat to 100°C for 2-4 hours.

  • Validation: Monitor by TLC or HPLC. Disappearance of o-cresol indicates conversion to the sulfonic acid intermediate.

Phase B: Nitration[3][4]
  • Cooling: Cool the sulfonated mass to 0-5°C.

  • Nitration: Add a mixture of

    
     (1.05 eq) and 
    
    
    
    dropwise. Critical: Maintain temperature < 10°C. The sulfonic acid group deactivates the ring, but the phenolic group activates it; controlling temperature prevents dinitration (picric acid analogs).
  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: The product may precipitate as a zwitterion or require "salting out" with NaCl if the sodium salt is acceptable. For the free acid, purification via ion-exchange chromatography or recrystallization from dilute acid is recommended.

Synthesis Pathway Visualization

SynthesisPath Cresol Start: 2-Methylphenol (o-Cresol) Sulfonation Step 1: Sulfonation (H2SO4 / 100°C) Cresol->Sulfonation Electrophilic Attack (Para to OH) Intermediate Intermediate: 4-Hydroxy-3-methyl- benzenesulfonic acid Sulfonation->Intermediate Nitration Step 2: Nitration (HNO3 / H2SO4 / <10°C) Intermediate->Nitration Directed to C5 (Ortho to OH, Meta to SO3H) Product Target: 4-Hydroxy-3-methyl- 5-nitrobenzenesulfonic acid Nitration->Product

Figure 1: Regioselective synthesis pathway leveraging substituent directing effects.

Applications in Drug Development & Analysis

A. Carbonic Anhydrase Inhibitor (CAI) Scaffold

While often used as a dye intermediate, the structural core of CAS 85895-88-1 shares significant homology with sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).

  • Mechanism: The sulfonamide or sulfonic acid moiety coordinates with the Zinc ion (

    
    ) in the enzyme's active site.
    
  • Differentiation: The nitro group at C5 acts as an electron-withdrawing group (EWG), lowering the pKa of the sulfonamide/sulfonic group, potentially enhancing binding affinity in hypoxic tumor environments. This makes it a candidate for hypoxia-activated prodrug research.

B. HPLC Method Development Standard

Due to its high polarity and UV activity (nitro-aromatic chromophore), this compound is a critical standard for developing Reverse Phase (RP) methods for polar impurities.

  • Challenge: It elutes near the void volume in standard C18 columns.

  • Solution: Use Mixed-Mode columns (e.g., SIELC Newcrom R1) which combine hydrophobic retention with ion-exchange mechanisms to retain the sulfonic acid group.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample: Reaction Mixture (Polar Acidic Impurities) Column Column Selection: Mixed-Mode (RP + Anion Exchange) Sample->Column Mechanism Retention Mechanism: 1. Hydrophobic interaction (Methyl/Aryl) 2. Ion-Exchange (Sulfonate - NH3+) Column->Mechanism Detection Detection: UV @ 254nm / 330nm (Nitro-phenol absorption) Mechanism->Detection

Figure 2: HPLC retention strategy for highly polar sulfonic acids.

Safety & Handling Protocols

Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Handling:

    • Corrosivity: The sulfonic acid proton is highly acidic. Use acid-resistant gloves (Nitrile/Neoprene) and face shields.

    • Dust: Nitro-aromatics can be sensitizers. Handle in a fume hood to avoid inhalation.

    • Storage: Store in a desiccator. Hydrolysis or hydration can alter stoichiometry, affecting analytical standard preparation.

References

  • PubChem. (2025). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CID 3021009).[1] National Library of Medicine. [Link]

  • SIELC Technologies. (2018). Separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column. [Link]

  • Nocentini, A., et al. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII. Journal of Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of C7H7NO6S

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Disclaimer: The molecular formula C7H7NO6S does not correspond to a commonly documented, single chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C7H7NO6S does not correspond to a commonly documented, single chemical entity. This guide, therefore, proposes a plausible representative structure, 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid , to facilitate a detailed exploration of the chemical characteristics and potential applications relevant to a compound with this formula. The insights and protocols described herein are synthesized from established principles of organic chemistry and data from closely related, well-documented nitrated and sulfonated aromatic compounds.

Introduction: Deconstructing the Molecular Formula C7H7NO6S

The molecular formula C7H7NO6S suggests a substituted aromatic compound, likely derived from a C7 hydrocarbon backbone such as toluene. The elemental composition points to the presence of key functional groups that dictate its chemical behavior: a nitro group (-NO2), a sulfonic acid group (-SO3H), and a hydroxyl group (-OH) attached to a toluene core.

A plausible isomer, and the focus of this guide, is 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid . This structure provides a valuable model for understanding the interplay of these functional groups and their impact on the molecule's properties and reactivity.

Molecular Structure and Weight

The proposed structure for C7H7NO6S is presented below:

Caption: Proposed chemical structure of 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid.

The calculated molecular weight of C7H7NO6S is 233.20 g/mol .

PropertyValue
Molecular Formula C7H7NO6S
Molecular Weight 233.20 g/mol
IUPAC Name 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid

Physicochemical Properties and Reactivity

The presence of a sulfonic acid group renders the molecule highly acidic and water-soluble.[1] The nitro group, being a strong electron-withdrawing group, further increases the acidity of the sulfonic acid and the phenolic hydroxyl group. The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro and sulfonic acid groups.

Key Physicochemical Properties:

  • Appearance: Likely a crystalline solid, with color ranging from white to yellowish, a common characteristic of nitroaromatic compounds.[1]

  • Solubility: Expected to have good solubility in water and polar organic solvents like ethanol.[1]

  • Acidity: The sulfonic acid group is a strong acid. The nitro group enhances the acidity of both the sulfonic acid and the hydroxyl group.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

G p_cresol p-Cresol sulfonation Sulfonation (H2SO4) p_cresol->sulfonation intermediate 4-hydroxy-2-methylbenzenesulfonic acid sulfonation->intermediate nitration Nitration (HNO3/H2SO4) intermediate->nitration final_product 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid nitration->final_product

Caption: Proposed synthetic workflow for 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid.

Experimental Protocol: Sulfonation of p-Cresol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a calculated amount of p-cresol.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (or oleum for a more vigorous reaction) to the p-cresol while maintaining the temperature between 60-80°C.[2]

  • Reaction Monitoring: The reaction progress can be monitored by techniques like HPLC to check for the disappearance of the starting material.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the product. The crude product can be purified by recrystallization.

Experimental Protocol: Nitration of 4-hydroxy-2-methylbenzenesulfonic acid

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Reaction: The synthesized 4-hydroxy-2-methylbenzenesulfonic acid is dissolved in concentrated sulfuric acid and cooled. The nitrating mixture is then added dropwise, keeping the temperature below 10°C to control the exothermic reaction and prevent side product formation.

  • Quenching and Isolation: The reaction mixture is then carefully poured onto crushed ice to precipitate the final product, which is then filtered, washed, and dried.

Applications in Research and Drug Development

Aromatic compounds containing both nitro and sulfonic acid groups are valuable intermediates in various industries.

  • Dye and Pigment Industry: Nitrotoluenesulfonic acids are key precursors in the synthesis of azo dyes and fluorescent whitening agents.[2][3] The functional groups in our proposed molecule could similarly be used to create complex dye structures.

  • Pharmaceutical Synthesis: Aromatic sulfonic acids are utilized as catalysts and to form salts of basic active pharmaceutical ingredients (APIs) to improve their solubility and stability.[4][5] The nitro group can also be a pharmacophore in certain drugs or can be reduced to an amino group, providing a reactive handle for further molecular elaboration.[6] Nitroaromatic compounds have been used in drugs for treating conditions like cancer and cardiovascular diseases.[6]

  • Agrochemicals: These compounds can serve as intermediates in the production of herbicides and pesticides.[7]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of C7H7NO6S.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine purity, quantify the compound, and monitor reaction progress. A reversed-phase column with a UV detector would be suitable.[8]
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
Infrared (IR) Spectroscopy To identify the presence of key functional groups such as -SO3H, -NO2, and -OH.
Capillary Electrophoresis (CE) An effective method for the separation and analysis of aromatic sulfonates in various matrices.[9]

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.

  • Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[10][11] Overexposure may lead to health issues.[11]

  • Reactivity Hazards: The nitration process is highly exothermic and can lead to runaway reactions if not properly controlled.[12][13] Nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[13]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of toxic fumes.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials and heat sources.

Conclusion

While the molecular formula C7H7NO6S does not point to a single, common chemical, by proposing a representative structure like 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid, we can effectively explore the rich chemistry governed by its functional groups. This in-depth guide provides a framework for researchers and drug development professionals to understand the synthesis, properties, and potential applications of such a molecule, grounded in the established science of related compounds. The versatility of the nitro, sulfonic acid, and hydroxyl groups on an aromatic scaffold makes this class of compounds a fertile ground for further research and development in various scientific and industrial fields.

References

  • 2-Nitrotoluene-4-Sulfonic Acid. (n.d.).
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Prudour Pvt. Ltd. (2024, June 28). Para Nitro Toluene Ortho Sulphonic Acid Market Size, Share, Growth Statistics Report 2033. Market.us. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrotoluene-2-sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid.
  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
  • Google Patents. (n.d.). EP0018541A1 - Process for the preparation of 4-nitrotoluene-2-sulfonic acid.
  • Google Patents. (n.d.). US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid.
  • PubChem. (n.d.). O-toluenesulfonic acid, 4-nitro-, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Shriner, R. L., & Fuson, R. C. (1940). The Systematic Identification of Organic Compounds (2nd ed.). John Wiley & Sons, Inc.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from a relevant conference proceeding or journal.
  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
  • J.J. Nitro Products Private Limited. (2025, May 9). PNTOSA Chemical Manufacturers in India | Para Nitro Toluene Ortho Sulfonic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 100926540.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • NIST. (n.d.). Search for Species Data by Molecular Weight. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Nitro-Cresol Sulfonic Acid Derivatives

Introduction Nitro-cresol sulfonic acid derivatives represent a class of organic compounds of significant interest in various fields, including the pharmaceutical and agrochemical industries. Their utility is often dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitro-cresol sulfonic acid derivatives represent a class of organic compounds of significant interest in various fields, including the pharmaceutical and agrochemical industries. Their utility is often dictated by their physicochemical properties, among which solubility is a critical parameter. This guide provides a comprehensive exploration of the factors governing the solubility of these derivatives in both aqueous and organic media. Understanding these principles is paramount for researchers, scientists, and drug development professionals to effectively formulate, deliver, and utilize these compounds.

The molecular architecture of nitro-cresol sulfonic acid derivatives, characterized by a hydroxylated and nitrated toluene backbone further functionalized with a sulfonic acid group, presents a fascinating case study in solubility. The interplay between the strongly hydrophilic sulfonic acid moiety and the more hydrophobic nitro-cresol core creates a complex solubility profile that is highly sensitive to environmental conditions such as pH and solvent polarity. This guide will dissect these interactions to provide a predictive and practical understanding of their behavior.

Molecular Structure and Its Influence on Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. In nitro-cresol sulfonic acid derivatives, four key functional groups are at play:

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group. It readily ionizes in aqueous solutions to form the sulfonate anion (-SO₃⁻), which can engage in strong ion-dipole interactions with water molecules. This group is the primary driver of aqueous solubility.[1][2] Sulfonic acids are generally water-soluble and are comparable in strength to sulfuric acid.[1]

  • Hydroxyl Group (-OH): As a polar group, the hydroxyl moiety can act as both a hydrogen bond donor and acceptor. This contributes to aqueous solubility.[3][4] However, its acidity (pKa typically around 10 for cresols) is much weaker than the sulfonic acid group, meaning it will only be significantly ionized at high pH.[5]

  • Nitro Group (-NO₂): The nitro group is a polar, electron-withdrawing group. While it can participate in dipole-dipole interactions, it is considered a poor hydrogen bond acceptor.[6][7] Its contribution to aqueous solubility is therefore modest and can be outweighed by its contribution to the overall non-polar character of the aromatic ring.

  • Methyl Group (-CH₃) and Aromatic Ring: The cresol backbone (methylphenol) is inherently hydrophobic. This part of the molecule prefers to interact with non-polar solvents and will limit solubility in water.

The relative positions of these substituents (isomerism) can also have a profound impact. For instance, an ortho-nitro group can form an intramolecular hydrogen bond with the hydroxyl group, which can decrease its interaction with water and thus lower aqueous solubility compared to its meta and para isomers.[3][8]

The Role of pH and Ionization

The pH of the medium is arguably the most critical factor controlling the aqueous solubility of nitro-cresol sulfonic acid derivatives.

  • Sulfonic Acid (pKa < 1): The sulfonic acid group is a very strong acid and will be fully deprotonated to the highly soluble sulfonate anion (-SO₃⁻) across the entire physiological pH range and beyond.

  • Phenolic Hydroxyl (pKa ≈ 7-10): The pKa of the phenolic hydroxyl group is influenced by the electron-withdrawing nitro groups. For dinitrocresols, the pKa can be as low as 4.4.[9] Below this pKa, the hydroxyl group is protonated (-OH), and above it, it deprotonates to the phenoxide anion (-O⁻). This deprotonation significantly increases the molecule's polarity and water solubility.

This dual acidic nature means that solubility will be lowest at very low pH (when the hydroxyl group is protonated) and will increase significantly as the pH rises above the pKa of the hydroxyl group.[10] The formation of water-soluble salts with sodium, potassium, or ammonium is a common strategy to enhance the aqueous solubility of these compounds.[9][11]

Caption: Key molecular interactions governing aqueous solubility.

Solubility Profile: Aqueous vs. Organic Solvents

The principle of "like dissolves like" is a useful starting point for understanding the solubility of these derivatives in different solvent classes.

Aqueous Solubility

As discussed, aqueous solubility is dominated by the sulfonic acid group. These compounds are generally water-soluble, especially in neutral to alkaline conditions where both the sulfonic acid and hydroxyl groups are ionized.[2] However, the term "water-soluble" is relative. For instance, 4,6-Dinitro-o-cresol (DNOC) itself is only slightly soluble in water (0.01%), but its salts are much more soluble.[11][12][13] The presence of the sulfonic acid group dramatically increases this intrinsic solubility.

Solubility in Organic Solvents

The solubility in organic solvents is a balance between the polar functional groups and the non-polar aromatic core.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydroxyl and sulfonic acid groups, and dipole-dipole interactions with the nitro group. Consequently, nitro-cresol sulfonic acid derivatives generally exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds and participate in strong dipole-dipole interactions. They are effective at solvating the polar parts of the molecule, leading to moderate to good solubility. Some sulfonic acids are specifically noted as being soluble in organic solvents, making them useful as lipophilic acid catalysts.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The highly polar sulfonic acid group makes these compounds poorly soluble in non-polar solvents.[14] The energy required to break the strong intermolecular forces in the solid crystal and the poor solvation of the ionic/highly polar groups by non-polar solvents present a significant thermodynamic barrier.

Summary of Expected Solubility Trends
Solvent ClassExample SolventKey InteractionsExpected SolubilityRationale
Aqueous Water (pH 7)Ion-Dipole, H-BondingHighThe sulfonic acid group is ionized (-SO₃⁻), leading to strong, favorable interactions with polar water molecules.
Polar Protic EthanolH-Bonding, Dipole-DipoleHighEthanol can act as both a hydrogen bond donor and acceptor, effectively solvating all polar functional groups.
Polar Aprotic AcetoneDipole-DipoleModerateAcetone's strong dipole can interact favorably with the polar groups, but it cannot donate hydrogen bonds to the sulfonate.
Non-Polar Hexanevan der Waals forcesVery LowThe large mismatch in polarity between the solute and solvent results in very poor solvation of the polar functional groups.[14]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The "shake-flask" method is a widely recognized standard, particularly for compounds with solubilities above 10 mg/L, as outlined in OECD Guideline 105.[15][16][17][18]

Protocol: Shake-Flask Method (OECD 105)

This protocol provides a robust method for determining the water solubility of a test substance.

Objective: To determine the saturation mass concentration of a nitro-cresol sulfonic acid derivative in water at a given temperature.

Materials:

  • Test substance (nitro-cresol sulfonic acid derivative)

  • Reagent-grade water

  • Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

  • Suitable vessels (e.g., glass flasks with stoppers)

  • Centrifuge or filtration system (e.g., 0.45 µm filter)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Calibrated pH meter

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[17] This helps in determining the appropriate amount of substance to use in the final test.

  • Sample Preparation: Add an excess amount of the test substance to a series of flasks containing a known volume of water. The excess solid should be clearly visible.

  • Equilibration: Place the flasks in a constant temperature bath and agitate them vigorously.[16] The time required to reach equilibrium must be determined, but it is often 24 to 48 hours. It is advisable to approach equilibrium from both supersaturation (by heating and then cooling) and undersaturation to confirm true equilibrium.[15]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle. Subsequently, separate the solid and aqueous phases. This is a critical step and is typically achieved by centrifugation or filtration.[16][18]

  • pH Measurement: Measure and record the pH of the saturated aqueous solution.

  • Quantification: Carefully take an aliquot of the clear, saturated solution. Dilute as necessary and analyze the concentration of the dissolved substance using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[18][19]

  • Data Analysis: Perform at least three independent determinations. The water solubility is reported as the mean of the concentrations, along with the standard deviation, the test temperature, and the pH of the solution.

G start Start prep Add excess solid to water in multiple flasks start->prep equilibrate Agitate at constant temperature (e.g., 24-48h) prep->equilibrate settle Let stand to allow undissolved solid to settle equilibrate->settle separate Separate aqueous phase (Centrifuge or Filter) settle->separate measure_ph Measure pH of saturated solution separate->measure_ph quantify Quantify concentration (e.g., HPLC-UV) measure_ph->quantify end Report Solubility (mean, SD, temp, pH) quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of nitro-cresol sulfonic acid derivatives is a multifaceted property governed by a delicate balance of competing molecular forces. The overwhelmingly hydrophilic nature of the sulfonic acid group ensures a baseline of aqueous solubility, which is significantly modulated by the pH-dependent ionization of the phenolic hydroxyl group. In contrast, solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the various functional groups of the molecule. A thorough understanding of these structural and environmental factors, validated by robust experimental methods like the OECD 105 shake-flask protocol, is essential for the successful application of these compounds in research and development.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Phytosafe. OECD 105 - Water Solubility. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]

  • Wikipedia. (2024). Sulfonic acid. [Link]

  • Wikipedia. (2024). Phenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. [Link]

  • Government of Canada. (2013, October 23). Dinitro-o-cresol final screening assessment. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]

  • Hemmerich, J., & Ecker, G. F. (2020). Lipid solubility as a factor influencing the activity of uncoupling phenols. Maastricht University. [Link]

  • ScienceDirect. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. [Link]

  • Quora. (2018, January 13). Why is sulphanilic acid not soluble in water and organic solvents?[Link]

  • PubChem - NIH. (n.d.). Cresol. [Link]

  • Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References. [Link]

  • UNL Digital Commons. (n.d.). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?[Link]

  • Allen. (n.d.). In which of the following compounds does intramolecular H-bonding occure?[Link]

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Exploratory

A Technical Guide to the UV-Vis Absorption Spectrum of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and its Spectroscopic Signature 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is a substituted aromatic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Spectroscopic Signature

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is a substituted aromatic compound whose chemical structure incorporates several key functional groups that dictate its interaction with ultraviolet and visible light.[1][2] The molecule consists of a benzene ring functionalized with a hydroxyl (-OH), a methyl (-CH₃), a nitro (-NO₂), and a sulphonic acid (-SO₃H) group. The arrangement of these substituents, particularly the electron-donating hydroxyl group and the potent electron-withdrawing nitro group, creates a conjugated π-electron system that is highly susceptible to electronic transitions when irradiated with UV-Vis light.[3]

UV-Vis spectrophotometry provides a powerful, non-destructive technique to probe these electronic transitions. The resulting absorption spectrum serves as a quantitative fingerprint of the molecule, offering profound insights into its concentration in solution, its electronic structure, and its behavior in different chemical environments. This guide provides a comprehensive overview of the theoretical principles, a robust experimental protocol for acquiring the UV-Vis spectrum, and a detailed analysis of the key factors influencing the spectral characteristics of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid.

Core Principles: Chromophores and the Influence of Molecular Environment

The UV-Vis absorption spectrum of an organic molecule is determined by its chromophores—the parts of the molecule responsible for absorbing light. For 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid, the primary chromophore is the nitrophenol moiety. The benzene ring, the nitro group, and the phenolic hydroxyl group work in concert to create a system where π → π* and n → π* electronic transitions can occur upon absorption of UV-Vis radiation.

The spectral properties of this molecule are not static; they are exquisitely sensitive to the surrounding chemical environment. Two phenomena are of critical importance:

  • Halochromism (pH Effect): The molecule possesses two acidic protons: one on the phenolic hydroxyl group and one on the sulphonic acid group. The sulphonic acid is strongly acidic and will be deprotonated under most aqueous conditions. The phenolic proton, however, has a pKa that allows for its protonation state to be easily manipulated.[4] Deprotonation of the hydroxyl group to form a phenolate anion dramatically alters the electronic structure of the chromophore. This change extends the conjugated system, resulting in a significant bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity).[5][6][7][8] This pH-dependent color change is a hallmark of nitrophenols.[5][7][9]

  • Solvatochromism (Solvent Effect): The polarity of the solvent can influence the energy levels of the molecule's ground and excited states differently.[10][11] By changing the solvent, it is possible to induce shifts in the absorption maximum (λmax).[12][13] This effect, known as solvatochromism, can provide valuable information about the molecule's dipole moment and specific solute-solvent interactions.[12][14]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a self-validating protocol for the accurate measurement of the UV-Vis absorption spectrum. Adherence to these steps ensures reproducibility and trustworthiness of the obtained data.

Instrumentation and Materials
  • Instrument: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes are required for measurements in the UV region (<340 nm).

  • Reagents:

    • 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (analytical grade)

    • Solvent (e.g., deionized water, ethanol, methanol) of spectroscopic grade.

    • Buffer solutions (e.g., phosphate, borate) for pH control.

    • Acid/Base (e.g., HCl, NaOH) for pH adjustment.

Step-by-Step Methodology
  • Instrument Preparation: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30-45 minutes to ensure thermal stability.[15]

  • Sample Preparation:

    • Stock Solution: Accurately weigh a small amount of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

    • Working Solutions: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values in the instrument's optimal linear range (typically 0.1 to 1.0 A.U.).

    • For pH Studies: Prepare a series of buffered solutions across a range of pH values. Add a small, constant aliquot of the analyte stock solution to each buffer. Ensure the final concentration of the analyte is identical in all pH samples.

  • Data Acquisition:

    • Set Wavelength Range: Define the scan range (e.g., 200 nm to 600 nm).

    • Baseline Correction: Fill two clean quartz cuvettes with the pure solvent (this is the "blank").[16][17] Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[16]

    • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution.[17] Place it back in the sample holder and initiate the spectral scan.

    • Data Recording: Save and label the spectrum, noting the sample concentration, solvent, and pH.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis p1 Instrument Warm-up (30-45 min) p2 Prepare Stock Solution (Analyte in Solvent) p1->p2 p3 Prepare Working Dilutions & pH-Adjusted Samples p2->p3 a1 Fill Cuvettes with Blank (Solvent) p3->a1 a2 Perform Baseline Correction a1->a2 a3 Measure Sample Spectrum a2->a3 an1 Identify λmax a3->an1 an2 Analyze Spectral Shifts (pH, Solvent) an1->an2 an3 Quantitative Analysis (Beer-Lambert Law) an1->an3

Caption: Experimental workflow for UV-Vis spectral acquisition.

Spectral Analysis and Interpretation

While specific spectral data for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is not widely published in readily available literature, its spectrum can be reliably predicted by analogy with structurally similar compounds, most notably 4-nitrophenol.[4][7][18][19]

The Effect of pH (Halochromism)

The most dramatic spectral changes are expected as a function of pH due to the equilibrium between the protonated (phenol) and deprotonated (phenolate) forms.

  • Acidic to Neutral pH (pH < ~7): In this range, the hydroxyl group is protonated. The spectrum is expected to show a primary absorption band with a λmax in the range of 315-320 nm .[4][18] This corresponds to the electronic transitions within the intact nitrophenol chromophore.

  • Alkaline pH (pH > ~8): The hydroxyl group is deprotonated, forming the 4-nitrophenolate anion. This extends the conjugation of the π-system, causing a pronounced bathochromic (red) shift. The λmax is expected to shift to approximately 400-405 nm .[4][7][8] The molar absorptivity (ε) of this peak is also significantly higher than that of the acidic form.[4][7]

  • Isosbestic Point: When spectra at various pH values are overlaid, they will likely intersect at a single wavelength where the molar absorptivity of the protonated and deprotonated species is identical.[4] For 4-nitrophenol, this isosbestic point occurs near 348 nm.[4][7] This point is invaluable for accurately determining the total concentration of the analyte regardless of pH.[20]

The pH-Dependent Equilibrium

The shift in the UV-Vis spectrum is a direct visualization of the following chemical equilibrium:

Caption: pH-dependent equilibrium and its effect on λmax.

Expected Spectral Data Summary

The following table summarizes the expected absorption maxima based on the well-documented behavior of 4-nitrophenol. Actual values for the target molecule may vary slightly due to the electronic effects of the methyl and sulphonic acid groups.

ConditionSpeciesExpected λmax (nm)Molar Absorptivity (ε)Appearance
Acidic (e.g., pH < 6)Protonated Phenol~317 - 320LowerColorless
Alkaline (e.g., pH > 8)Deprotonated Phenolate~400 - 405HigherYellow
Isosbestic PointBoth~348Constant-

Data extrapolated from values for 4-nitrophenol.[4][7][18]

Quantitative Analysis via Beer-Lambert Law

UV-Vis spectroscopy is a powerful tool for quantification. The Beer-Lambert Law states a linear relationship between absorbance (A), concentration (c), and path length (l):

A = εcl

Where ε is the molar absorptivity, a constant unique to the molecule at a specific wavelength.

To determine the concentration of an unknown sample:

  • Select Wavelength: Choose the λmax for the analysis (e.g., ~405 nm in basic conditions for maximum sensitivity).

  • Prepare Standards: Create a series of solutions with known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the selected wavelength.

  • Create Calibration Curve: Plot Absorbance vs. Concentration. The result should be a straight line passing through the origin.

  • Analyze Unknown: Measure the absorbance of the unknown sample and use the calibration curve equation (or the calculated ε value) to determine its concentration.

Conclusion

The UV-Vis absorption spectrum of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is dominated by the properties of its nitrophenol chromophore. The spectrum is characterized by a profound pH-dependent shift (halochromism), with the deprotonated phenolate form exhibiting a strong absorption maximum around 400-405 nm in alkaline solutions. This property makes UV-Vis spectrophotometry an ideal method for both qualitative identification and precise quantitative analysis of this compound. By carefully controlling experimental parameters, particularly pH and solvent, researchers can leverage this technique to gain critical insights into the behavior of this molecule in various scientific and developmental applications.

References

  • Standard Operating Procedure for Ultraviolet Visible Spectrophotometer. (2021, March 8). Google Cloud.
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • PubChem. (n.d.). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • Universal Lab Blog. (2024, August 31). The Operating Manual for UV-Vis Spectrophotometer. Universal Instrument. [Link]

  • Scribd. (n.d.). Sop For Uv Spectroscopy. Scribd. Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry. [Link]

  • Wilson, E. R., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules. [Link]

  • WebQC. (n.d.). 4-Nitrophenol (C6H5NO3) properties. WebQC.Org. Retrieved February 27, 2026, from [Link]

  • da Silva, D. C., et al. (2019). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

  • ResearchGate. (2004, February). Solvatochromism of Heteroaromatic Compounds: XXIII. Reversible Specific Solvatochromic Effect in the IR Spectra of 2-Nitrophenol and 2,4,6-Trinitrophenol. Russian Journal of General Chemistry. [Link]

  • Glaser, R. (n.d.). Applications of UV/Vis Spectra: The pKa of Para-Nitrophenol. University of Missouri. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of PNP at different pH values and concentrations. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Retrieved February 27, 2026, from [Link]

  • Lignell, H., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4. ResearchGate. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Wikipedia. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • Hussein, B. A., et al. (2024). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry. [Link]

  • SIELC Technologies. (2018, May 16). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. SIELC Technologies. [Link]

  • CAS Common Chemistry. (n.d.). 3-Chloro-4-hydroxy-5-nitrobenzenesulfonic acid. CAS. Retrieved February 27, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Benzenesulfonic Acid. SIELC Technologies. [Link]

  • Al-Ayed, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Journal of Chemistry. [Link]

  • ResearchGate. (2023, July 21). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. [Link]

Sources

Foundational

Structural and Mechanistic Profiling of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid and Its Positional Isomers: A Comprehensive Technical Guide

Executive Summary In the development of advanced dyes, pharmaceutical intermediates, and analytical reagents, highly substituted benzene derivatives play a foundational role. 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced dyes, pharmaceutical intermediates, and analytical reagents, highly substituted benzene derivatives play a foundational role. 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS: 85895-88-1) is a prime example of a multi-functionalized aromatic system where the precise spatial arrangement of substituents dictates its chemical reactivity, pKa, and interaction with biological or chromatographic targets[1].

As a Senior Application Scientist, I frequently encounter downstream failures in synthesis or assay development caused by isomeric contamination. Positional isomers—such as 4-Hydroxy-2-methyl-5-nitrobenzenesulfonic acid (CAS: 62351-45-5)—exhibit nearly identical molecular weights but radically different steric and electronic profiles[2]. This whitepaper provides an in-depth mechanistic analysis of these isomers, detailing their divergent synthetic pathways, physicochemical properties, and the self-validating analytical protocols required to differentiate them.

Molecular Architecture & Isomeric Divergence

The core scaffold of these molecules is governed by strict IUPAC nomenclature rules. The sulfonic acid group (-SO₃H) commands the highest priority, anchoring the ring at the C1 position.

  • The Target Molecule (3-Methyl Isomer): In 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid, the hydroxyl (-OH) is at C4. The methyl (-CH₃) and nitro (-NO₂) groups occupy the C3 and C5 positions, respectively. This creates a highly congested steric environment where the -OH group is flanked by two bulky substituents (ortho-disubstituted relative to the phenol).

  • The Primary Isomer (2-Methyl Isomer): In 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid, the methyl group is shifted to C2. Consequently, the -OH group at C4 is only flanked by the nitro group at C5, leaving the C3 position open (occupied by a hydrogen atom).

This subtle shift in the methyl group's position fundamentally alters the molecule's intramolecular hydrogen bonding capacity and its topological polar surface area.

Quantitative Physicochemical Comparison

To facilitate rapid comparison, the fundamental properties of the two primary isomers are summarized below.

Property / Descriptor4-Hydroxy-3-methyl-5-nitrobenzenesulfonic acid4-Hydroxy-2-methyl-5-nitrobenzenesulfonic acid
CAS Number 85895-88-162351-45-5
Precursor Molecule o-Cresol (2-Methylphenol)m-Cresol (3-Methylphenol)
Molecular Formula C₇H₇NO₆SC₇H₇NO₆S
Exact Mass 232.9994 Da232.9994 Da
Steric Environment of -OH Flanked by -CH₃ and -NO₂ (High Hindrance)Flanked by -H and -NO₂ (Low Hindrance)
H-Bond Donors / Acceptors 2 / 62 / 6
Topological Polar Surface 129 Ų129 Ų

Regioselective Synthesis & Mechanistic Causality

The synthesis of these highly substituted benzenes relies on the precise orchestration of Electrophilic Aromatic Substitution (EAS). The causality behind the formation of specific isomers lies entirely in the choice of the starting cresol and the thermodynamic vs. kinetic control of the substitution reactions[3].

Experimental Protocol 1: Regioselective Synthesis Workflow

Objective: Synthesize the target 3-methyl isomer and the 2-methyl isomer without cross-contamination.

Step 1: Thermodynamic Sulfonation

  • Action: To a reaction vessel, add 1.0 equivalent of o-cresol (for the 3-methyl target) or m-cresol (for the 2-methyl isomer). Dropwise, add 1.2 equivalents of concentrated sulfuric acid (H₂SO₄). Heat the mixture to 100°C for 2 hours.

  • Causality: Sulfonation is a reversible process. Heating the reaction places it under thermodynamic control. The bulky -SO₃H group avoids the sterically hindered ortho positions and exclusively attacks the para position relative to the strongly activating -OH group. This yields 4-hydroxy-3-methylbenzenesulfonic acid and 4-hydroxy-2-methylbenzenesulfonic acid, respectively.

Step 2: Kinetically Controlled Nitration

  • Action: Cool the sulfonated intermediate to 0–5°C using an ice-water bath. Slowly introduce 1.05 equivalents of concentrated nitric acid (HNO₃) in a sulfuric acid matrix, maintaining the temperature strictly below 5°C.

  • Causality: The low temperature suppresses oxidative cleavage of the electron-rich phenol ring and prevents over-nitration (formation of dinitro derivatives). The -OH group is a significantly stronger ortho/para director than the -CH₃ group. Since the para position is already blocked by the -SO₃H group, the nitronium ion (NO₂⁺) is directed exclusively to the available ortho position relative to the -OH group (C5).

Step 3: Quenching and Isolation

  • Action: Pour the reaction mixture over crushed ice to quench the reaction. Neutralize carefully with aqueous sodium hydroxide to pH 7.4, followed by recrystallization.

SynthesisPathway A o-Cresol (2-Methylphenol) B Sulfonation (H2SO4, 100°C) A->B C 4-Hydroxy-3-methyl benzenesulfonic acid B->C D Nitration (HNO3, 0-5°C) C->D E 4-Hydroxy-3-methyl-5-nitro benzenesulfonic acid D->E F m-Cresol (3-Methylphenol) G Sulfonation (H2SO4, 100°C) F->G H 4-Hydroxy-2-methyl benzenesulfonic acid G->H I Nitration (HNO3, 0-5°C) H->I J 4-Hydroxy-2-methyl-5-nitro benzenesulfonic acid I->J

Fig 1: Divergent synthesis pathways for 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid and isomers.

Analytical Differentiation via RP-HPLC

Because these isomers share identical molecular weights and functional groups, mass spectrometry (MS) alone cannot easily differentiate them without complex fragmentation analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating these positional isomers[4].

The analytical challenge lies in the sulfonic acid group, which is highly polar and fully ionized at neutral pH, leading to poor retention on standard C18 reverse-phase columns.

Experimental Protocol 2: Chromatographic Separation

Objective: Achieve baseline separation of the 3-methyl and 2-methyl isomers using Reverse-Phase HPLC.

Step 1: Column and System Preparation

  • Action: Equip the HPLC system with a specialized reverse-phase column designed for polar compounds (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm particle size). Set the column oven to 40°C.

Step 2: Mobile Phase Formulation

  • Action: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water. Crucially, add 0.1% Phosphoric Acid (H₃PO₄) to the aqueous phase. (Note: For LC-MS applications, replace phosphoric acid with Formic Acid).

  • Causality: The addition of the acidic modifier is non-negotiable. It forces the pH of the mobile phase below the pKa of the phenolic -OH and partially suppresses the ionization of the -SO₃H group. This ion suppression forces the molecules to interact with the stationary phase via hydrophobic partitioning rather than ionic repulsion.

Step 3: Injection and Detection

  • Action: Inject 10 µL of the analyte mixture (1 mg/mL in mobile phase). Monitor the elution using a UV-Vis detector set to 254 nm.

  • Causality: At 254 nm, the conjugated aromatic ring and the nitro group provide strong, distinct chromophoric absorption, ensuring high signal-to-noise ratios. The 3-methyl isomer elutes differently than the 2-methyl isomer because the steric crowding around its -OH group reduces its ability to hydrogen-bond with the aqueous mobile phase, subtly increasing its apparent hydrophobicity (LogP) and altering its retention time.

HPLCDynamics M Mixed Isomeric Sample (Analytes in Solution) C RP-HPLC Column (e.g., Newcrom R1) M->C I1 Elution 1: Lower LogP (Sterically unhindered isomer) C->I1 Weaker hydrophobic interaction I2 Elution 2: Higher LogP (Sterically hindered isomer) C->I2 Stronger hydrophobic interaction MP Mobile Phase: MeCN / H2O / H3PO4 MP->C pH control limits SO3H ionization

Fig 2: RP-HPLC separation logic for differentiating nitro-cresol sulfonic acid positional isomers.

Conclusion

The structural nuances between 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid and its isomers dictate their behavior in both synthetic environments and analytical matrices. By understanding the mechanistic causality of Electrophilic Aromatic Substitution—specifically the directing effects of the hydroxyl group and the steric implications of the methyl group's position—researchers can design self-validating workflows that prevent isomeric contamination. Furthermore, exploiting these steric differences via pH-controlled RP-HPLC provides a robust, reproducible method for quality control in drug development and chemical manufacturing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3021009, 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12335916, 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonic acid". PubChem. Available at:[Link]

  • SIELC Technologies. "Separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column". SIELC Applications. Available at:[Link]

  • Ando, M., et al. "Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol". Bulletin of the Chemical Society of Japan, Oxford University Press. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Thermal Hazard Assessment of Nitrobenzenesulfonic Acid Derivatives: A Technical Guide

Executive Summary Nitrobenzenesulfonic acids and their sulfonyl chloride derivatives (nosylates) are ubiquitous intermediates in pharmaceutical synthesis, prized for their utility as protecting groups and highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzenesulfonic acids and their sulfonyl chloride derivatives (nosylates) are ubiquitous intermediates in pharmaceutical synthesis, prized for their utility as protecting groups and highly reactive electrophiles. However, the juxtaposition of a strongly electron-withdrawing, energetic nitro group with a reactive sulfonyl moiety creates significant thermal hazards. This whitepaper provides an in-depth analysis of the thermodynamic stability of these derivatives, elucidating the mechanistic causality behind their decomposition and establishing field-proven protocols for thermal hazard assessment.

Thermodynamic Stability of Isomers: Causality and Energetics

The thermodynamic stability of nitrobenzenesulfonic acid isomers is fundamentally governed by the interplay between steric repulsion and intramolecular hydrogen bonding (IHB). Density Functional Theory (DFT) calculations of the Gibbs free energy of gas-phase deprotonation (


) reveal distinct energetic profiles for the ortho, meta, and para1[1].

The ortho-isomer is consistently the least thermodynamically 2[2]. This instability is caused by the severe steric clash between the adjacent bulky nitro (


) and sulfonic acid (

) groups. To mitigate this repulsion, the molecule often adopts conformations that facilitate weak intramolecular hydrogen bonding between the acidic proton and the nitro oxygen. While IHB provides localized stabilization, it cannot fully overcome the inherent steric strain, resulting in a lower energy barrier to decomposition. In contrast, the meta and para isomers benefit from optimal electron delocalization across the aromatic ring without the penalty of steric crowding, making them significantly more stable under thermal 2[2].

G Isomer Nitrobenzenesulfonic Acid Isomers Ortho Ortho-Isomer (Least Stable) Isomer->Ortho MetaPara Meta/Para-Isomers (More Stable) Isomer->MetaPara Steric High Steric Repulsion Ortho->Steric IHB Intramolecular H-Bonds Ortho->IHB Deloc Optimal Electron Delocalization MetaPara->Deloc

Caption: Thermodynamic stability factors governing nitrobenzenesulfonic acid isomers.

Thermal Hazard Kinetics: Nosyl Chlorides as Energetic Electrophiles

When nitrobenzenesulfonic acids are converted to their corresponding sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride, or nosyl chloride), their reactivity—and consequently their thermal hazard profile—increases dramatically. Nosyl chlorides function as bifunctional electrophiles. The strongly electron-withdrawing nitro group exacerbates the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic 2[2].

From a safety perspective, the thermal decomposition of nosyl chlorides is highly exothermic. The cleavage of the


 and 

bonds, coupled with the energetic potential of the nitro group, leads to the rapid evolution of hazardous gases, including

,

, and

. If this decomposition occurs in a confined reactor, the adiabatic temperature rise (

) can trigger a runaway reaction, resulting in catastrophic 3[3].

Analytical Methodologies: Overcoming Container-Catalyzed Artifacts

Accurate evaluation of the decomposition onset temperature (


) and enthalpy (

) is critical for safe scale-up. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are the gold standards for this 4[4].

Crucial Expert Insight: The choice of sample crucible in DSC fundamentally alters the kinetic data for sulfonyl chlorides. Standard stainless-steel crucibles contain iron and chromium, which act as Lewis acid catalysts when exposed to trace chloride ions generated during the incipient stages of decomposition. This container-catalyzed degradation artificially lowers the activation energy (


), resulting in a falsely low 

and a sharper, more complex exothermic peak. To obtain the true thermodynamic baseline of the molecule, inert borosilicate glass (capillary or ampule) or gold-plated crucibles must be 5[5].

G Start Compound Synthesis (Nosyl Chloride) DSC DSC Screening (Glass Crucible) Start->DSC Small scale (1-3 mg) ARC ARC Testing (Adiabatic Calorimetry) DSC->ARC Exotherm > 20 W/kg ScaleUp Scale-up Feasibility Assessment DSC->ScaleUp Safe Profile ARC->ScaleUp Manageable Risk Abort Redesign/Abort (High Hazard) ARC->Abort Low Tonset / High ΔT

Caption: Workflow for the thermal hazard assessment of energetic nosyl derivatives.

Experimental Protocol: Self-Validating Thermal Hazard Assessment

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for thermal hazard screening.

Phase 1: Differential Scanning Calorimetry (DSC) Screening
  • Sample Preparation: Under an inert nitrogen atmosphere, accurately weigh 1.0–3.0 mg of anhydrous nitrobenzenesulfonyl chloride into a borosilicate glass capillary 5[5].

  • Hermetic Sealing: Seal the crucible hermetically to prevent the premature escape of volatile degradation products, which can skew the enthalpy calculations.

  • Dynamic Scanning: Heat the sample from 25 °C to 400 °C at a linear heating rate of 5 °C/min. Use an empty glass crucible as the 5[5].

  • Data Extraction: Calculate the onset temperature (

    
    ) and the specific enthalpy of decomposition (
    
    
    
    in J/g) by integrating the area under the exothermic peak. If the heat generation rate exceeds 20 W/kg, proceed to ARC 4[4].
Phase 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Profiling
  • Reactor Loading: Load 2.0–5.0 g of the sample into an inert titanium or glass-lined ARC spherical bomb.

  • Heat-Wait-Search (HWS) Execution: Program the ARC to operate in HWS mode. The system heats the sample in small increments (e.g., 5 °C), waits for thermal equilibration, and searches for self-heating.

  • Adiabatic Tracking: Causality Note: The HWS mode is critical because it prevents the artificial suppression of exotherms seen in dynamic scanning. If the self-heating rate exceeds the sensitivity threshold (typically 0.02 °C/min), the instrument switches to strictly adiabatic mode, tracking the runaway reaction to its maximum temperature and 3[3].

  • Kinetic Modeling: Utilize the pressure and temperature data to calculate the apparent activation energy (

    
    ) and the Time to Maximum Rate (TMR) under adiabatic conditions.
    

Quantitative Data Summary

The following tables summarize the thermodynamic and thermal hazard parameters synthesized from computational and empirical literature.

Table 1: Thermodynamic Stability of Nitrobenzenesulfonic Acid Isomers (Gas-Phase) | Isomer | Calculated Gibbs Free Energy of Deprotonation (


) (kcal/mol) | Stability Notes |
| :--- | :--- | :--- |
| ortho-Nitrobenzenesulfonic acid | 301.6 - 305.4 | Least stable; high steric repulsion, IHB present. |
| meta-Nitrobenzenesulfonic acid | 304.0 - 309.5 | Intermediate stability. |
| para-Nitrobenzenesulfonic acid | 300.3 - 310.9 | Most stable; optimal electron delocalization. |

Table 2: Typical Thermal Decomposition Parameters for Nosyl Chlorides | Compound | DSC Onset Temperature (


) | Enthalpy of Decomposition (

) | ARC Self-Heating Rate | | :--- | :--- | :--- | :--- | | 4-Nitrobenzenesulfonyl chloride | ~130 - 150 °C | > 1000 J/g | > 500 K/min (Adiabatic) | | 2-Nitrobenzenesulfonyl chloride | ~120 - 140 °C | > 1200 J/g | > 600 K/min (Adiabatic) |

References

  • Source: benchchem.
  • National Institutes of Health (PMC) - The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids.
  • Scientific Research Publishing (SCIRP)
  • Institution of Chemical Engineers (IChemE)
  • American Chemical Society (ACS)

Sources

Foundational

The 4-Hydroxy-3-Methyl-5-Nitrobenzene Pharmacophore: A Technical Guide to Biological Activity and Assay Validation

Executive Summary The 4-hydroxy-3-methyl-5-nitrobenzene motif is a highly functionalized aromatic scaffold that is gaining significant traction in modern drug discovery. From a structural perspective, this pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-3-methyl-5-nitrobenzene motif is a highly functionalized aromatic scaffold that is gaining significant traction in modern drug discovery. From a structural perspective, this pharmacophore operates as a sophisticated push-pull electronic system: the hydroxyl group acts as a potent hydrogen bond donor, the nitro group serves as a strong electron-withdrawing group and hydrogen bond acceptor, and the methyl group provides essential steric bulk and lipophilicity. As a Senior Application Scientist, I have observed that this specific combination of steric and electronic properties allows the scaffold to engage in highly specific target interactions across diverse therapeutic areas, ranging from oncology to cardiovascular disease.

This whitepaper synthesizes the quantum chemical properties, biological target landscapes, and self-validating experimental protocols required to accurately evaluate derivatives of this pharmacophore.

Quantum Chemical Profiling and Reactivity Descriptors

Before advancing to in vitro screening, predicting the biological reactivity of 4-hydroxy-3-methyl-5-nitro-substituted benzenes via Density Functional Theory (DFT) is a critical first step.

Using DFT at the B3LYP/6-311++G(d,p) level, researchers can compute the Frontier Molecular Orbitals (FMO) to map the electrophilic and nucleophilic sites of these molecules[1]. The HOMO-LUMO energy gap (ΔE) serves as a paramount quantum reactivity descriptor. Recent studies published in demonstrate that pyridine derivatives of this scaffold exhibit energy gaps as low as 2.783 eV[2].

Causality in Drug Design: A smaller energy gap indicates high molecular softness (S = 0.719 eV⁻¹) and facilitates ease of charge transfer[2]. In biological systems, this translates to enhanced target engagement and reactivity, which strongly correlates with the cytotoxicity observed in oncological models[1]. Conversely, pyrido-pyrimidine derivatives of the same scaffold exhibit larger gaps (ΔE = 3.995 eV) and higher chemical hardness (η = 1.998 eV), conferring greater metabolic stability but potentially lower acute reactivity[2].

G A Synthesis of Core Pharmacophore (4-OH-3-Me-5-NO2-Benzene) B DFT & FMO Analysis (B3LYP/6-311++G) A->B Structural Validation C In Vitro Screening (HepG-2, CETP, Cbl-b) B->C Reactivity Profiling D Hit-to-Lead Optimization C->D SAR Refinement

Figure 1: Experimental workflow for validating 4-hydroxy-3-methyl-5-nitrobenzene derivatives.

Therapeutic Target Landscapes

Oncology: Cytotoxicity in HepG-2 Carcinoma Models

Recent synthetic approaches have integrated the 4-hydroxy-3-methyl-5-nitrobenzene moiety into complex heterocycles, such as pyrazolo[3,4-b]pyridines and quinoline-2(1H)-ones[1]. These compounds demonstrate significant antiproliferative efficacy. In HepG-2 liver cancer cell lines, these derivatives achieved IC50 values ranging from 8.79 to 17.78 μM, exhibiting cytotoxicity profiles comparable to the reference chemotherapeutic agent, cisplatin[3].

Cardiovascular: CETP Inhibition for Lipid Modulation

Derivatives such as 4-hydroxy-3-methyl-5-nitrobenzonitrile are critical active pharmacophores in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors ()[4]. CETP is a plasma glycoprotein responsible for transferring cholesteryl esters from atheroprotective high-density lipoproteins (HDL) to pro-atherogenic low-density lipoproteins (LDL)[4]. By blocking this transfer, these benzonitrile derivatives raise HDL-cholesterol levels and reduce LDL-cholesterol, offering a targeted therapeutic strategy for atherosclerosis[4].

CETP HDL HDL (Cholesterol Donor) CETP CETP Enzyme HDL->CETP Cholesteryl Esters LDL LDL / VLDL (Cholesterol Acceptor) CETP->LDL Lipid Transfer Inhibitor Benzonitrile Derivative (Inhibitor) Inhibitor->CETP Allosteric Blockade

Figure 2: Mechanism of CETP inhibition by 4-hydroxy-3-methyl-5-nitrobenzonitrile derivatives.

Immuno-Oncology: Cbl-b Ubiquitin Ligase Inhibition

Another highly active derivative, methyl 4-hydroxy-3-methyl-5-nitrobenzoate, has been identified as a modulator of the Casitas B-lineage lymphoma-b (Cbl-b) pathway ()[5]. Cbl-b is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation, promoting immune tolerance by ubiquitinating and degrading key signaling kinases. Inhibition of Cbl-b by these benzoate derivatives prevents this degradation, thereby restoring T-cell activation and enhancing adaptive anti-tumor immunity[5].

CBLB TCR T-Cell Receptor (TCR) CBLB Cbl-b Ligase TCR->CBLB Activation Kinases Signaling Kinases (PI3K, Lck) CBLB->Kinases Ubiquitination Degradation Proteasomal Degradation Kinases->Degradation Immune Tolerance Inhibitor Benzoate Derivative Inhibitor->CBLB Inhibits Immunity T-Cell Activation Inhibitor->Immunity Restores

Figure 3: Cbl-b ubiquitin ligase modulation by methyl 4-hydroxy-3-methyl-5-nitrobenzoate.

Data Synthesis: Pharmacological and Quantum Metrics

Table 1: DFT-Derived Quantum Reactivity Descriptors

Compound Class Energy Gap (ΔE, eV) Hardness (η, eV) Softness (S, eV⁻¹) Predicted Biological Trait
Pyridine Derivative 2.783 Lower 0.719 High Reactivity / Target Engagement
Pyrido-pyrimidine 3.995 1.998 Lower High Metabolic Stability

Note: Data derived from B3LYP/6-311++G(d,p) level calculations[2].

Table 2: Biological Targets and Disease Indications

Pharmacophore Derivative Primary Biological Target Mechanism of Action Disease Indication Efficacy Benchmark
Pyrazolo[3,4-b]pyridine Undisclosed (Cytotoxic) Antiproliferative / Apoptosis Hepatocellular Carcinoma IC50: 8.79–17.78 μM[3]
Benzonitrile Derivative CETP Enzyme Lipid Transfer Blockade Atherosclerosis / CHD HDL Elevation[4]

| Benzoate Derivative | Cbl-b E3 Ligase | Ubiquitination Inhibition | Immuno-Oncology | T-Cell Restoration[5] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed with built-in orthogonal validation steps to prevent false positives commonly associated with nitroaromatic compounds.

Redox-Independent Cell Viability Assay (HepG-2)

Context & Causality: Nitroaromatic compounds (specifically the 5-nitro group) are notorious for undergoing redox cycling in biological media. This can artificially reduce tetrazolium salts (e.g., MTT, MTS) into formazan, creating false-positive viability signals. To ensure trustworthiness, an ATP-dependent luminescence assay (such as CellTiter-Glo) is mandatory.

  • Cell Seeding: Seed HepG-2 cells at 5,000 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates prevent luminescent crosstalk between wells. Outer wells are filled with 200 μL PBS to mitigate thermal and evaporative edge effects, ensuring uniform cell growth.

  • Compound Treatment: Serially dilute the derivative in DMSO, then dilute 1:100 in media.

    • Causality: Final DMSO concentration must remain ≤0.1% to prevent solvent-induced cytotoxicity from confounding the data.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescence Readout: Add ATP-releasing lysis buffer. Incubate for 10 minutes on an orbital shaker to ensure complete lysis, then read luminescence.

  • Self-Validating System: Run a cell-free well containing recombinant luciferase, ATP, and the test compound in parallel.

    • Causality: If luminescence drops in this cell-free well, the compound is a direct luciferase inhibitor (a false positive for cytotoxicity). In such cases, orthogonal validation via flow cytometry (Annexin V/PI staining) is triggered.

Kinetic Fluorometric CETP Inhibition Assay

Context & Causality: Assessing lipid transfer requires a robust system that can distinguish true enzymatic inhibition from compound aggregation or fluorescence quenching (the inner filter effect).

  • Reagent Assembly: Prepare a reaction master mix containing recombinant CETP, fluorescently labeled donor liposomes, and unlabeled acceptor liposomes (VLDL mimics).

  • Pre-Incubation: Incubate the 4-hydroxy-3-methyl-5-nitrobenzonitrile derivative with CETP for 30 minutes at 37°C prior to adding liposomes.

    • Causality: Nitro-aromatics often exhibit slow-binding kinetics due to induced-fit conformational changes; pre-incubation ensures the system reaches steady-state binding before the reaction begins.

  • Kinetic Measurement: Initiate the reaction by adding the liposome mix. Measure fluorescence (Ex: 465 nm, Em: 535 nm) continuously for 60 minutes.

  • Self-Validating System: Analyze the reaction kinetics rather than a single endpoint.

    • Causality: A linear initial velocity confirms true enzymatic inhibition. Non-linear jumps or immediate baseline drops upon compound addition indicate the compound is a Pan-Assay Interference Compound (PAINS) acting as a fluorescence quencher or aggregator.

References

  • [1][2][3] Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances (2025). URL:[Link]

  • [4] 4-hydroxy-3-methyl-5-nitro-benzonitrile (CAS 849353-44-2). Molaid Chemical Database. URL:[Link]

  • [5] methyl 4-hydroxy-3-methyl-5-nitrobenzoate (CAS 850335-09-0). Molaid Chemical Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Separation &amp; Quantification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

Executive Summary & Scientific Rationale This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid . This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid . This compound presents specific chromatographic challenges due to its amphiphilic but highly polar nature :

  • Strong Acidity: The sulfonic acid group (

    
    ) remains ionized (
    
    
    
    ) across the entire standard HPLC pH range, preventing retention on standard C18 columns via simple pH suppression.
  • Aromatic Hydrophobicity: The benzene ring substituted with methyl and nitro groups provides a hydrophobic moiety, but it is often insufficient to counteract the pull of the sulfonic group in high-aqueous phases.

To address this, we present two distinct methodologies:

  • Method A (Primary): Mixed-Mode Chromatography (RP + Anion Exchange). This is the modern, preferred approach as it avoids mobile phase additives that contaminate MS detectors.

  • Method B (Alternative): Ion-Pair Chromatography (IPC) on C18. A traditional, robust method for labs without mixed-mode columns.

Chemical Profile

PropertyDetail
Chemical Name 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
CAS Number 85895-88-1
Molecular Formula

Molecular Weight 233.20 g/mol
Key Functional Groups Sulfonic Acid (Strong Acid), Nitro (Electron Withdrawing), Hydroxyl (Phenolic), Methyl
Solubility Highly soluble in water; moderately soluble in Methanol/Acetonitrile

Method A: Mixed-Mode Chromatography (Preferred)

Scientific Logic: This method utilizes a stationary phase with both hydrophobic alkyl chains and embedded ion-exchange groups. This allows the sulfonic acid to interact electrostatically with the stationary phase while the aromatic ring interacts hydrophobically, providing superior retention without "sticky" ion-pairing reagents.

Chromatographic Conditions
ParameterSpecification
Column SIELC Newcrom R1 (or equivalent Mixed-Mode RP/Anion Exchange), 3 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (for MS) OR 0.1% Phosphoric Acid (for UV)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic/Phosphoric Acid
Gradient Isocratic: 20% B / 80% A (Adjust B ±5% based on retention requirements)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Injection Volume 5 µL
Run Time ~10 minutes

Why this works: The Newcrom R1 column has cationic groups attached to the silica surface. The negatively charged sulfonate anion (


) is retained by ionic attraction, while the organic mobile phase (ACN) modulates the hydrophobic interaction of the benzene ring.

Method B: Ion-Pair Chromatography (Alternative)

Scientific Logic: If a mixed-mode column is unavailable, a standard C18 column can be modified dynamically. By adding a cationic ion-pairing reagent (Tetrabutylammonium, TBA) to the mobile phase, we form a neutral ion-pair complex (


) that behaves like a neutral hydrophobic molecule, allowing retention on the C18 phase.
Chromatographic Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water, pH 6.0 (adjust with NaOH)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-10 min: 15% B Isocratic; 10-15 min: Ramp to 40% B (Wash)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Note NOT MS Compatible due to non-volatile TBA salts.[1][2]

Experimental Protocol & Workflow

Step 1: Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times to verify the system.

  • Acceptance Criteria:

    • RSD of Peak Area:

      
      [3]
      
    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
Step 3: Sample Analysis[5]
  • Filter all samples through a 0.22 µm PVDF or PTFE filter (Nylon may bind sulfonic acids).

  • Inject Sample.

  • Calculate concentration using external standard calibration.

Mechanism of Separation (Visualization)

The following diagram illustrates the differing mechanisms between the two methods described above.

SeparationMechanism cluster_0 Method A: Mixed-Mode (Newcrom R1) cluster_1 Method B: Ion-Pairing (C18 + TBA) Node1 Stationary Phase (Alkyl Chain + Cationic Group) Node3 Interaction: 1. Hydrophobic (Ring) 2. Ionic Attraction (+/-) Node1->Node3 Node2 Analyte (R-SO3- Anion) Node2->Node3 Node4 Mobile Phase (TBA+ Cation) Node6 Neutral Complex Formed [R-SO3- : TBA+] Node4->Node6 Node5 Analyte (R-SO3- Anion) Node5->Node6 Node7 Stationary Phase (C18 Hydrophobic Only) Node6->Node7 Hydrophobic Retention

Caption: Comparison of Mixed-Mode stationary phase interaction vs. Ion-Pairing mobile phase modification.

Analytical Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis Start Start: Sample Preparation Weigh Weigh ~10mg Sample Start->Weigh Dissolve Dissolve in 50:50 Water:ACN Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Choice Select Method Filter->Choice MethodA Method A: Mixed-Mode (MS Compatible) Choice->MethodA Newcrom R1 Available MethodB Method B: Ion-Pair C18 (UV Only) Choice->MethodB Standard C18 Only Run Inject & Run Gradient MethodA->Run MethodB->Run Data Data Analysis: Integrate Peak @ 254nm Run->Data End Report Concentration Data->End

Caption: Step-by-step decision matrix and workflow for the analysis of the target sulfonic acid.

References

  • SIELC Technologies. (2018). Separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[4] 4-Hydroxy-3-methyl-5-nitrobenzenesulfonic acid (CID 3021009).[4] National Library of Medicine.[4] Retrieved from [Link][4]

  • Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (General reference for Ion-Pairing mechanisms).
  • Corradini, D. (2010). Handbook of HPLC. CRC Press.

Sources

Application

Application Note: Analysis of Nitrobenzenesulfonic Acids using Newcrom R1

Abstract This protocol details the chromatographic separation of nitrobenzenesulfonic acids (NBSAs) using the Newcrom R1 column.[1] NBSAs are strong acids with high polarity, making them difficult to retain on standard C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the chromatographic separation of nitrobenzenesulfonic acids (NBSAs) using the Newcrom R1 column.[1] NBSAs are strong acids with high polarity, making them difficult to retain on standard C18 columns without the use of ion-pairing reagents (IPR). The Newcrom R1 utilizes a specialized surface chemistry with advanced end-capping and low silanol activity, enabling the retention and separation of these polar, ionized acids using a simple, MS-compatible mobile phase. This guide provides a step-by-step protocol for researchers in pharmaceutical and industrial chemical analysis.

Introduction & Challenge

Nitrobenzenesulfonic acids (e.g., 2-nitrobenzenesulfonic acid, 3-nitrobenzenesulfonic acid) are critical intermediates in the synthesis of dyes, pharmaceuticals, and water-soluble catalysts.

The Analytical Challenge
  • High Polarity: The presence of both a sulfonic acid group (

    
    ) and a nitro group (
    
    
    
    ) makes these molecules extremely polar.
  • Strong Acidity: Sulfonic acids have a pKa < 1. They remain fully ionized (anionic) at typical HPLC pH levels (pH 2–4).

  • Standard C18 Failure: On traditional C18 columns, the ionized sulfonate group experiences electrostatic repulsion from residual silanols on the silica surface (also negatively charged). This "ion exclusion" causes the analyte to elute in the void volume (

    
    ) with poor peak shape.
    
  • Traditional Workarounds: Historically, analysts used Ion-Pairing Reagents (e.g., Tetrabutylammonium hydroxide) to retain these acids. However, IPRs are incompatible with LC-MS, require long equilibration times, and permanently alter column chemistry.

The Solution: Newcrom R1

The Newcrom R1 column (SIELC Technologies) employs a "Special Reversed-Phase" chemistry.[1][2][3][4][5][6][7][8] Unlike standard C18, it features:

  • Elimination of Silanol Activity: Removes the negative surface charge that repels anionic analytes.

  • Enhanced Hydrophobic Interaction: Allows the aromatic benzene ring of the NBSA to interact with the stationary phase without electrostatic interference.

  • IPR-Free Retention: Achieves retention using simple mobile phases (Water/Acetonitrile/Acid), fully compatible with MS detection.

Mechanism of Action

The separation relies on a modified reversed-phase mechanism where the stationary phase architecture prevents the "exclusion" of the ionic analyte.

Interaction Dynamics
  • Analyte State: In the acidic mobile phase (pH ~2.0), the sulfonic acid group is ionized (

    
    ), while the nitro group remains neutral but polar.
    
  • Stationary Phase: The Newcrom R1 surface is chemically modified to be effectively neutral and highly hydrophobic, with no accessible silanols.

  • Retention: The hydrophobic benzene ring of the NBSA partitions into the alkyl chains of the stationary phase. Because the surface does not repel the anionic sulfonate group, the molecule can penetrate the ligand layer and be retained solely based on its hydrophobicity and isomeric structure.

Mechanism Analyte Nitrobenzenesulfonic Acid (Anionic -SO3-, Hydrophobic Ring) StandardC18 Standard C18 Column (Residual Silanols -Si-O-) Analyte->StandardC18 Inject NewcromR1 Newcrom R1 Column (Shielded Surface, No Silanols) Analyte->NewcromR1 Inject OutcomeFail Elution in Void (Electrostatic Repulsion) StandardC18->OutcomeFail Repulsion (- vs -) OutcomeSuccess Retention & Separation (Hydrophobic Interaction) NewcromR1->OutcomeSuccess Interaction Allowed

Figure 1: Comparison of interaction mechanisms. Newcrom R1 eliminates the electrostatic repulsion that causes void elution on standard C18.

Experimental Protocol

Equipment & Materials[6][9]
  • HPLC System: Agilent 1100/1200 or equivalent (Isocratic or Gradient pump).

  • Detector: UV-Vis (DAD/VWD) or Mass Spectrometer.

  • Column: Newcrom R1,

    
     mm, 5 µm (Part No: NR1-32.100.0510) or equivalent dimensions.
    
  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (

    
    ) for UV, or Formic Acid for MS.
    
Mobile Phase Preparation[10]
  • Mobile Phase A (Aqueous): Water + 0.1%

    
     (UV) or 0.1% Formic Acid (MS).
    
    • Preparation: Add 1 mL of concentrated acid to 1000 mL of water. Mix well.

  • Mobile Phase B (Organic): 100% Acetonitrile + 0.1% Acid (matches aqueous modifier).

    • Note: Matching acid concentration in both phases ensures baseline stability.

Chromatographic Conditions

The following conditions are optimized for the separation of 3-Nitrobenzenesulfonic acid and related isomers.

ParameterCondition
Flow Rate 0.5 mL/min (for 3.2 mm ID) or 1.0 mL/min (for 4.6 mm ID)
Injection Volume 2–5 µL
Column Temperature 30°C (Ambient is acceptable)
Detection UV @ 270 nm (Nitro group absorbance)
Pressure ~100–150 bar (dependent on flow/column)
Gradient Table (General Screening)

For unknown mixtures of nitro-aromatics, use this gradient. For single analytes, an isocratic method is preferred for reproducibility.

Time (min)% Mobile Phase B (MeCN)Description
0.05%Initial equilibration (High aqueous for polar retention)
1.05%Hold to load sample
10.060%Linear ramp to elute hydrophobic impurities
12.060%Wash
12.15%Re-equilibration
16.05%Ready for next injection

Isocratic Optimization: For pure 3-nitrobenzenesulfonic acid, an isocratic hold at 10-20% MeCN is often sufficient for retention (


).

Workflow & Data Analysis

Workflow SamplePrep Sample Preparation Dissolve 1 mg/mL in Mobile Phase A SystemSetup System Setup Install Newcrom R1 Flush with 50:50 ACN/Water SamplePrep->SystemSetup Equilibration Equilibration Run Initial MP (5% B) for 10 min SystemSetup->Equilibration Injection Injection Inject 5 µL Sample Equilibration->Injection Separation Separation Isocratic or Gradient Elution Injection->Separation Detection Detection UV 270 nm or MS (ESI-) Separation->Detection

Figure 2: Operational workflow for NBSA analysis on Newcrom R1.

Troubleshooting & Robustness

Critical Quality Attributes (CQA)
  • Peak Shape: Expect symmetrical peaks (Tailing Factor < 1.2). If tailing occurs, ensure the acid modifier (0.1%) is fresh and correctly prepared.

  • Retention Time Stability: Newcrom R1 is stable at pH 1–10, but for NBSAs, acidic pH is mandatory to maintain the "Special RP" performance.

  • Column Care:

    • Storage: Store in 50% MeCN / 50% Water with 0.1% Acid (do not store in pure water).

    • Cleaning: If retention decreases, flush with 70% MeCN with 0.1% Formic Acid for 30 minutes to remove hydrophobic contaminants.

Common Issues
IssueProbable CauseCorrective Action
Early Elution (

)
Phase Collapse or insufficient equilibrationEnsure starting %B is low (5%). Flush column with 100% MeCN then re-equilibrate.
Peak Tailing Metal chelation or column overloadReduce injection volume. Ensure HPLC system is passivated or use PEEK tubing.
Baseline Drift Mismatched acid concentrationEnsure MP A and MP B have identical acid concentrations (e.g., 0.1%).

References

  • SIELC Technologies. (2018).[1] Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Newcrom R1 Column Properties and Stability. Retrieved from [Link][9]

  • SIELC Technologies. (2018).[1] Separation of 2-Methyl-5-nitrobenzenesulfonic acid on Newcrom R1. Retrieved from [Link]

Sources

Method

Protocol for synthesizing azo dyes using 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid

Application Notes and Protocols Topic: Protocol for Synthesizing Azo Dyes Using 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid For: Researchers, Scientists, and Drug Development Professionals Executive Summary Azo dyes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for Synthesizing Azo Dyes Using 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) linking aromatic systems.[1][2] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2] This guide provides a detailed protocol for the synthesis of azo dyes utilizing 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid as the coupling component. This particular reactant is advantageous due to its molecular architecture: the hydroxyl group strongly activates the aromatic ring for coupling, while the sulfonic acid group imparts water solubility to the final dye, a desirable property for many applications. The nitro and methyl groups further modulate the electronic properties and, consequently, the final color of the dye. This document offers an in-depth exploration of the underlying chemical principles, a step-by-step experimental workflow, and methods for product characterization, designed for professionals in chemical research and development.

Scientific Principles and Mechanism

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution.[3][4] The process is logically divided into two distinct, temperature-sensitive stages.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine to its corresponding diazonium salt.[5][6] This is accomplished by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. The typical procedure involves reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[1][7]

Causality: The low temperature is critical. Aromatic diazonium salts are unstable and can decompose, particularly at elevated temperatures, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, which would reduce the yield and purity of the final dye.[6][8] The strong acid serves a dual purpose: it catalyzes the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), and it prevents premature coupling of the diazonium salt with the unreacted parent amine.

Stage 2: Azo Coupling

The diazonium salt generated in the first stage is a weak electrophile. It readily reacts with an activated aromatic compound—the "coupling component." In this protocol, the coupling component is 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. The reaction is an electrophilic aromatic substitution, where the aryldiazonium cation attacks the electron-rich ring of the coupling component.[4]

Causality: The reactivity of the coupling component is paramount. The hydroxyl group (-OH) on our specified molecule is a powerful activating group, donating electron density into the aromatic ring and making it highly susceptible to electrophilic attack. To maximize this effect, the coupling reaction is typically performed under mildly alkaline conditions.[9] The base deprotonates the phenolic hydroxyl group to form a phenoxide ion (-O⁻), which is an even stronger activating group. The substitution occurs predominantly at the position ortho to the hydroxyl group, as the para position is occupied by the sulfonic acid group.

G cluster_0 Diazotization (0-5 °C, HCl) cluster_1 Azo Coupling (0-5 °C, mild alkali) A Primary Aromatic Amine (Ar-NH₂) C Diazonium Salt (Ar-N₂⁺ Cl⁻) A->C HNO₂ (in situ) B Sodium Nitrite (NaNO₂) E Azo Dye (Ar-N=N-Ar') C->E Electrophilic Aromatic Substitution D 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid(Coupling Component) D->E

Experimental Protocol

This protocol provides a generalized yet robust procedure. The choice of the primary aromatic amine will determine the specific characteristics of the final dye. For this guide, we will use aniline as a representative example.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Notes
Aniline62-53-3C₆H₅NH₂93.13Toxic, handle with care in a fume hood.
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid85895-88-1C₇H₇NO₆S233.20Irritant.[10][11]
Sodium Nitrite7632-00-0NaNO₂69.00Oxidizer, toxic.
Hydrochloric Acid (concentrated)7647-01-0HCl36.46Corrosive, ~37% w/w.
Sodium Hydroxide1310-73-2NaOH40.00Corrosive.
Sodium Chloride7647-14-5NaCl58.44For "salting out" the product.
Distilled Water7732-18-5H₂O18.02
Ice-H₂O18.02For temperature control.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood. Aniline is toxic and can be absorbed through the skin.

  • Reagent Handling: Concentrated acids and bases are highly corrosive. Sodium nitrite is a strong oxidizer and is toxic if ingested.

  • Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry.[8] Do not attempt to isolate the intermediate salt.

Detailed Step-by-Step Procedure

G start Start prep_A Part A: Prepare Diazonium Salt Solution start->prep_A react Part C: Perform Azo Coupling Reaction prep_A->react prep_B Part B: Prepare Coupling Component Solution prep_B->react isolate Part D: Isolate Crude Product react->isolate purify Part E: Purify Azo Dye isolate->purify characterize Part F: Characterize Final Product purify->characterize end End characterize->end

Part A: Preparation of the Benzenediazonium Chloride Solution

  • In a 250 mL beaker, combine concentrated hydrochloric acid (5.0 mL, ~0.06 mol) and 20 mL of distilled water.

  • Add aniline (1.86 g, 0.02 mol) to the acid solution. Stir until the aniline hydrochloride fully dissolves. A clear solution should form.

  • Cool the beaker in an ice-salt bath until the temperature of the solution is between 0 and 5 °C.

  • In a separate 50 mL beaker, dissolve sodium nitrite (1.45 g, 0.021 mol) in 10 mL of cold distilled water.

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the solution in the ice bath for an additional 10 minutes. This solution contains the benzenediazonium chloride and should be used immediately in the next step.

Part B: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (4.66 g, 0.02 mol) in 50 mL of 2 M sodium hydroxide solution.

  • Stir until all the solid has dissolved. The solution will likely be colored.

  • Cool this solution thoroughly in an ice-salt bath to 0–5 °C.

Part C: The Azo Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B).

  • A deeply colored precipitate of the azo dye should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part D: Isolation of the Crude Azo Dye

  • To facilitate the precipitation of the water-soluble dye, add approximately 10-15 g of sodium chloride (NaCl) to the reaction mixture and stir until it dissolves. This process, known as "salting out," reduces the solubility of the organic dye in the aqueous medium.[8][12]

  • Collect the precipitated solid by suction filtration using a Buchner funnel.[1]

  • Wash the filter cake with a small amount of ice-cold saturated NaCl solution to remove most of the inorganic impurities.

  • Press the solid as dry as possible on the funnel. The collected solid is the crude azo dye.

Part E: Purification by Recrystallization

  • Transfer the crude dye to a beaker.

  • Add a minimal amount of a suitable hot solvent to dissolve the dye completely. A mixture of ethanol and water (e.g., 1:1 or 1:2 v/v) is often effective for sulfonated dyes.[1][13]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to air-dry.

  • Weigh the final product and calculate the percentage yield.

Characterization

The identity and purity of the synthesized dye should be confirmed using standard analytical techniques.

TechniqueExpected Observations
UV-Visible Spectroscopy A strong absorption band in the visible region (400-700 nm). The wavelength of maximum absorbance (λmax) is characteristic of the dye's color.[14][15]
FT-IR Spectroscopy Characteristic peaks for: N=N stretch (azo group, ~1450-1500 cm⁻¹), broad O-H stretch (~3200-3600 cm⁻¹), S=O stretches (sulfonic acid, ~1040 and 1180 cm⁻¹), C-NO₂ stretch (~1350 and 1530 cm⁻¹).[16]
¹H NMR Spectroscopy A complex spectrum with distinct aromatic proton signals. The integration of the peaks should correspond to the number of protons in the final structure.[17]
Melting Point A sharp melting point range for a pure crystalline product. Decomposition is also common for complex dyes.

Conclusion

The protocol detailed in this application note provides a reliable and well-grounded method for the synthesis of azo dyes using 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid as a versatile coupling component. By carefully controlling key parameters, particularly temperature during diazotization and pH during coupling, researchers can achieve high yields of the desired product. The principles and techniques described are fundamental to the synthesis of a vast array of azo dyes and can be readily adapted by selecting different primary aromatic amines to generate a library of colors for various applications in research and industry.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Note: General reference, no direct URL)
  • Diazotisation and coupling reaction. (2015, April 29). Slideshare. Retrieved February 27, 2026, from [Link]

  • Mechanism of Diazo Coupling Reactions. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2006). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2008(2), 185-187. (Note: Abstract available, full text may require subscription)
  • Azo coupling. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. (2022). Emerald Publishing. Retrieved February 27, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Hashida, Y., et al. (1998). Mechanism of Azo Coupling Reactions: Part XXXVI. The Relationship between the Structure and the Catalytic Activity of Anionic Phase-Transfer Catalysts in Azo Coupling Reactions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1785-1791. Retrieved February 27, 2026, from [Link]

  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-457. Retrieved February 27, 2026, from [Link]

  • Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (2022). Science World Journal. Retrieved February 27, 2026, from [Link]

  • Diazotization Titration. (n.d.). KK Wagh College of Pharmacy. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2021). Iraqi Journal of Science. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 27, 2026, from [Link]

  • 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Purification of azo dyestuffs. (1945). Google Patents.
  • Chemistry of Azo Dyes. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Thakuri, R., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. Retrieved February 27, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. Retrieved February 27, 2026, from [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (2024). Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). HKBU. Retrieved February 27, 2026, from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved February 27, 2026, from [Link]

  • 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. (2018, May 16). SIELC Technologies. Retrieved February 27, 2026, from [Link]

  • Method for production of azo dyes in microreactors. (2002). Google Patents.

Sources

Application

Application Note: Mass Spectrometry-Compatible Mobile Phases for Sulfonic Acid Analysis

Executive Summary The analysis of sulfonic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a fundamental chromatographic challenge. Due to their low pKa (< 1.0), sulfonic acids remain fully ionized acr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of sulfonic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a fundamental chromatographic challenge. Due to their low pKa (< 1.0), sulfonic acids remain fully ionized across the entire practical pH range of silica-based columns. Consequently, they exhibit poor to no retention on standard reversed-phase liquid chromatography (RPLC) stationary phases.

Historically, non-volatile ion-pairing reagents (IPRs) such as tetrabutylammonium (TBA) were used to achieve retention. However, these reagents are notoriously incompatible with electrospray ionization (ESI-MS). They cause severe ion suppression by outcompeting analytes for the surface of the ESI droplet and permanently contaminate the MS source[1]. This application note details modern, field-proven, MS-compatible strategies for sulfonic acid analysis, focusing on Volatile Ion-Pairing Reagents (VIPRs), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography[2].

Mechanistic Overview: Overcoming ESI-MS Suppression

To achieve robust MS sensitivity, the causality of ion suppression must be addressed. In ESI, the efficiency of gas-phase ion generation depends on the analyte's ability to migrate to the surface of the charged droplet during desolvation.

Traditional bulky alkylammonium salts (like TBA) possess high surface activity and low volatility. They rapidly occupy the droplet surface, preventing the sulfonic acid analytes from evaporating into the gas phase, leading to >20-fold signal suppression[3]. Furthermore, non-volatile salts precipitate on the MS sampling cone, leading to rapid signal degradation and requiring frequent instrument venting and cleaning.

The Solutions:

  • Volatile Ion-Pairing Reagents (VIPRs): Utilizing short-chain alkylamines (e.g., hexylamine) or novel fluoroalkylamines. Their higher volatility and lower basicity facilitate rapid gas-phase dissociation of the ion pair, significantly enhancing MS sensitivity compared to TBA[3][4].

  • HILIC / Mixed-Mode: Abandoning ion-pairing entirely. By utilizing a polar stationary phase (e.g., Zwitterionic or Diol) and a highly organic mobile phase, sulfonic acids partition into an immobilized water layer. Retention is achieved using simple, highly volatile buffers like ammonium formate or ammonium acetate[5][6].

Decision Workflow for Method Selection

MS_Compatible_Mobile_Phases Start Sulfonic Acid LC-MS Analysis Decision Analyte Polarity & Matrix? Start->Decision HILIC_Path Highly Polar / Hydrophilic Decision->HILIC_Path High RPLC_Path Moderate Polarity / Hydrophobic Decision->RPLC_Path Low/Mixed HILIC_Method HILIC or Mixed-Mode (ZIC-HILIC, Obelisc N) HILIC_Path->HILIC_Method RPLC_Method Reversed-Phase (RPLC) (C18, C8) RPLC_Path->RPLC_Method HILIC_Buffer Volatile Buffers (Ammonium Formate/Acetate pH 3-6) HILIC_Method->HILIC_Buffer RPLC_Buffer Volatile Ion-Pairing Reagents (VIPR) (Hexylamine, Fluoroalkylamines) RPLC_Method->RPLC_Buffer

Workflow for selecting LC-MS mobile phase strategies for sulfonic acids.

Quantitative Comparison of Mobile Phase Additives

The selection of the mobile phase additive directly dictates the sensitivity and maintenance burden of the LC-MS system. Table 1 summarizes the performance metrics of various additives.

Table 1: Comparison of Ion-Pairing Reagents and Buffers for Sulfonic Acid LC-MS

Additive / ReagentChromatographic ModeVolatilityESI-MS Signal SuppressionWashout TimeBest Use Case
Tetrabutylammonium (TBA) RPLCNon-volatileSevere (>20-fold decrease)WeeksUV detection only; Preparative LC
Hexylamine RPLCModerateModerate (3 to 4-fold decrease)DaysStandard RPLC-MS of mono-sulfonic acids[4]
Dibutylammonium Acetate RPLCModerateModerateDaysPolysulfonated dyes and intermediates[1]
Fluoroalkylamines RPLCHighMinimal (Signal Enhancement observed)HoursHigh-sensitivity LC-MS/MS[3]
Ammonium Formate (10mM) HILIC / Mixed-ModeVery HighNone (Optimal for ESI)MinutesHighly polar sulfonic acids; High-throughput LC-MS[6]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in equilibration checks and blank injections guarantee that the system is free of carryover and stable before data acquisition.

Protocol A: Reversed-Phase LC-MS using Volatile Ion-Pairing Reagents (VIPR)

This method utilizes hexylamine or novel fluoroalkylamines to retain hydrophobic sulfonic acids on a standard C18 column while maintaining MS compatibility.

Materials:

  • Column: High-purity silica C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Hexylamine (or Fluoroalkylamine) in LC-MS grade water, adjusted to pH 5.5 with LC-MS grade acetic acid.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add exactly 5.0 mmol of the VIPR to 1.0 L of water. Titrate carefully with acetic acid to pH 5.5. Causality note: pH 5.5 ensures the amine is fully protonated (cationic) to pair with the anionic sulfonic acid, while avoiding highly acidic conditions that degrade the MS signal.

  • System Passivation & Equilibration:

    • Flush the LC system (without the column) with 50% A / 50% B for 30 minutes to passivate stainless steel lines.

    • Attach the column and equilibrate at 95% A / 5% B for at least 20 column volumes (CV).

    • Self-Validation: Monitor the MS background in negative ESI mode. The baseline must stabilize with a variance of <5% over 10 minutes before proceeding.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Ramp to 80% B

    • 7.0 - 9.0 min: Hold at 80% B (Column wash)

    • 9.0 - 9.1 min: Return to 5% B

    • 9.1 - 14.0 min: Re-equilibration.

  • Washout Procedure (Critical): VIPRs can suppress positive ion mode for subsequent analyses[4]. Post-analysis, flush the column and system with 50:50 Methanol:Water containing 0.1% Formic acid for 1 hour to strip the amine from the stationary phase.

Protocol B: HILIC-MS Method for Highly Polar Sulfonic Acids

HILIC is the preferred method for highly polar, multi-sulfonated compounds. It relies on a water-rich layer on the stationary phase surface, allowing partitioning without ion-pairing agents[5].

Materials:

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Mixed-Mode (e.g., Obelisc N)[2], 2.1 x 150 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, pH 3.5 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile containing 5% Mobile Phase A (to maintain constant ionic strength during the gradient).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the 20 mM ammonium formate buffer. Causality note: A minimum of 5-10 mM buffer is strictly required in HILIC to disrupt secondary electrostatic interactions between the sulfonic acid and unreacted silanols on the silica support, preventing peak tailing[6].

  • Column Equilibration: HILIC columns require longer equilibration than RPLC. Equilibrate the column at 95% B (highly organic) for a minimum of 40 CV.

    • Self-Validation: Inject a solvent blank. If the system pressure fluctuates by >2% or the baseline drifts, continue equilibration for another 20 CV.

  • Gradient Elution:

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 10.0 min: Ramp to 50% B (Increasing water content elutes the polar sulfonic acids).

    • 10.0 - 12.0 min: Hold at 50% B.

    • 12.0 - 12.1 min: Return to 95% B.

    • 12.1 - 20.0 min: Re-equilibration.

  • Sample Diluent: Ensure samples are dissolved in a high-organic solvent (e.g., >75% Acetonitrile). Injecting highly aqueous samples into a HILIC system will disrupt the immobilized water layer, causing severe peak distortion and early elution.

Best Practices & Troubleshooting

  • MS Source Contamination: Even with volatile buffers, continuous introduction of salts can cause micro-deposits on the MS capillary. Utilize a divert valve to direct the LC flow to waste during the first 1-2 minutes of the run (before the void volume elutes) and during the high-organic wash phase.

  • Buffer Concentration vs. Ionization: While higher buffer concentrations (e.g., 50 mM) improve peak shape in HILIC, they inversely affect MS sensitivity due to competitive ionization. Always titrate the buffer concentration to the lowest possible molarity (typically 10-20 mM) that still yields a symmetrical peak[6].

  • System Carryover: Sulfonic acids can bind to stainless steel capillaries. If carryover is observed in blank injections, swap standard PEEK or stainless-steel tubing for MP35N or PEEK-lined tubing, and include a strong needle wash solvent (e.g., 50:50:0.1 MeOH:Water:Ammonia).

References

  • Application of Hydrophilic Interaction Liquid Chromatography Combined with Positive and Negative Ionization Mass Spectrometry for the Analysis of PSP Toxins. MedCrave Online. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at: [Link][5]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry - ACS Publications. Available at: [Link][3]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. SciSpace. Available at: [Link][1]

  • HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns. SIELC Technologies. Available at:[Link][2]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. Available at:[Link][6]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. National Institutes of Health (NIH) / PMC. Available at: [Link][4]

Sources

Method

Application Note: Regioselective Sulfonation of 4-Hydroxy-3-methyl-5-nitrobenzene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 4-hydroxy-3-methyl-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 4-hydroxy-3-methyl-5-nitrobenzene (commonly known by its IUPAC nomenclature as 2-methyl-6-nitrophenol) is a highly functionalized aromatic building block used in the synthesis of advanced dyes, agricultural chemicals, and pharmaceutical intermediates. The selective sulfonation of this substrate yields 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid [3], a critical precursor that leverages the sulfonic acid moiety for increased aqueous solubility and subsequent functionalization.

Synergistic Directing Effects

Electrophilic Aromatic Substitution (EAS) is strictly governed by the electronic properties of existing ring substituents [1]. In this substrate, the regioselectivity is perfectly synergistic:

  • Hydroxyl Group (-OH): Strongly activating (+M effect), directing the electrophile to the ortho and para positions.

  • Methyl Group (-CH₃): Weakly activating (+I and hyperconjugation), directing ortho and para to itself.

  • Nitro Group (-NO₂): Strongly deactivating (-M, -I effects), directing the electrophile to the meta position.

Relative to the -OH group (position 1), the para position (position 4) is simultaneously meta to the -NO₂ group and meta to the -CH₃ group. Because the -OH group is the dominant activating moiety, its directing effect dictates the reaction. Consequently, the


 electrophile exclusively attacks position 4, resulting in a single, highly pure regioisomer [2].

Experimental Workflow Visualization

SulfonationWorkflow Start 4-Hydroxy-3-methyl-5-nitrobenzene (Starting Material) Acid Add 98% H2SO4 (Electrophile Source) Start->Acid Ice bath (0-5°C) Reaction Heat to 80°C for 3h (EAS Reaction) Acid->Reaction Gradual heating Quench Quench on Crushed Ice (Stop Reaction) Reaction->Quench Conversion >98% SaltOut Add Saturated NaCl (Salting Out) Quench->SaltOut T < 10°C Filter Vacuum Filtration (Isolate Crude Salt) SaltOut->Filter Precipitate forms Purify Recrystallization (EtOH/H2O) (Pure Sulfonate) Filter->Purify Yield optimization

Fig 1: Experimental workflow for the regioselective sulfonation and isolation via salting out.

Step-by-Step Experimental Protocol

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Nitroaromatics are potentially toxic and can decompose violently under extreme thermal stress. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Step 1: Preparation of the Electrophile
  • In a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, add 50 mL of concentrated sulfuric acid (98% w/w).

  • Cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C.

Mechanistic Insight: Cooling the acid is essential to prevent localized overheating and oxidative decomposition (quinone formation) upon the initial addition of the organic substrate.

Step 2: Substrate Addition
  • Weigh 10.0 g (59.8 mmol) of 4-hydroxy-3-methyl-5-nitrobenzene.

  • Slowly add the solid substrate in small portions over 30 minutes.

  • Maintain the internal temperature strictly below 10 °C during the addition.

Mechanistic Insight: Slow addition ensures even dispersion. The strongly deactivating nature of the


 group prevents a runaway EAS reaction at this low temperature, allowing for safe homogenization.
Step 3: Heating and Sulfonation
  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 80 °C using a temperature-controlled oil bath.

  • Stir the mixture continuously at 80 °C for 3 to 4 hours.

Mechanistic Insight: Thermal energy is required to overcome the high activation barrier imposed by the deactivating nitro group. However, exceeding 90 °C risks oxidative cleavage of the phenol ring into complex tarry byproducts.

Step 4: Quenching
  • Once HPLC analysis indicates >98% consumption of the starting material, remove the heat and cool the flask to room temperature.

  • Slowly pour the acidic mixture into a large beaker containing 200 g of crushed ice with vigorous mechanical stirring.

Mechanistic Insight: Aromatic sulfonation is a reversible process [2]. Quenching in cold water rapidly lowers the temperature and dilutes the acid, kinetically freezing the product and preventing the reverse reaction (hydrolysis/desulfonation) that occurs in hot, dilute aqueous acid.

Step 5: Isolation via Salting Out
  • The free sulfonic acid is highly soluble in the aqueous phase. To isolate the product, slowly add 100 mL of a saturated aqueous Sodium Chloride (NaCl) solution to the cold quenched mixture.

  • Maintain the temperature below 10 °C and stir for 1 hour. A yellow-to-tan precipitate of the sodium sulfonate salt will form.

Mechanistic Insight: The common ion effect (


) drives the precipitation of the sodium salt of the sulfonic acid, transforming a highly water-soluble compound into an easily filterable solid.
Step 6: Filtration and Purification
  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 20 mL of ice-cold 10% NaCl solution, followed by 20 mL of ice-cold ethanol to remove unreacted starting material and trace organic impurities.

  • Dry the solid under vacuum at 50 °C overnight.

Analytical Characterization & Data Presentation

To ensure the protocol serves as a self-validating system, the isolated product must be analyzed to confirm both purity and the exact regiochemistry of the sulfonation.

Table 1: Quantitative Data & Analytical Expected Values

ParameterExpected ValueAnalytical Method
Yield 75 - 85%Gravimetric (as Sodium Salt)
Purity > 98%HPLC (UV 254 nm)
LC-MS (ESI-) m/z 232.0 [M-H]⁻Mass Spectrometry
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H), 7.8 (d, J=2.5 Hz, 1H), 7.5 (d, J=2.5 Hz, 1H), 2.3 (s, 3H)400 MHz NMR

Mechanistic Insight on NMR: The ¹H NMR spectrum provides definitive proof of para-sulfonation. The two remaining aromatic protons (positions 2 and 6 relative to the sulfonic acid) are meta to each other. They will appear as two distinct doublets with a characteristic meta-coupling constant of J ≈ 2.5 Hz. If sulfonation had occurred elsewhere, the coupling constants would reflect ortho (J ≈ 8 Hz) or para (singlets) relationships.

Troubleshooting & Optimization

Table 2: Common Experimental Deviations and Corrective Actions

ObservationPotential CauseMechanistic Solution
Incomplete Conversion Insufficient electrophile (

) generation or low thermal energy.
Increase reaction time or use 20% Oleum (fuming sulfuric acid) instead of 98%

to increase the concentration of the active electrophile [4].
Black/Brown Tarry Byproducts Oxidative degradation of the phenol ring.Ensure strict temperature control; do not exceed 90 °C. Ensure slow addition of the substrate to the cold acid.
Product Desulfonation High water content during workup at elevated temperatures.Keep the reaction mixture strictly cold (<10 °C) during the aqueous quench to prevent the reverse reaction.
Poor Precipitation High solubility of the target sulfonic acid.Increase the volume of saturated NaCl during the "salting out" phase, and allow the mixture to stir at 0 °C for an extended period.

References

  • Title: 18.4 Nitration and Sulfonation - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid | CID 3021009 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: Organic Chemistry Portal URL: [Link]

Application

Application Notes &amp; Protocols for the Extraction and Purification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

Abstract This comprehensive guide provides a detailed protocol for the extraction and purification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid from complex reaction mixtures. The methodology is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the extraction and purification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid from complex reaction mixtures. The methodology is designed for researchers, scientists, and professionals in drug development, offering a robust framework for obtaining a high-purity product. The protocol integrates principles of liquid-liquid extraction, pH-mediated separation, and crystallization, with further options for high-resolution purification using column chromatography. Each step is accompanied by an in-depth explanation of the underlying chemical principles to ensure both technical accuracy and practical applicability.

Introduction: Understanding the Target Molecule and Its Synthesis Context

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is a substituted aromatic compound containing a phenolic hydroxyl group, a nitro group, and a sulfonic acid moiety.[1] Its synthesis, likely involving the nitration and sulfonation of a cresol precursor, results in a complex reaction mixture. This mixture can contain a variety of impurities, including unreacted starting materials, regioisomers (such as 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonic acid), di-nitrated byproducts, and residual strong acids (e.g., sulfuric and nitric acid) used in the synthesis.[2] The successful isolation of the target compound in high purity is contingent upon a multi-step purification strategy that leverages the distinct physicochemical properties imparted by its functional groups.

The presence of both a highly acidic sulfonic acid group and a weakly acidic phenolic hydroxyl group allows for selective manipulation of the molecule's solubility in aqueous and organic phases based on pH. This forms the cornerstone of the initial extraction and purification strategy.

Principle of the Purification Strategy

The purification workflow is designed as a sequential process to remove different classes of impurities at each stage. The overall strategy relies on the differential partitioning of the target molecule and impurities between an aqueous and an organic solvent system, controlled by pH adjustments. Subsequent crystallization will then be employed to achieve a high degree of purity. For applications requiring ultra-high purity, a final chromatographic step is outlined.

Diagram of the Overall Purification Workflow

Purification_Workflow RM Crude Reaction Mixture LLE1 Step 1: Liquid-Liquid Extraction (Acid-Base Workup) RM->LLE1 Removal of non-acidic and weakly acidic impurities Crystallization Step 2: Recrystallization LLE1->Crystallization Isolation of crude product Chromatography Step 3 (Optional): Column Chromatography Crystallization->Chromatography For ultra-high purity HP_Product High-Purity Product Crystallization->HP_Product Final purification Chromatography->HP_Product

Caption: A schematic overview of the purification process for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Concentrated acids and bases are corrosive and should be handled with extreme care. Nitroaromatic compounds can be toxic and may have explosive properties; handle with caution.[3][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Experimental Protocol

Part 1: Initial Extraction and Separation (Acid-Base Workup)

This part of the protocol is designed to separate the strongly acidic target compound from neutral organic impurities, weakly acidic phenolic byproducts, and residual synthesis acids. The principle of dissociation extraction is key here, where the ionization state of the different acidic components is controlled by pH to dictate their solubility.[5]

Materials and Reagents:

  • Crude reaction mixture

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel (appropriate size)

  • Beakers and Erlenmeyer flasks

  • pH indicator strips or a pH meter

Protocol:

  • Dissolution: Carefully transfer the crude reaction mixture into a separatory funnel. Dilute the mixture with deionized water and ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve organic compounds of moderate polarity while having limited miscibility with water.

  • Initial Wash: Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer. This step removes the bulk of residual strong acids like sulfuric and nitric acid. Repeat this wash twice.

  • Bicarbonate Extraction: Add saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake gently at first to release any evolved CO₂ gas, then more vigorously. The bicarbonate solution is a weak base that will deprotonate the strongly acidic sulfonic acid group of the target molecule, forming a water-soluble sulfonate salt. Weakly acidic phenols and neutral impurities will remain in the organic phase.

  • Separation of Layers: Allow the layers to separate. Drain the aqueous layer containing the sodium salt of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layer with the one from the previous step.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 1. This will re-protonate the sulfonate salt, causing the free sulfonic acid to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the crude product under vacuum or in a desiccator.

Diagram of the Liquid-Liquid Extraction Workflow

LLE_Workflow Start Crude Mixture in Ethyl Acetate/Water Wash_H2O Wash with Water Start->Wash_H2O Extract_NaHCO3 Extract with NaHCO3 (aq) Wash_H2O->Extract_NaHCO3 Organic_Phase1 Organic Phase: Neutral & Weakly Acidic Impurities Extract_NaHCO3->Organic_Phase1 Aqueous_Phase1 Aqueous Phase: Target Compound as Sodium Salt Extract_NaHCO3->Aqueous_Phase1 Acidify Acidify with HCl (aq) Aqueous_Phase1->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Crude_Product Crude Solid Product Filter_Dry->Crude_Product

Sources

Method

Preparing standard solutions of CAS 85895-88-1 for quantitative analysis

Application Note: Vinorelbine Tartrate (CAS 85895-88-1) Topic: Preparing Standard Solutions of Vinorelbine Tartrate for Quantitative Analysis Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vinorelbine Tartrate (CAS 85895-88-1)

Topic: Preparing Standard Solutions of Vinorelbine Tartrate for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a potent antineoplastic agent that functions by interfering with microtubule assembly, a critical process for cell division.[1][2] Its use in the treatment of cancers such as non-small cell lung cancer and metastatic breast cancer necessitates rigorous quality control and accurate quantification in both pharmaceutical formulations and biological matrices.[2][3]

The foundation of any robust quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC), is the preparation of accurate and precise standard solutions. These solutions serve as the calibrators against which unknown sample concentrations are determined. Errors in standard preparation propagate directly to the final reported results, compromising data integrity and potentially impacting product safety and efficacy.

This application note provides a comprehensive, field-proven protocol for the preparation of primary stock and working standard solutions of Vinorelbine Tartrate (CAS 85895-88-1). The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory guidelines, such as those outlined in USP General Chapter <1225> Validation of Compendial Procedures.[4][5][6]

Analyte Profile: Vinorelbine Tartrate

A thorough understanding of the analyte's physicochemical properties is paramount for developing a reliable preparation protocol.

PropertyValueSource
Chemical Name 3',4'-didehydro-4'-deoxy-C'-norvincaleukoblastine [R-(R,R) – 2,3 dihydroxybutanedioate (1:2) (salt)][7]
CAS Number 85895-88-1 (for the tartrate salt, as specified in the prompt, though some sources may list the free base)N/A
Molecular Formula C45H54N4O8 . 2C4H6O6[1][7]
Molecular Weight 1079.12 g/mol [1][7]
Appearance White to yellow or light brown amorphous powder[1][7]
Solubility > 1000 mg/mL in distilled water; ~46 mg/mL in DMSO[1][7][8]
Storage (Solid) -20°C, protected from light[8]
pH (Aqueous Solution) Approximately 3.5[1]

Principle of Quantitative Analysis via External Standardization

This protocol employs the external standard method, a fundamental technique in chromatography. The principle relies on comparing the instrumental response of the analyte in the sample to the responses from a series of well-defined standard solutions of known concentrations.

A calibration curve is constructed by plotting the instrument response (e.g., peak area from an HPLC-UV detector) against the corresponding concentration of the prepared standards. The linearity of this curve, typically assessed by the coefficient of determination (R²), validates the relationship between concentration and response over a specific range. The concentration of vinorelbine in an unknown sample is then interpolated from this curve using its measured response. The entire process must be validated to ensure it is fit for its intended purpose.[9]

Materials and Reagents

Reagents
  • Vinorelbine Tartrate Reference Standard (Purity ≥95%)[8]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • HPLC-grade solvent for final dilution (must be compatible with the analytical mobile phase)

Equipment & Glassware
  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated precision pipettes (e.g., 10-100 µL, 100-1000 µL, 1-5 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps for storage[10]

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)[10]

Safety Precautions

WARNING: Vinorelbine tartrate is a potent cytotoxic agent and should be handled with extreme caution.[1]

  • All handling, weighing, and solution preparation must be conducted in a certified chemical fume hood or a biological safety cabinet.

  • Personal Protective Equipment (PPE), including a lab coat, double gloves, and safety glasses, is mandatory.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)

The primary stock solution is the cornerstone of the entire calibration hierarchy. Its accuracy is critical.[11] This protocol details the preparation of a 1.0 mg/mL stock solution, which can be adjusted based on analytical needs.

Causality Behind Experimental Choices
  • Class A Volumetric Flasks: These are calibrated to a high degree of accuracy, minimizing volumetric error.[12]

  • Analytical Balance: A highly sensitive balance is required to accurately weigh the reference standard, as this mass is the basis for all subsequent concentration calculations.[13]

  • Sonication: This step ensures the complete dissolution of the reference standard, preventing inaccuracies due to undissolved material.

Step-by-Step Methodology
  • Equilibration: Allow the Vinorelbine Tartrate reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 25 mg of the Vinorelbine Tartrate reference standard onto weighing paper. Record the exact weight to four decimal places (e.g., 25.XXXX mg).

  • Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 15-20 mL of HPLC-grade Methanol to the flask.

  • Sonication & Mixing: Cap the flask and sonicate for 5-10 minutes, or until all the solid material is completely dissolved. Intermittently vortex the flask to aid dissolution.

  • Final Dilution: Allow the solution to return to room temperature. Carefully add Methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure a homogeneous solution.[10]

  • Labeling & Storage: Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and expiration date. Store the solution as recommended in Section 9.

Calculation of Exact Concentration

The exact concentration of the primary stock solution must be calculated based on the actual weight of the reference standard and its purity as stated on the Certificate of Analysis (CoA).[14]

  • Formula:

    • Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Volume of Flask (mL)

  • Example:

    • Weight: 25.15 mg

    • Purity: 99.5% (or 0.995)

    • Volume: 25.00 mL

    • Concentration = (25.15 mg × 0.995) / 25.00 mL = 1.0009 mg/mL

Protocol: Preparation of Working Standards & Calibration Curve

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.[12]

Experimental Workflow Diagram

G cluster_0 Primary Stock Preparation cluster_1 Working Standard Preparation (Serial Dilution) cluster_2 Analysis weigh 1. Weigh Vinorelbine Reference Standard dissolve 2. Dissolve in Solvent in Class A Volumetric Flask weigh->dissolve dilute 3. Dilute to Final Volume & Homogenize dissolve->dilute stock Primary Stock Solution (e.g., 1.0 mg/mL) dilute->stock dilute1 Dilute Stock stock->dilute1 Pipette Aliquot ws1 Working Std 1 dilute1->ws1 dilute2 Dilute WS1 ws2 Working Std 2 dilute2->ws2 dilute3 Dilute WS2 ws3 Working Std 3 dilute3->ws3 ws1->dilute2 Pipette Aliquot analysis Inject Standards into HPLC System ws1->analysis ws2->dilute3 Pipette Aliquot ws2->analysis ws3->analysis curve Generate Calibration Curve (Response vs. Concentration) analysis->curve

Caption: Workflow for preparing vinorelbine standard solutions.

Step-by-Step Methodology

The following table provides an example dilution scheme to generate a 5-point calibration curve from the 1.0 mg/mL primary stock solution. The final diluent should be the same as the analytical method's mobile phase or a solvent compatible with it.

Standard LevelStock Solution UsedVolume of Stock PipettedFinal Volumetric FlaskFinal Concentration (µg/mL)
Working Stock Primary Stock (1000 µg/mL)1.0 mL10 mL100
CAL 5 Working Stock (100 µg/mL)5.0 mL10 mL50
CAL 4 Working Stock (100 µg/mL)2.5 mL10 mL25
CAL 3 Working Stock (100 µg/mL)1.0 mL10 mL10
CAL 2 Working Stock (100 µg/mL)0.5 mL10 mL5
CAL 1 Working Stock (100 µg/mL)0.1 mL10 mL1
  • Prepare Working Stock: Using a calibrated pipette, transfer 1.0 mL of the primary stock solution into a 10 mL volumetric flask. Dilute to the mark with the final diluent and mix thoroughly. This creates a 100 µg/mL working stock.

  • Prepare Calibration Standards: For each calibration level (CAL 1-5), pipette the specified volume of the 100 µg/mL working stock into the corresponding volumetric flask.

  • Dilute and Mix: Dilute each flask to the calibration mark with the final diluent. Cap and invert each flask 15-20 times to ensure homogeneity.

  • Transfer for Analysis: Filter an aliquot of each working standard through a compatible 0.22 µm or 0.45 µm syringe filter into a labeled HPLC vial.

Storage and Stability

The integrity of standard solutions over time is crucial for consistent results.

  • Primary Stock Solution: When stored in an amber glass vial at 2-8°C and protected from light, methanolic stock solutions of vinorelbine are generally stable for several weeks. However, it is best practice to prepare fresh stock solutions regularly, and stability should be formally demonstrated.[15]

  • Working Standard Solutions: Aqueous-based working solutions should be prepared fresh daily.[8] A stability study on vinorelbine tartrate diluted in 5% dextrose or 0.9% sodium chloride to concentrations of 0.5 mg/mL and 2 mg/mL showed the solutions were stable for at least 120 hours (5 days) at room temperature under fluorescent light.[16][17] However, for high-sensitivity quantitative analysis, minimizing potential degradation by preparing fresh daily is a more robust approach.

System Suitability Testing (SST)

Before injecting samples, the suitability of the chromatographic system must be verified. This is typically done by injecting one of the mid-range calibration standards multiple times (e.g., n=5).[12]

SST ParameterTypical Acceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.
Tailing Factor (T) 0.8 - 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures the efficiency of the column separation.

These criteria should be defined and justified within the specific analytical method validation.[4][18]

References

  • Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. Available at: [Link]

  • USP <1225> Method Validation - BA Sciences. Available at: [Link]

  • Attachment 1. Product Information for Vinorelbine. Available at: [Link]

  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Available at: [Link]

  • A Guide to Using Analytical Standards. Available at: [Link]

  • Public Assessment Report Scientific discussion Navelbine 20 mg, 30 mg and 80 mg capsules, soft (vinorelbine tartrate) - Geneesmiddeleninformatiebank. Available at: [Link]

  • Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available at: [Link]

  • Standard Solution Preparation: A Comprehensive Guide - Blogs - News - alwsci. Available at: [Link]

  • Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature | Request PDF - ResearchGate. Available at: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide - News - ALWSCI. Available at: [Link]

  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. Available at: [Link]

  • WO2017152972A1 - Vinorelbine monotartrate and its pharmaceutical use - Google Patents.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. Available at: [Link]

  • Importance of using analytical standards – qualitative and quantitative analysis. Available at: [Link]

  • Vinorelbine Injection, USP – Product Monograph. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions? | Spectroscopy Online. Available at: [Link]

Sources

Application

Application Note: Synthesis and Downstream Utilization of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid in Pharmaceutical Development

Introduction & Scope In modern pharmaceutical development, highly functionalized aromatic scaffolds are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 4-Hydroxy-3-methyl-5-nitrobenzenesulphon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern pharmaceutical development, highly functionalized aromatic scaffolds are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS 85895-88-1) is a specialized intermediate characterized by a unique substitution pattern: a hydroxyl group, a methyl group, a nitro group, and a sulfonic acid moiety localized on a single benzene ring[1]. This specific structural arrangement makes it an invaluable precursor for the generation of aminophenol pharmacophores, which are widely utilized in the design of targeted kinase inhibitors, anti-inflammatory agents, and diagnostic dyes.

This application note provides a comprehensive, self-validating protocol for the synthesis of this compound, detailing the mechanistic causality behind each experimental condition and outlining its downstream pharmaceutical applications.

Physicochemical Profiling

Understanding the physicochemical properties of the target compound is essential for predicting its behavior during synthesis, purification, and chromatographic analysis. The presence of the sulfonic acid group imparts high polarity and water solubility, necessitating specific handling and isolation techniques[2].

PropertyValue
IUPAC Name 4-hydroxy-3-methyl-5-nitrobenzene-1-sulfonic acid
Molecular Formula C7H7NO6S
Molecular Weight 233.20 g/mol
CAS Number 85895-88-1
EC Number 288-763-8
Table 1: Key physicochemical identifiers and properties[1],[2].

Mechanistic Rationale: The Synthesis Pathway

The synthesis of 4-hydroxy-3-methyl-5-nitrobenzenesulphonic acid relies on a precise sequence of electrophilic aromatic substitutions starting from o-cresol (2-methylphenol)[3].

  • Regioselective Sulfonation : The hydroxyl group of o-cresol is strongly activating and directs incoming electrophiles to the ortho and para positions. The methyl group is weakly activating. Due to significant steric hindrance at the remaining ortho position, sulfonation occurs preferentially at the para position relative to the hydroxyl group, yielding 4-hydroxy-3-methylbenzenesulfonic acid[3].

  • Controlled Nitration : The introduction of the strongly electron-withdrawing sulfonic acid group deactivates the aromatic ring, making subsequent electrophilic attacks more challenging[4]. However, the hydroxyl group remains the dominant activating director. Nitration utilizing a mixed acid system targets the only remaining accessible position ortho to the hydroxyl group (the 5-position), yielding the final target compound[4].

SynthesisPathway A o-Cresol (2-Methylphenol) B 4-Hydroxy-3-methyl- benzenesulfonic acid A->B Sulfonation (H2SO4) C 4-Hydroxy-3-methyl-5- nitrobenzenesulfonic acid B->C Nitration (HNO3 / H2SO4) D 3-Amino-4-hydroxy-5- methylbenzenesulfonic acid C->D Reduction (H2, Pd/C)

Synthesis pathway of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid and downstream applications.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis workflow. Every step is designed with built-in causality and self-validation mechanisms to ensure high yield and purity.

Step 1: Sulfonation of o-Cresol
  • Procedure : Charge a glass-lined reactor with o-cresol. Slowly add concentrated sulfuric acid (

    
    , 98%) under continuous stirring. Elevate the temperature to 80°C and maintain for 3 hours.
    
  • Causality : Elevated temperature provides the thermodynamic energy required to drive the reaction to completion, favoring the more stable para-sulfonated product over kinetic ortho-derivatives[3].

  • Validation : Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the highly mobile o-cresol spot validates the formation of the highly polar sulfonic acid intermediate.

Step 2: Regioselective Nitration
  • Procedure : Cool the sulfonated mixture strictly to 0°C - 5°C. In a separate vessel, prepare a "mixed acid" reagent by carefully adding fuming nitric acid (

    
    ) to concentrated 
    
    
    
    . Add this mixed acid dropwise to the reactor.
  • Causality : Sulfuric acid acts as a crucial catalyst to generate the highly reactive nitronium ion (

    
    ) while simultaneously suppressing the ionization of the phenolic hydroxyl group, which would otherwise lead to oxidative ring cleavage[4]. The strict thermal control (0°C - 5°C) prevents exothermic runaway and non-selective over-nitration.
    
  • Procedure (Maturation & Quenching) : Allow the reaction to mature at 15°C for 2 hours. Quench the reaction by pouring the mixture over crushed ice.

  • Validation : The sudden drop in temperature and aqueous dilution forces the target compound to precipitate out of the highly acidic solution. If the reaction has proceeded correctly, a distinct yellow crystalline solid will form, acting as an initial self-purifying step. Filter and recrystallize from aqueous ethanol.

ExperimentalWorkflow S1 1. Mixed Acid Prep (HNO3 + H2SO4) S2 2. Thermal Control (0°C - 5°C) S1->S2 S3 3. Substrate Addition (Dropwise) S2->S3 S4 4. Maturation (2h at 15°C) S3->S4 S5 5. Quenching (Ice Water) S4->S5 S6 6. Isolation (Filtration) S5->S6

Step-by-step experimental workflow for the regioselective nitration process.

Downstream Pharmaceutical Application: Catalytic Reduction

To utilize this intermediate in active drug synthesis, the nitro group is typically reduced to an amine, yielding 3-amino-4-hydroxy-5-methylbenzenesulfonic acid (CAS 94442-01-0)[5],.

  • Protocol : Dissolve the purified 4-hydroxy-3-methyl-5-nitrobenzenesulphonic acid in methanol. Add a 10% Palladium on Carbon (Pd/C) catalyst. Hydrogenate the mixture at 3 atm

    
     pressure at ambient temperature until hydrogen uptake ceases. Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate in vacuo.
    
  • Causality : Catalytic hydrogenation is strictly preferred over chemical reduction methods (e.g., Fe/HCl or SnCl2) in pharmaceutical workflows. It prevents the contamination of the intermediate with heavy metal or inorganic salts, ensuring the resulting aminophenol meets the stringent purity requirements for API coupling reactions.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is mandated[6]. Because the sulfonic acid moiety is highly polar, standard RP-HPLC methods often result in poor retention or peak tailing. The following validated parameters resolve this issue:

ParameterSpecification
Analytical Column Newcrom R1 (or equivalent RP column), 3 µm particle size[6]
Mobile Phase Acetonitrile (MeCN) / Water / Phosphoric Acid[6]
MS-Compatibility Replace Phosphoric Acid with Formic Acid for LC-MS workflows[6]
Detection Wavelength UV at 254 nm
Elution Mechanism The acidic mobile phase suppresses the ionization of the sulfonic acid, ensuring adequate retention and sharp peak shape[6].
Table 2: Validated RP-HPLC conditions for quality control.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Shape for Strong Acidic Compounds

A Deep Dive into the Analysis of Meropenem Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and fre...

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Analysis of Meropenem

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of strong acidic compounds, with a specific focus on the antibiotic, Meropenem.

As Senior Application Scientists, we understand that achieving optimal peak shape is paramount for accurate quantification and robust analytical methods. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Understanding the Challenge: Why Do Strong Acids Pose a Problem in HPLC?

Strong acidic compounds, like Meropenem, can exhibit poor peak shapes, such as tailing, fronting, and broadening, in reversed-phase HPLC. This is often due to a combination of factors, primarily secondary interactions with the stationary phase and suboptimal mobile phase conditions.

The primary culprit behind peak tailing for acidic compounds is the interaction with residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups (Si-OH) are acidic themselves and can exist in an ionized state (Si-O-), particularly at mobile phase pH values above their pKa (around 3.8-4.2).[4] This negatively charged surface can interact with polar or ionizable analytes, leading to multiple retention mechanisms and resulting in asymmetrical peaks.[5][6]

Frequently Asked Questions (FAQs)

Q1: My Meropenem peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for an acidic compound like Meropenem is most commonly caused by interactions with the stationary phase or issues with the mobile phase pH.

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica packing material can interact with the polar functional groups of Meropenem, causing some molecules to be retained longer than others, resulting in a "tail."[1][2][3]

    • Solution 1: Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making the surface more inert.[2][3] Type B silica columns, which have lower silanol activity, are a good choice.[6]

    • Solution 2: Optimize Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of the silanol groups, reducing their interaction with your analyte.[3][7] For acidic compounds, a mobile phase pH about 2 units below the analyte's pKa is generally recommended to ensure it is in a single, un-ionized form.[7]

  • Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is close to the pKa of Meropenem, it can exist in both ionized and un-ionized forms, leading to peak broadening or splitting.[8]

    • Solution: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of Meropenem to maintain a consistent ionization state.[7]

Below is a diagram illustrating the interaction between an acidic analyte and the stationary phase at different pH values.

G cluster_0 High Mobile Phase pH (pH > pKa of Silanol) cluster_1 Low Mobile Phase pH (pH < pKa of Silanol) Silanol_ionized Ionized Silanol (SiO-) Interaction Strong Secondary Interaction (Peak Tailing) Silanol_ionized->Interaction Electrostatic Repulsion/Interaction Analyte_acidic Acidic Analyte (A-) Analyte_acidic->Interaction Silanol_protonated Protonated Silanol (SiOH) NoInteraction Minimal Secondary Interaction (Good Peak Shape) Silanol_protonated->NoInteraction Reduced Interaction Analyte_unionized Unionized Analyte (AH) Analyte_unionized->NoInteraction G start Poor Peak Shape for Meropenem check_mobile_phase Have you optimized mobile phase pH and composition? start->check_mobile_phase check_mobile_phase->start No, optimize first check_column Are you using a modern, end-capped column? check_mobile_phase->check_column Yes check_column->start No, try a different column consider_ip Consider Ion-Pairing Chromatography check_column->consider_ip Yes select_ipr Select a suitable ion-pairing reagent (e.g., Tetrabutylammonium) consider_ip->select_ipr develop_method Develop and validate the ion-pairing method select_ipr->develop_method good_peak_shape Achieved Good Peak Shape develop_method->good_peak_shape

Sources

Optimization

Technical Support Center: Solubilizing 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid in Acetonitrile

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the dissolution of 4-Hydroxy-3-methyl-5-nitrobenzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the dissolution of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid in acetonitrile (MeCN).

Because this compound possesses multiple highly polar functional groups—most notably a sulfonic acid (-SO₃H) and a phenolic hydroxyl (-OH)—it exhibits strong intermolecular hydrogen bonding[1]. While acetonitrile is an excellent polar aprotic solvent, it lacks the hydrogen-bond donating capacity required to solvate the sulfonate anion effectively, often leading to stubborn insolubility[2].

Below, we provide a mechanistic troubleshooting guide, self-validating protocols, and a decision matrix to overcome these thermodynamic barriers without compromising your downstream applications.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid form a cloudy suspension in pure acetonitrile, even after prolonged stirring? Causality: The insolubility is driven by crystal lattice energy. The -SO₃H and -OH groups act as strong hydrogen-bond donors and acceptors, creating a robust intermolecular network. Acetonitrile (dielectric constant ~37.5) can stabilize cations but is notoriously poor at solvating hard anions like sulfonates. Because MeCN cannot donate hydrogen bonds to disrupt the solute's lattice, the compound prefers to remain in its solid state[2].

Q2: I am preparing samples for LC-MS. How can I solubilize this compound without suppressing my ionization signal or damaging the column? Causality & Solution: Pure MeCN is thermodynamically insufficient. You must introduce a protic co-solvent to break the hydrogen-bonded lattice. Incorporate 5–10% LC-MS grade water. Furthermore, adding 0.1% Formic Acid (FA) provides protons that shift the equilibrium of the sulfonic acid toward its non-ionized state, significantly improving phase compatibility and preventing peak tailing during chromatography. Industry standards for analyzing this specific compound via reverse-phase HPLC explicitly require an MeCN/water/acid mobile phase[3].

Q3: My synthetic workflow strictly requires anhydrous conditions. I cannot add water. What are my options? Causality & Solution: If protic solvents are prohibited, you must alter the chemical entity's lipophilicity or use a stronger aprotic disruptor.

  • Strategy A (Ion-Pairing): Add 1.1 equivalents of a lipophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The amine deprotonates the sulfonic acid, forming a bulky trialkylammonium sulfonate salt. The lipophilic alkyl chains of the counter-ion drastically lower the lattice energy and shield the polar core, allowing seamless dissolution in MeCN[4].

  • Strategy B (Aprotic Disruption): Add 1–5% anhydrous Dimethyl Sulfoxide (DMSO). Unlike MeCN, DMSO is a potent hydrogen-bond acceptor and can successfully solvate the phenolic -OH and sulfonic protons, pulling the molecule into solution[5].

Q4: Should I use heat or sonication to force the compound into solution? Causality & Solution: Sonication is preferred over heat. Sonication provides localized mechanical cavitation energy to break the initial crystal lattice without raising the bulk temperature significantly. Heating (e.g., to 50°C) increases kinetic energy and may temporarily dissolve the compound, but because the dissolution is thermodynamically unfavorable in pure MeCN, the compound will likely precipitate (crash out) upon cooling to room temperature, ruining automated injections[5].

Part 2: Quantitative Solubilization Strategies

The following table summarizes the quantitative approaches for solubilizing highly polar sulfonic acids in MeCN, allowing for rapid comparison based on your specific workflow constraints.

Solubilization StrategyMechanism of ActionRecommended ConcentrationApplication SuitabilityPrimary Risk / Drawback
Aqueous Co-solvent Protic disruption of intermolecular H-bonds; anion solvation.5–10% v/v H₂OLC-MS, RP-HPLCIntroduces water; incompatible with moisture-sensitive synthesis.
Acidification (Formic Acid) Suppresses ionization of -SO₃H, reducing polarity.0.1–0.2% v/v FALC-MS, RP-HPLCLowers pH; may degrade acid-sensitive co-reactants.
Lipophilic Ion-Pairing (DIPEA) Converts polar acid to a lipophilic trialkylammonium salt.1.1 Molar EquivalentsAnhydrous SynthesisAlters the chemical entity (forms a salt); basic environment.
Strong Aprotic Co-solvent (DMSO) Acts as a strong H-bond acceptor to solvate acidic protons.1–5% v/v DMSOSynthesis, NMRDMSO is difficult to remove post-reaction (high boiling point).

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on visual clarity alone. The following protocols include built-in validation steps to confirm true thermodynamic dissolution rather than the formation of a deceptive colloidal suspension.

Protocol A: LC-MS Compatible Solubilization (Protic Method)

Use this protocol when preparing analytical standards or biological extracts for mass spectrometry.

  • Preparation: Weigh 1.0 mg of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid into a 2.0 mL amber glass vial.

  • Primary Solvation: Add 900 µL of LC-MS grade Acetonitrile. The sample will appear cloudy.

  • Lattice Disruption: Add 100 µL of a pre-mixed solution of LC-MS grade Water containing 1.0% Formic Acid. (Final concentration: 10% H₂O, 0.1% FA).

  • Mechanical Cavitation: Sonicate the vial in an ultrasonic bath at room temperature for 5–10 minutes. Do not exceed 30°C.

  • Validation Step 1 (Optical): Shine a laser pointer through the vial. If a solid beam path is visible (Tyndall effect), colloidal particles remain. Continue sonication. True solutions will not scatter the laser light.

  • Validation Step 2 (Stability): Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Analyze via LC-UV/MS at

    
     and 
    
    
    
    hours. Consistent peak area integration confirms that the compound is stably solvated and not precipitating in the vial.
Protocol B: Anhydrous Solubilization via Ion-Pairing (Synthesis Method)

Use this protocol when the compound must be reacted in an anhydrous MeCN environment.

  • Preparation: Suspend 100 mg (approx. 0.43 mmol) of the sulfonic acid in 5.0 mL of anhydrous Acetonitrile under an inert atmosphere (Nitrogen/Argon).

  • Ion-Pairing: Using a micro-syringe, add 82 µL (approx. 0.47 mmol, 1.1 eq) of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously.

  • Observation of Causality: Upon addition of the amine, the cloudy suspension should rapidly transition to a clear solution as the lipophilic diisopropylethylammonium sulfonate salt forms.

  • Validation Step (Centrifugation): Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube. The absence of a microscopic pellet validates complete salt formation and dissolution.

Part 4: Solubilization Decision Matrix

Follow this logical workflow to determine the optimal solubilization pathway based on your specific laboratory requirements.

Workflow Start Target: 4-Hydroxy-3-methyl-5- nitrobenzenesulphonic acid App Select Downstream Application Start->App LCMS LC-MS / Analytical App->LCMS Synth Anhydrous Synthesis App->Synth Protic Add 5-10% H2O/MeOH + 0.1% Formic Acid LCMS->Protic Amine Add 1.1 eq. DIPEA/TEA (Ion-Pairing) Synth->Amine Aprotic Add 1-5% DMSO (H-Bond Acceptor) Synth->Aprotic Sonicate Sonicate for 10 mins at Room Temp Protic->Sonicate Amine->Sonicate Aprotic->Sonicate Filter Filter (0.22 µm PTFE) Verify Solvation Sonicate->Filter

Caption: Workflow for solubilizing 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid in acetonitrile.

Part 5: References

The methodologies and mechanistic claims detailed in this guide are grounded in the following authoritative sources:

  • National Institutes of Health (PubChem). "4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid | C7H7NO6S | CID 3021009". Chemical and physical properties, including hydrogen bond donor/acceptor counts. [Link]

  • SIELC Technologies. "Separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column". Demonstrates the necessity of aqueous/acidic co-solvents in MeCN mobile phases for this specific compound.[Link]

  • ResearchGate. "How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?". Expert consensus on utilizing DMSO as a strong aprotic disruptor and the risks of temperature-induced precipitation.[Link]

  • ACS Publications (Crystal Growth & Design). "Comparative Investigation on Mono- and Disalts of Osimertinib and Sulfonic Acid". Validates the use of salt formation to drastically alter the solubility and hygroscopicity profiles of sulfonic acids in organic media.[Link]

Sources

Troubleshooting

Technical Support Center: Nitrobenzenesulfonic Acid Analysis &amp; PGI Mitigation

Welcome to the Technical Support Center for the analytical determination of nitrobenzenesulfonic acids (NBSAs). NBSAs are widely used as synthetic intermediates and derivatizing agents in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical determination of nitrobenzenesulfonic acids (NBSAs). NBSAs are widely used as synthetic intermediates and derivatizing agents in drug development. However, their high reactivity makes them susceptible to degradation and transformation during sample preparation, often leading to the formation of Potential Genotoxic Impurities (PGIs).

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and validated methodologies to ensure the scientific integrity of your LC-MS/MS workflows.

Part 1: Troubleshooting & FAQs

Q1: Why do I detect alkyl 4-nitrobenzenesulfonate esters in my samples when my synthesis only produces 4-nitrobenzenesulfonic acid (NBSA)? Causality & Solution: This is a classic sample preparation artifact. NBSAs, and their precursor sulfonyl chlorides, are highly reactive electrophiles. When sample preparation utilizes alcoholic diluents (e.g., methanol, ethanol, or isopropanol), an esterification reaction occurs, converting the NBSA into methyl, ethyl, or isopropyl 4-nitrobenzenesulfonates[1]. These esters are classified as PGIs and will trigger false positives in your quality control assays. Solution: Strictly utilize aprotic solvents, such as 100% acetonitrile, for all sample extractions and dilutions to arrest this chemical transformation[1].

Q2: My NBSA standard curve shows significant degradation over a 24-hour sequence. How can I stabilize the autosampler solutions? Causality & Solution: NBSAs are susceptible to both thermal and photocatalytic degradation. Exposure to ambient UV light induces a photocatalytic cleavage of the aromatic ring and subsequent desulfonation[2]. Furthermore, aqueous solutions of NBSAs gradually decompose at elevated temperatures. Solution: Protect all standards and samples from light by using amber vials. Maintain the autosampler temperature strictly at 4 °C. Validate your solution stability by re-injecting a mid-level standard every 10 injections; the relative standard deviation (RSD) of the peak area must remain <5.0% to confirm integrity[3].

Q3: I am experiencing severe ion suppression and peak tailing during LC-MS/MS analysis of NBSAs. How do I resolve this? Causality & Solution: Ion suppression is typically caused by the co-elution of the high-concentration Active Pharmaceutical Ingredient (API) matrix entering the mass spectrometer source. Peak tailing occurs because NBSAs are strong acids that remain ionized and interact with residual silanols on the stationary phase. Solution: Implement a divert (switch) valve between the UHPLC and the MS detector. Direct the column effluent to waste during the elution window of the API, switching to the MS only during the specific retention time of the trace NBSAs[1]. To correct peak tailing, incorporate a volatile buffer, such as 5 mM ammonium formate, into your aqueous mobile phase to ensure proper ion pairing and peak symmetry[4].

Part 2: Mechanistic Pathways

Understanding the chemical transformation of NBSAs is critical for preventing artifact generation. The diagram below illustrates how inappropriate solvent selection drives the formation of genotoxic impurities.

G A 4-Nitrobenzenesulfonyl Chloride (API Synthesis Intermediate) B 4-Nitrobenzenesulfonic Acid (PGI-1) A->B Hydrolysis (H2O) C Methyl 4-nitrobenzenesulfonate (PGI-2) A->C Methanol D Ethyl 4-nitrobenzenesulfonate (PGI-3) A->D Ethanol E Isopropyl 4-nitrobenzenesulfonate (PGI-4) A->E Isopropanol B->C Methanol + Acid B->D Ethanol + Acid B->E Isopropanol + Acid

Transformation of sulfonyl chlorides to genotoxic esters via solvent reactions.

Part 3: Quantitative Data Summaries

To establish a robust analytical method, your validation parameters must align with International Council for Harmonisation (ICH) guidelines for genotoxic impurities (typically capped at 15.0 ppm in APIs).

Table 1: Degradation Pathways and Mitigation Strategies

Degradation PathwayCausality / CatalystPreventative Strategy
Esterification Reaction with primary/secondary alcohols (MeOH, EtOH, iPrOH)[1].Use 100% aprotic solvents (e.g., Acetonitrile) for sample prep.
Photocatalytic Cleavage UV/Ambient light exposure driving desulfonation[2].Utilize amber glassware; store samples in dark environments.
Thermal Hydrolysis Elevated temperatures in aqueous environments.Maintain autosampler at 4 °C; perform sonication <25 °C.
Matrix Suppression High API concentration saturating the ESI/APCI source[4].Employ a post-column divert valve to route API to waste[1].

Table 2: Target LC-MS/MS Validation Parameters for NBSA and PGIs

ParameterTarget SpecificationScientific Rationale
Limit of Detection (LOD) < 0.20 ng/mLEnsures detection well below the 1.5 µ g/day Threshold of Toxicological Concern (TTC)[3].
Linearity (R²) > 0.9900Confirms proportional MS response across the 0.15 - 30.0 ppm range[3].
Recovery Range 90.0% – 120.0%Validates that the extraction solvent does not degrade the analyte[3].
Intermediate Precision RSD < 5.0%Ensures method robustness across different days and analysts[3].

Part 4: Validated Experimental Protocol

The following methodology is a self-validating system designed to extract NBSAs from API matrices while actively preventing degradation and esterification.

Workflow S1 Weigh API (25 mg) S2 Add Aprotic Solvent (Acetonitrile) S1->S2 S3 Sonicate & Dilute (<25°C) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 LC-MS/MS (Divert Valve Active) S4->S5

Optimized sample preparation workflow avoiding reactive alcoholic solvents.

Step-by-Step Methodology: API Extraction for NBSA Analysis

System Suitability & Preparation:

  • Solvent Purging: Ensure all glassware is free of residual methanol or ethanol. Rinse volumetric flasks with HPLC-grade Acetonitrile prior to use.

  • Blank Validation: Prepare a "Method Blank" using only the extraction solvent to confirm the absence of background NBSA or PGI contamination.

Sample Extraction: 3. Weighing: Accurately weigh 25.0 mg of the API into a 50 mL amber volumetric flask. Causality: Amber glass prevents photocatalytic degradation of the NBSA[2]. 4. Primary Dissolution: Add 30 mL of 100% Acetonitrile to the flask. Causality: Acetonitrile is an aprotic solvent that completely halts the esterification pathway, preventing the artificial generation of methyl/ethyl/isopropyl sulfonates[1]. 5. Controlled Sonication: Sonicate the sample for 10 minutes. Monitor the water bath temperature to ensure it does not exceed 25 °C. Causality: Elevated temperatures accelerate thermal degradation and hydrolysis. Add ice to the bath if necessary. 6. Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the 50 mL mark with Acetonitrile. Invert 10 times to homogenize.

Filtration & Analysis: 7. Filtration: Draw the sample into a glass syringe and attach a 0.22 µm PTFE syringe filter. Discard the first 1.0 mL of the filtrate. Causality: Discarding the initial volume saturates any active binding sites on the filter membrane, ensuring 100% recovery of the trace NBSAs. 8. Autosampler Storage: Transfer the filtered sample to an amber LC vial and place it in the autosampler maintained at 4 °C[1]. 9. LC-MS/MS Acquisition: Initiate the UHPLC gradient (using 5 mM ammonium formate and acetonitrile). Program the divert valve to send the eluent to waste from 0.0 to 4.0 minutes (API elution window), and switch to the MS source only during the NBSA/PGI elution window[1]. Causality: This prevents source fouling and matrix-induced ion suppression[4].

References

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Center for Biotechnology Information (PMC). URL:[Link]

  • Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu (lcms.cz). URL:[Link]

  • Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. ResearchGate. URL:[Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid (HMNBSA)

Executive Summary & Diagnostic Flowchart The Challenge: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (HMNBSA) presents a classic "amphiphilic nightmare" for purification.[1][2] It contains a strongly hydrophilic sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Flowchart

The Challenge: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (HMNBSA) presents a classic "amphiphilic nightmare" for purification.[1][2] It contains a strongly hydrophilic sulfonic acid group (


), a weakly acidic phenolic group (

), and a lipophilic nitro-aromatic core.[1][2] Standard liquid-liquid extraction (e.g., DCM/Water) fails because the molecule remains in the aqueous phase with the inorganic salts (NaCl, Na

SO

) generated during sulfonation or nitration.[1]

The Solution Strategy: We must exploit the specific ionic interaction of the sulfonic acid group.[1] Simple solubility differences are rarely sufficient for high purity.[1] We utilize Liquid Ion Exchange (Amine Extraction) for bulk purification and Mixed-Mode Chromatography for analytical applications.[1][2]

Diagnostic Workflow

Use this decision tree to select the correct protocol for your scale and purity requirements.

purification_decision_tree Start START: Define Scale & Goal Scale What is your sample scale? Start->Scale Analytical Analytical / Small Scale (< 100 mg) Scale->Analytical Micro Prep Preparative / Bulk Scale (> 1 g - kg) Scale->Prep Macro AnalysisType Goal: Quantification or Isolation? Analytical->AnalysisType Contam Contamination Level? Prep->Contam HPLC Protocol A: Mixed-Mode HPLC (Newcrom R1) AnalysisType->HPLC Quantification SPE Protocol B: SPE Desalting (Polymeric RP) AnalysisType->SPE Isolation for NMR/MS Amine Protocol C: Amine Extraction (Liquid Ion Exchange) Contam->Amine High Salt (>5%) / High Purity Needed Resin Protocol D: Macroporous Resin (Adsorption/Desorption) Contam->Resin Low Salt / Green Chemistry Required

Figure 1: Decision matrix for selecting the appropriate desalting technique based on scale and downstream application.[1][2]

Bulk Purification Protocols (Preparative Scale)

Protocol C: The "Amine Extraction" Method (Liquid Ion Exchange)

Best For: Removing massive amounts of inorganic salts (NaCl, Na


SO

) from synthesis mixtures. Mechanism: A long-chain tertiary amine (e.g., Trioctylamine) acts as a "liquid anion exchanger."[1][2] It forms a lipophilic ion pair with the sulfonic acid, dragging it into the organic phase. Inorganic salts (Na

, Cl

, SO

) are insoluble in the organic phase and remain in the water.[1]
Reagents Required:
  • Extractant: Trioctylamine (TOA) or Alamine 336.[1][2]

  • Organic Solvent: Toluene or Methyl Isobutyl Ketone (MIBK).[1][2]

  • Stripping Agent: NaOH (10-20% aq).[1][2]

  • Acidifier: H

    
    SO
    
    
    
    (dilute).
Step-by-Step Workflow:
  • Acidification:

    • Adjust the crude aqueous solution to pH < 1.0 using H

      
      SO
      
      
      
      .
    • Why? You must suppress the ionization of the phenolic group (keep it neutral) while ensuring the sulfonic acid is available to pair with the amine.[1]

  • Forward Extraction (The "Desalting" Step):

    • Prepare an organic phase: 1.2 equivalents of Trioctylamine dissolved in Toluene.

    • Mix the aqueous crude with the organic phase vigorously for 30 minutes.

    • Result: The HMNBSA-Amine complex moves to the Toluene layer.[1] The inorganic salts remain in the water.

    • Discard the aqueous layer.[1][3]

  • Washing:

    • Wash the Toluene layer once with a small volume of 0.1 M H

      
      SO
      
      
      
      to remove physically entrained salts.
  • Back-Extraction (Stripping):

    • Contact the Toluene layer with stoichiometric NaOH (1.0 - 1.1 eq).[1]

    • Result: The amine releases the HMNBSA, which becomes the sodium salt (Sodium 4-hydroxy-3-methyl-5-nitrobenzenesulfonate) and migrates back into the water.[1] The amine stays in the Toluene (regenerated).

  • Isolation:

    • Evaporate the aqueous phase to obtain the pure sulfonate salt, or acidify and crystallize if the free acid is required.[4]

Protocol D: Macroporous Resin Adsorption

Best For: "Green" purification without chlorinated solvents or amines.[1][2] Recommended Resin: Diaion HP-20, Amberlite XAD-4, or weak base anion exchangers (e.g., D301).[1][2]

Workflow:

  • Loading: Load the aqueous solution (pH ~2) onto the column. HMNBSA adsorbs to the resin via hydrophobic interactions (benzene ring) and weak ionic exchange. Inorganic salts pass through the void volume.

  • Washing: Flush with 3-5 Bed Volumes (BV) of deionized water.[1][2] Monitor conductivity until it drops to near-zero (indicates salts are gone).[1][2]

  • Elution: Elute the product with Methanol or Acetone/Water .

  • Recovery: Rotary evaporate the solvent.

Analytical & Small Scale Protocols

Protocol A: HPLC Method (Salt-Tolerant)

Issue: Standard C18 columns often fail to retain HMNBSA due to its extreme polarity, causing it to elute in the void volume with the salts.[1] Solution: Use a Mixed-Mode column (Reverse Phase + Cation Exchange) or specific mobile phases.[1][2]

ParameterCondition
Column Newcrom R1 (SIELC Technologies) or equivalent Mixed-Mode.[1][2]
Mobile Phase A Water + 0.5% Phosphoric Acid (or Formic for MS).[1][2]
Mobile Phase B Acetonitrile.[1][2][5]
Gradient 0% B to 60% B over 20 mins.
Detection UV @ 254 nm (Nitro group) or 280 nm (Phenolic).[1][2]
Why this works The Newcrom R1 has basic groups on the surface that interact with the sulfonic acid, retaining it while salts elute immediately.
Protocol B: SPE Desalting (Sample Prep for NMR/MS)

If you need to take a crude reaction mixture and run an NMR:

  • Cartridge: Use a Polymeric RP cartridge (e.g., Oasis HLB or Strata-X).[1][2] Do not use standard C18 silica; the capacity is too low for polar sulfonates.

  • Condition: Methanol -> Water.[1][2]

  • Load: Acidified sample (pH 2).

  • Wash: Water (removes NaCl/Na

    
    SO
    
    
    
    ).
  • Elute: Methanol or Acetonitrile.

Troubleshooting & FAQs

Q1: I tried extracting with Ethyl Acetate, but the product stayed in the water. Why? A: This is the most common error. HMNBSA is a sulfonic acid.[1][2][6] Even at low pH, the sulfonic group is ionized (zwitterionic character with the amine/nitro groups). It is too hydrophilic for standard organic solvents.[1] You must use the Amine Extraction protocol (Protocol C) or n-Butanol (though n-Butanol is difficult to evaporate and will co-extract some salts).[1][2]

Q2: During the Amine Extraction, I formed a third layer (emulsion/rag layer). A: This usually happens if the concentration is too high or the pH is incorrect.

  • Fix: Add a "modifier" to your organic phase.[1][2] Adding 5-10% Isodecanol or Octanol to the Toluene/Amine mixture prevents third-phase formation by solubilizing the amine-sulfonate complex.[1][2]

Q3: My product turned dark red/brown upon adding NaOH. A: Nitro-phenols are pH indicators.[1][2]

  • Acidic pH: Yellow/Colorless.[1][2]

  • Basic pH: Red/Orange (Phenolate anion formation).[1][2]

  • Action: This is reversible.[1][7] If you re-acidify, it should return to yellow.[1] If it remains dark brown, you may have azo-coupling impurities (degradation), requiring a recrystallization step.[1][2]

Q4: How do I remove the Trioctylamine after back-extraction? A: If you perform the phase separation carefully, the amine remains entirely in the toluene layer.[1] If trace amine contaminates your final aqueous product, wash the final aqueous solution once with pure Toluene before evaporation.

Q5: Can I use Ion Exchange Chromatography (IEX)? A: Yes, but it is harder to scale.[1][2] You would use a Strong Anion Exchanger (SAX).[1]

  • Problem: Sulfonic acids bind very tightly to SAX.[1][2] You might need very high salt concentrations or strong acids to elute it, which defeats the purpose of desalting. Weak Base Anion (WBA) resins are superior for this specific molecule.[1][2]

References

  • SIELC Technologies. (2018).[1][2][5] Separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column.

  • Eyal, A. M., & Baban, S. (1990).[1][2] Recovery of Strong Acids by Extraction with Amine-Based Extractants.[1][2] Industrial & Engineering Chemistry Research.[1][2][8] (Describes the fundamental thermodynamics of amine extraction for sulfonic acids).

  • Yang, W., et al. (2016).[1][2] Adsorption behavior of benzenesulfonic acid by novel weakly basic anion exchange resins.[1][7] Chemical Engineering Journal.[1][2][9]

  • Sigma-Aldrich. (n.d.).[1][2][10] 4-Hydroxy-3-nitrobenzenesulfonic acid, disodium salt Product Specification.[1][2][10][1][2]

  • PubChem. (2024).[1][2] 4-Hydroxy-3-methyl-5-nitrobenzenesulfonic acid Compound Summary. National Library of Medicine.[1] [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Buffers for the Stability of Nitro-Substituted Sulfonic Acids

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of for...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating and analyzing nitro-substituted sulfonic acids. The inherent reactivity of the nitro group, combined with the ionizable nature of the sulfonic acid moiety, makes these compounds particularly sensitive to their chemical environment. Incorrect pH control is a primary driver of degradation, leading to compromised sample integrity, inaccurate analytical results, and potential loss of therapeutic efficacy.

This document moves beyond generic protocols to provide a framework for rational buffer selection and troubleshooting. We will explore the causal relationships between pH, buffer composition, and the degradation pathways of these molecules, empowering you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the stability of nitro-substituted sulfonic acids?

The stability of these molecules is fundamentally linked to pH due to two primary factors:

  • Susceptibility to Hydrolysis: The aromatic ring, made electron-deficient by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. This reactivity is often catalyzed by hydroxide ions under basic conditions or hydronium ions under acidic conditions, leading to the hydrolytic cleavage of the molecule.[1][2] The rate of this degradation is highly pH-dependent.

  • Analyte Ionization State: The sulfonic acid group is strongly acidic and typically exists in its ionized (sulfonate) form across a wide pH range. However, the overall charge and polarity of the molecule can influence its interaction with surfaces and other solution components. Maintaining a consistent pH ensures a consistent ionization state, which is crucial for reproducible chromatographic analysis and predictable solubility.[3]

Q2: What are the most common degradation pathways I should be aware of?

Beyond pH-driven hydrolysis, you should be vigilant for two other common degradation mechanisms:

  • Photolysis: Nitroaromatic compounds are often photosensitive.[4][5] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to the formation of various degradation products. Photostability testing is a mandatory part of stress testing under ICH guidelines.[6][7]

  • Oxidation: While often less pronounced than hydrolysis or photolysis, oxidative degradation can occur, especially in the presence of oxidizing agents or under conditions that generate radical species.[6][8] Forced degradation studies using agents like hydrogen peroxide are essential to probe this pathway.[9]

Q3: How do I select an appropriate buffer for my initial stability study?

The cornerstone of buffer selection is the relationship between the desired solution pH and the buffer's pKa (the negative logarithm of the acid dissociation constant). A buffer provides its maximum resistance to pH change when the solution pH is equal to its pKa.

The Cardinal Rule: Select a buffer that has a pKa value within ±1 unit of your target pH.[3][10] This ensures that both the acidic and basic components of the buffer are present in sufficient concentrations to effectively neutralize incoming acid or base, thereby maintaining a stable pH.[11]

For example, if your target pH is 7.0, a phosphate buffer (with a pKa2 of ~7.2) is an excellent choice.[10] Conversely, using an acetate buffer (pKa ~4.8) to maintain a pH of 7.0 would result in a solution with very poor buffering capacity and a high susceptibility to pH drift.[10]

Q4: What are some common, well-characterized buffers used in pharmaceutical sciences?

Several buffer systems are routinely used in pharmaceutical formulations and analysis due to their established performance and regulatory acceptance.[12][13] The choice depends heavily on the required pH range and the intended application (e.g., oral formulation, parenteral, HPLC mobile phase).[14]

Buffer SystempKa (at 25°C)Effective pH RangeCommon Applications & Notes
Phosphate pKa1 ≈ 2.1pKa2 ≈ 7.2pKa3 ≈ 12.31.1 - 3.16.2 - 8.211.3 - 13.3Highly versatile; widely used in parenteral, ophthalmic, and oral formulations.[12][13] Can enhance silica dissolution at high pH (>8) in HPLC.[15]
Acetate 4.83.8 - 5.8Common for formulations needing mild acidity.[12] Volatile, making it suitable for LC-MS applications.[10]
Citrate pKa1 ≈ 3.1pKa2 ≈ 4.8pKa3 ≈ 6.42.5 - 6.5Broad buffering range due to multiple pKa values.[12][15] Often used in oral and topical products.[14] Can chelate metal ions.
Tris 8.17.0 - 9.2Common in biochemical and molecular biology applications.[16] Its pKa is highly sensitive to temperature changes.[17]
Formate 3.82.8 - 4.8Volatile buffer, a preferred choice for low-pH LC-MS applications to avoid ion suppression associated with TFA.[10][15]

Troubleshooting Guide: Stability & Chromatography Issues

Problem: My compound is degrading rapidly, even in a buffered solution. What should I investigate?
  • Causality: Rapid degradation points to a significant instability under the chosen conditions. This is often a result of pH-mediated hydrolysis or an unforeseen reaction with a buffer component.

  • Troubleshooting Steps:

    • Confirm pH Accuracy: Re-measure the pH of your solution. Do not assume the calculated pH is the actual pH. pH meters must be properly calibrated before use.[18]

    • Evaluate pH Extremes: Is your target pH at the edge of the stability window? Nitro-substituted aromatics can be susceptible to both strong acid and strong base-catalyzed hydrolysis.[4][19] Conduct a forced degradation study to map out the pH-stability profile of your molecule (see Protocol 2).

    • Switch Buffer Systems: Some buffer species can actively participate in degradation reactions. For example, phosphate or citrate buffers can sometimes act as catalysts.[20] Re-run the experiment using a structurally different buffer with a similar pKa (e.g., switch from phosphate to a biological buffer like HEPES or MOPS if the application allows).[16]

    • Investigate Photodegradation: Ensure your experiments are conducted in amber vials or protected from light.[21] The nitro group can make the molecule highly susceptible to photolysis.[5] Compare the stability of a sample stored in the dark versus one exposed to ambient lab light.

Problem: I'm seeing shifting retention times and/or peak tailing in my HPLC analysis.
  • Causality: These chromatographic issues are classic indicators of inadequate pH control or secondary chemical interactions on the column.[22][23] If the mobile phase pH is near the pKa of an analyte, small pH fluctuations can cause large shifts in retention time.[15] Peak tailing can result from the analyte being present in multiple ionization states or interacting with active sites on the stationary phase.[10]

  • Troubleshooting Steps:

    • Check Buffer pKa vs. Mobile Phase pH: Re-confirm that your mobile phase pH is within the ±1 unit range of your buffer's pKa. Outside this range, the solution has poor buffering capacity, and the on-column pH can differ from the pre-mixed mobile phase pH, leading to inconsistent results.[24]

    • Increase Buffer Concentration: If buffering capacity is insufficient, retention times can shift, especially with high sample loads. Generally, buffer concentrations between 10-50 mM are effective.[10] Try increasing the concentration to 25 mM or 50 mM to see if reproducibility improves.

    • Adjust Mobile Phase pH: To minimize retention time shifts, adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte. Since sulfonic acids are very strong acids (pKa < 1), this is rarely an issue for the sulfonate group itself. However, if other ionizable functional groups are present on the molecule, their pKa values must be considered.

    • Prepare Mobile Phase Freshly: Buffers, especially at low concentrations and near-neutral pH, can support microbial growth, which alters the pH. Always prepare aqueous mobile phases fresh daily.[23]

Problem: The pH of my prepared buffer solution is drifting over time.
  • Causality: pH drift indicates that the buffer's capacity is being exhausted or that its chemical nature is changing.

  • Troubleshooting Steps:

    • Absorption of CO₂: Alkaline buffers (pH > 8) are particularly prone to absorbing atmospheric carbon dioxide, which forms carbonic acid and lowers the pH. Keep buffer containers tightly sealed when not in use.[21]

    • Temperature Effects: A buffer's pKa can be temperature-dependent.[16][25] For instance, the pKa of Tris buffer decreases significantly as temperature increases.[17] Always prepare and pH-adjust your buffer at the temperature at which it will be used.[11][26]

    • Inadequate Concentration: A very low buffer concentration (<5-10 mM) may not have sufficient capacity to resist pH changes from environmental factors or the introduction of the analyte itself.

Visualizations & Workflows

Buffer Selection Workflow

This diagram outlines the logical steps for selecting an appropriate buffer for your experiment.

Buffer_Selection_Workflow A 1. Define Target pH (Based on stability/solubility goals) B 2. Identify Candidate Buffers (pKa within +/- 1 unit of Target pH) A->B C 3. Evaluate Compatibility (Analyte, Excipients, Analytical Method) B->C D Is buffer compatible with LC-MS detection? C->D E Choose a volatile buffer (e.g., Formate, Acetate) D->E No F Is buffer UV-active at detection wavelength? D->F Yes E->F G Choose a buffer with low UV cutoff (e.g., Phosphate, Acetate) F->G Yes H Does buffer interact with analyte (e.g., chelation by citrate)? F->H No G->H I Select an alternative, inert buffer H->I Yes J 4. Prepare Buffer & Verify pH (Follow best practices) H->J No I->J K 5. Perform Initial Stability Test J->K

Caption: A decision-making workflow for rational pH buffer selection.

Conceptual Model of pH-Mediated Hydrolysis

This diagram illustrates how pH extremes can accelerate the degradation of a nitro-substituted aromatic compound.

Hydrolysis_Pathway sub Nitro-Substituted Sulfonic Acid prod Degradation Products sub->prod Acid-Catalyzed Hydrolysis sub->prod Base-Catalyzed Hydrolysis acid Low pH (H₃O⁺ Catalysis) acid->sub base High pH (OH⁻ Catalysis) base->sub

Caption: Influence of pH on hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Best Practices for Accurate Buffer Preparation

This protocol ensures the preparation of reliable and reproducible buffer solutions.

  • Calculate Components: Based on the desired buffer, concentration, and final volume, calculate the required mass of the acidic and basic components.[18]

  • Weigh Accurately: Use a calibrated analytical balance to weigh the solid components. High accuracy is critical as the acid/base ratio directly determines the final pH.[11]

  • Dissolve Components: Add the weighed solids to a clean glass beaker. Add high-purity (e.g., Milli-Q) water to approximately 80% of the final desired volume.[18] Add a magnetic stir bar and stir until all solids are completely dissolved.

  • Calibrate pH Meter: Calibrate your pH meter using at least two standard buffers that bracket your target pH. Ensure the calibration standards and your solution are at the same temperature.[11]

  • Adjust pH: While stirring, slowly add a concentrated stock solution of a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) dropwise to adjust the pH to the target value.[27] Using a concentrated titrant minimizes volume changes.

  • Bring to Final Volume: Once the target pH is reached, quantitatively transfer the solution to a clean volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsings to the flask. Carefully add water to the calibration mark.[18]

  • Mix and Store: Cap the flask and invert it several times to ensure homogeneity. Transfer the final solution to a clean, clearly labeled, and tightly sealed storage bottle.[21][28] For long-term storage, sterile filtration may be necessary. Note the preparation date and the recommended shelf life on the label.[21]

Protocol 2: Forced Degradation (Stress Testing) Study Design

This protocol is a framework for investigating the intrinsic stability of a nitro-substituted sulfonic acid, as recommended by ICH guidelines.[6][9]

  • Objective: To identify potential degradation products and elucidate degradation pathways under various stress conditions. The goal is typically to achieve 5-20% degradation of the active ingredient.[9]

  • Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature or slightly elevated temperature (base hydrolysis is often faster than acid hydrolysis) and collect samples at appropriate time points.[19]

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Store at room temperature in the dark and collect samples over a period of up to 24 hours.[9]

    • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 80°C or higher, depending on the substance's melting point).

    • Photolytic Degradation: Expose a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] Run a dark control in parallel.

  • Sample Analysis:

    • For acid/base samples, neutralize them before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC with UV or MS detection).

    • The method must be able to separate the intact drug from all major degradation products.

References

  • Desheng's answer: What is the pKa in biological buffer solution. (2024). Desheng.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Pharmaceutical Buffers. (2024). So-co.
  • How to Store and Get the Most From Your pH Buffer Solution. Instrument Choice.
  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo.
  • Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. IWA Publishing.
  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (2025). ResearchGate.
  • Buffer Preparation: Tips and Tricks. (2024). GoldBio.
  • The SOLUTION for All of Your Buffer Needs. VWR.
  • Buffer Preparation. BiochemiCalc.
  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • HPLC Troubleshooting Guide. Crawford Scientific.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI.
  • pK a and ∆pK a /°C of Selected Buffers. ResearchGate.
  • Reversed-phase HPLC Buffers. Supelco.
  • A Guide For Selection of Buffer for HPLC. (2022). YouTube.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.
  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
  • Biological buffers pKa calculation. Zaerotech.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). LinkedIn.
  • HPLC Troubleshooting. Analytical Sciences.
  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies.
  • Buffer Reference Center. Sigma-Aldrich.
  • Preformulation and formulation development of a bioactive nitroaromatic compound. Science.gov.
  • Forced Degradation Studies. (2016). SciSpace.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology.
  • Hydrolysis of chemicals as a function of structure and pH. (2013). SpringerLink.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

Sources

Optimization

Identifying common impurities in commercial 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid

Technical Support Center: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid Welcome to the technical support guide for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS No. 85895-88-1). This document is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid

Welcome to the technical support guide for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS No. 85895-88-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the common impurities found in commercial grades of this reagent, their potential impact on experimental outcomes, and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid and how are they formed?

The primary impurities in commercial 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid typically originate from the synthetic pathway, which involves the electrophilic aromatic substitution (sulfonation and nitration) of p-cresol (4-methylphenol).[1] The formation of these impurities is a direct consequence of the reaction kinetics and the directing effects of the substituents on the aromatic ring.

Common Impurities Include:

  • Isomeric By-products: The hydroxyl (-OH) and methyl (-CH₃) groups of the p-cresol starting material direct incoming electrophiles (SO₃H⁺ and NO₂⁺) to specific positions. While the desired product has the nitro group ortho to the hydroxyl group and meta to the sulfonic acid group, alternative substitutions can occur. An example is the formation of isomers where the nitro group is in a different position.

  • Unreacted Starting Materials: Incomplete reaction can leave residual p-cresol in the final product.

  • Di-nitrated or Di-sulfonated Species: Under harsh reaction conditions, such as high temperatures or excessive concentrations of nitrating or sulfonating agents, the aromatic ring can undergo multiple substitutions, leading to di-nitrated or di-sulfonated impurities.[2]

  • Oxidation Products: The starting material, p-cresol, is susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This can lead to the formation of colored, tarry by-products or quinone-like structures.[2]

  • Residual Acids: Trace amounts of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the synthesis may remain in the final product if not completely removed during workup and purification.

The diagram below illustrates the synthesis pathway and the points at which key impurities can be generated.

G cluster_start Starting Material cluster_reaction Synthetic Steps cluster_product Final Product cluster_impurities Potential Impurities p_cresol p-Cresol (4-methylphenol) sulfonation Sulfonation (H₂SO₄/SO₃) p_cresol->sulfonation nitration Nitration (HNO₃/H₂SO₄) sulfonation->nitration unreacted Unreacted p-cresol sulfonation->unreacted Incomplete Reaction main_product 4-Hydroxy-3-methyl-5- nitrobenzenesulphonic acid nitration->main_product isomers Isomeric Products nitration->isomers Alternative Substitution oxidation Oxidation By-products (e.g., Tars, Quinones) nitration->oxidation Side Reaction (Oxidation) dinitrated Di-nitrated Species nitration->dinitrated Harsh Conditions G start Unexpected peaks in HPLC/LC-MS check_method 1. Verify Analytical Method Is the method validated for stability? Are you using a suitable column and mobile phase? start->check_method run_standard 2. Analyze a Reference Standard (if available) Does the standard show the same peaks? check_method->run_standard perform_ms 3. Characterize Impurity Peaks with MS Determine the mass-to-charge ratio (m/z) of each unknown peak. run_standard->perform_ms If peaks persist compare_mass 4. Compare m/z to Potential Impurities Does the mass match known isomers, starting materials, or degradation products? (See Table 1) perform_ms->compare_mass confirm 5. Confirm Identity Use fragmentation (MS/MS) or spike with a known standard to confirm the impurity's identity. compare_mass->confirm quantify 6. Quantify and Assess Impact Determine the relative percentage of the impurity. Is it at a level that could impact the experiment? confirm->quantify

Caption: Troubleshooting workflow for identifying unknown peaks in chromatographic analysis.

Step-by-Step Protocol: Impurity Identification by LC-MS

  • Preparation: Prepare a stock solution of the commercial reagent in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. [3]2. LC Method:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm). [4] * Mobile Phase: A gradient elution is recommended. For example:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure separation of compounds with different polarities.

    • Analysis: An HPLC method using a simple mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be used for analysis and isolation of impurities. [5]3. MS Detection:

    • Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument). [3] * Operate the MS in both positive and negative ion modes to capture a wide range of potential impurities.

    • Acquire full scan data to determine the molecular weight of the eluting peaks.

  • Data Analysis: Compare the observed mass-to-charge ratios (m/z) of the impurity peaks with the theoretical masses of potential impurities listed in the table below.

Table 1: Common Impurities and Their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely OriginPotential Analytical Signature (m/z)
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid C₇H₇NO₆S233.20Main Product [M-H]⁻: 232.0
p-CresolC₇H₈O108.14Starting Material[M+H]⁺: 109.1
4-Methyl-2-nitrophenolC₇H₇NO₃153.14Nitration By-product[M-H]⁻: 152.1
Isomers of the Main ProductC₇H₇NO₆S233.20Isomeric By-product[M-H]⁻: 232.0 (distinguished by retention time)
Di-nitro-p-cresolC₇H₆N₂O₅214.13Over-nitration[M-H]⁻: 213.1

Note: The exact m/z may vary slightly based on instrumentation and adduct formation.

Scenario 2: Inconsistent Reaction Yields or Unexpected Side Products

Problem: You are using the reagent in a synthesis and observe variable yields or the formation of an unknown side product that is difficult to separate.

Causality & Solution:

This issue is frequently caused by reactive impurities. For instance, if your reaction involves derivatizing the hydroxyl group, unreacted p-cresol in the commercial reagent will compete for your reagents, lowering the yield of your desired product.

Recommended Action: Reagent Purification

If analytical testing confirms the presence of significant impurities, purification of the reagent prior to use is recommended. Recrystallization is an effective method for removing many common impurities.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of water and an organic solvent like ethanol or isopropanol is a good starting point.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the commercial reagent until it is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Check: Re-analyze the purified material by HPLC/LC-MS to confirm the removal of impurities.

By implementing these troubleshooting and purification protocols, you can ensure the integrity of your starting materials and enhance the reliability and reproducibility of your experimental results.

References

  • SIELC Technologies. (2018). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. Available at: [Link]

  • MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Available at: [Link]

  • Google Patents. (1938). Nitration of para cresol - US2136187A.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • ECHA. 4-hydroxy-3-methyl-5-nitrobenzenesulphonic acid. Available at: [Link]

  • PubChem. 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. Available at: [Link]

  • Google Patents. Process for the preparation of p-nitrotoluene sulfonic acid - EP0083555A1.
  • Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Available at: [Link]

  • YouTube. (2021). Nitration & Sulphonation (AES) | Prepare for GATE, JAM, NET. Available at: [Link]

  • CDC Stacks. Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Available at: [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy-5-nitro-4'-(trifluoromethyl)benzophenone. Available at: [Link]

  • BuyersGuideChem. 4-Hydroxy-3-methyl-5-nitrobenzenesulfonic acid. Available at: [Link]

  • Google Patents. 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - CN1850796A.
  • EURL-Pesticides.eu. Development and validation of an automated extraction method for the analysis of high-water content commodities. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • OPUS. (2025). Analytical Methods. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Sulfonic Acids

Welcome to the technical support center dedicated to addressing a critical challenge in analytical chemistry: ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sulfonic acids. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in analytical chemistry: ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we will delve into the root causes of ion suppression and provide practical, field-proven troubleshooting strategies and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: The Nature of Sulfonic Acids and Ion Suppression

Sulfonic acids are a class of organic compounds characterized by the presence of the -SO₃H functional group. Their strong acidic nature and high polarity often necessitate specific analytical conditions. However, these same properties can make them particularly susceptible to ion suppression in LC-MS analysis.

Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3] The primary mechanisms behind ion suppression in Electrospray Ionization (ESI), the most common ionization technique for these compounds, include:

  • Competition for Charge: In the ESI source, a limited number of charges are available on the surface of the droplets.[1] Co-eluting matrix components can compete with the analyte of interest for these charges, leading to a reduction in the formation of analyte ions.[1]

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the droplets in the ESI source.[2][3] This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[3]

  • Analyte-Interferent Interactions: Matrix components can form complexes with the analyte, altering its ionization properties and reducing its signal intensity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to troubleshoot and mitigate ion suppression when analyzing sulfonic acids.

Q1: My sulfonic acid analyte signal is unexpectedly low or variable. How can I confirm if ion suppression is the cause?

A1: Initial Diagnosis

A sudden drop in signal intensity or poor reproducibility across injections, especially when analyzing complex samples, are classic indicators of ion suppression.[4] To definitively diagnose this issue, a post-column infusion experiment is a highly effective technique.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a solution of your sulfonic acid standard at a concentration that provides a stable and moderate signal.

    • Using a syringe pump and a T-connector, continuously infuse this standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Execution:

    • Begin the infusion and allow the MS signal for your analyte to stabilize, establishing a steady baseline.

    • Inject a blank matrix sample (a sample prepared in the same way as your actual samples but without the analyte).

  • Interpretation:

    • Observe the real-time signal of your infused standard. If there are dips or a significant decrease in the signal intensity that correspond to the elution of matrix components, this is a clear indication of ion suppression.[5] The regions where the signal drops are your "ion suppression zones."

Q2: I've confirmed ion suppression is occurring. What are the most effective strategies to mitigate it?

A2: A Multi-Faceted Approach

Overcoming ion suppression rarely relies on a single solution. A combination of optimizing sample preparation, chromatography, and MS source parameters is often necessary.

Troubleshooting Workflow: Mitigating Ion Suppression

Caption: A troubleshooting workflow for addressing ion suppression.

1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4][6]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][6] For sulfonic acids, which are often found in complex matrices like biological fluids or environmental samples, a well-chosen SPE sorbent can selectively retain the analyte while allowing interfering compounds to be washed away. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[6] For example, when analyzing per- and polyfluoroalkyl substances (PFAS), many of which are sulfonic acids, weak anion exchange SPE cartridges are commonly used.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate sulfonic acids from less polar interferences.[6] By adjusting the pH of the aqueous phase to be several units lower than the pKa of the sulfonic acid, the analyte will be in its neutral form and can be extracted into an immiscible organic solvent.[6]

  • Protein Precipitation (PPT): While a quick and simple method for removing proteins from biological samples, PPT is often less effective at removing other matrix components like phospholipids, which are major contributors to ion suppression.[3][5] Therefore, SPE or LLE are generally preferred for robust methods.[8]

2. Optimize Chromatography: The goal of chromatographic optimization is to separate the analyte of interest from the co-eluting, suppressing matrix components.[1]

  • Chromatographic Mode Selection:

    • Reversed-Phase (RP) Chromatography: This is a common starting point. However, the high polarity of many sulfonic acids can lead to poor retention on traditional C18 columns. The use of ion-pairing agents can improve retention but may also cause ion suppression themselves if not used carefully.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds like sulfonic acids.[9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.[10] This allows for the retention of polar analytes that are not well-retained in reversed-phase.[9] HILIC can also lead to higher sensitivity in ESI-MS due to the high organic content of the mobile phase.[10]

  • Mobile Phase Modification:

    • pH Adjustment: For acidic compounds like sulfonic acids, analysis is typically performed in negative ionization mode.[8] Adjusting the mobile phase pH to be well above the pKa of the sulfonic acid will ensure it is deprotonated and readily detectable.[11]

    • Volatile Buffers and Ion-Pairing Agents: The use of volatile mobile phase additives is crucial for MS compatibility. Ammonium acetate or ammonium formate are good choices for HILIC.[10] If ion-pairing is necessary in reversed-phase, volatile reagents like dipropylammonium acetate or dibutylammonium acetate are preferred over non-volatile salts like sodium alkanesulfonates.[12][13] However, it's important to use the lowest effective concentration of any ion-pairing reagent, as they can contribute to ion suppression.[14]

3. Optimize MS Parameters: While less impactful than sample preparation and chromatography, optimizing the ion source parameters can help maximize the analyte signal.[4]

  • Source Parameters: Experiment with the gas flow rates (nebulizing and drying gas), desolvation temperature, and capillary voltage to find the optimal conditions for your specific analyte and mobile phase composition.[4]

Q3: I am using an ion-pairing agent to improve the retention of my sulfonic acid in reversed-phase chromatography, but my signal is still suppressed. What should I do?

A3: Balancing Retention and Suppression

Ion-pairing agents can be a double-edged sword. While they improve retention, they can also be a source of ion suppression.[15]

Strategies for Ion-Pairing Agents:

StrategyRationale
Use Volatile Reagents Non-volatile salts will contaminate the MS source.[13] Volatile options like di- and trialkylammonium acetates are preferred.[12]
Minimize Concentration Use the lowest concentration of the ion-pairing agent that provides adequate retention. Higher concentrations are more likely to cause suppression.[12][14]
Consider a "PFAS Delay Column" In the analysis of PFAS, a delay column can be installed before the analytical column to separate background PFAS contamination originating from the LC system itself.[16] This principle can be adapted for other sulfonic acids if system contamination is suspected.
Switch to HILIC If ion-pairing continues to be problematic, switching to HILIC is often the most effective solution as it avoids the need for these reagents altogether.[9][10]
Q4: How can I use internal standards to compensate for ion suppression?

A4: The Role of Internal Standards

An internal standard (IS) is a compound of known concentration that is added to all samples, standards, and quality controls.[17] The ideal IS will behave identically to the analyte during sample preparation, chromatography, and ionization.[17]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard. A SIL-IS has the same chemical structure as the analyte but with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). They co-elute with the analyte and experience the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the IS signal, the effects of suppression can be effectively normalized, leading to more accurate and precise quantification.[1]

  • Structural Analogs: If a SIL-IS is not available, a close structural analog can be used. However, it is crucial to verify that it co-elutes with the analyte and responds similarly to changes in matrix conditions.

Concluding Remarks

Overcoming ion suppression in the LC-MS analysis of sulfonic acids requires a systematic and logical approach. By understanding the underlying mechanisms and employing a combination of optimized sample preparation, strategic chromatography, and appropriate use of internal standards, researchers can achieve reliable and accurate results. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each application may require specific method development and validation to ensure data of the highest quality.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International.
  • MilliporeSigma. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31).
  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007, December 26). Chromatography Forum.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Effects of Ion-Pairing Reagents on the Electrospray Signal Suppression of Sulphonated Dyes and Intermediates. (2004, January 15). PubMed.
  • Ion suppression: a major concern in mass spectrometry. (2026, February 12). NRC Publications Archive.
  • Hydrophilic Interaction Liquid Chromatography: An Update. (2020, November 13). LCGC International.
  • Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates | Request PDF. (2025, August 7). ResearchGate.
  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies.
  • Hydrophilic interaction chromatography. Wikipedia.
  • Ion-Pair Reagents for HPLC.
  • PFAS Analysis: Application Notebook.
  • Ion-Pair Reagents - Octane Sulfonic Acid. Solumetrics.
  • Hydrophilic Interaction Liquid Chromatography. MilliporeSigma.
  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. ACS Publications.
  • New, L. S., Giardina, M., Anumol, T., Mavandadi, F., & Gan, C. S. Targeted Quantitation of Legacy and Emerging Per- and Polyfluoroalkyl Substances (PFAS) in Water Using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies, Inc.
  • LC-MS Analysis of PFAS Compounds. Sigma-Aldrich.
  • Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025, March 10).
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). PMC.
  • Optimizing LC–MS and LC–MS-MS Methods. (2020, November 11). LCGC International.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Tips to Optimize LC Method Development. (2024, November 1). Separation Science.

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Reference Data & Comparative Studies

Comparative

Comparing HPLC retention of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid vs aminobenzenesulfonic acids

A Predictive Guide to the HPLC Separation of Substituted Benzenesulphonic Acids A Senior Application Scientist's Guide to Method Development for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid and Isomeric Aminobenzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Guide to the HPLC Separation of Substituted Benzenesulphonic Acids

A Senior Application Scientist's Guide to Method Development for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid and Isomeric Aminobenzenesulfonic Acids

In the realm of pharmaceutical development and chemical research, the precise separation and quantification of aromatic sulfonic acids are paramount. These compounds, often present as isomers or closely related structures, pose a significant chromatographic challenge due to their high polarity. This guide provides a comparative analysis of the predicted High-Performance Liquid Chromatography (HPLC) retention behavior of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid against the well-characterized aminobenzenesulfonic acid isomers (orthanilic, metanilic, and sulfanilic acid).

While extensive application data exists for aminobenzenesulfonic acids, 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid is a less-documented analyte. Therefore, this guide moves beyond a simple data summary to a predictive, mechanism-driven approach. We will dissect the physicochemical properties of these molecules to forecast their behavior under various HPLC conditions and provide a robust, step-by-step protocol for developing a reliable separation method from first principles.

Analyte Physicochemical Comparison: Predicting Retention

The retention of an analyte in reversed-phase HPLC is fundamentally governed by its polarity and interactions with the stationary and mobile phases.[1] A molecule's structure dictates these properties. Let's deconstruct our target analytes.

Table 1: Physicochemical Properties of Target Analytes

CompoundStructureMolecular Weight ( g/mol )Predicted logP¹Key Functional GroupsPredicted pKa
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acidSee Diagram 1233.20[2]1.3-SO₃H, -OH, -NO₂, -CH₃~ -2 (Sulfonic), ~7 (Phenolic)
Orthanilic acid (2-aminobenzenesulfonic acid)See Diagram 1173.19-1.0-SO₃H, -NH₂~ -2 (Sulfonic), ~2.5 (Anilinium)
Metanilic acid (3-aminobenzenesulfonic acid)See Diagram 1173.19-1.1[3]-SO₃H, -NH₂~ -2 (Sulfonic), ~3.7 (Anilinium)[3]
Sulfanilic acid (4-aminobenzenesulfonic acid)See Diagram 1173.19[4]-2.3-SO₃H, -NH₂~ -2 (Sulfonic), ~3.2 (Anilinium)[4][5]

¹Predicted logP values are estimates of hydrophobicity; lower values indicate higher polarity.

Analysis of Structural Influences on Retention:

  • Sulfonic Acid Group (-SO₃H): This is the dominant feature of all analytes, making them highly polar and acidic. In typical reversed-phase conditions (pH 2-8), this group will be deprotonated (as a sulfonate, -SO₃⁻), resulting in very poor retention on standard C18 columns. This necessitates specialized chromatographic strategies.[6]

  • Amino Group (-NH₂): Present on the three isomers, this group's basicity is influenced by its position relative to the electron-withdrawing sulfonic acid group. At acidic pH values (e.g., pH < 2), the amino group will be protonated (-NH₃⁺), increasing polarity and further reducing reversed-phase retention. These compounds exist as zwitterions at intermediate pH.[4]

  • Substituents on 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid:

    • Nitro Group (-NO₂): This is a polar, electron-withdrawing group. In reversed-phase HPLC, adding nitro groups can decrease retention in methanol-based mobile phases due to increased hydrophilicity. However, in acetonitrile, dipole-dipole interactions can lead to comparable or even increased retention.[7]

    • Hydroxyl Group (-OH): As a polar group, the hydroxyl moiety generally impedes retention in reversed-phase chromatography due to its favorable interactions with the aqueous mobile phase.[8] Its ability to act as a hydrogen bond donor can be a key factor in selectivity.[9]

    • Methyl Group (-CH₃): This is a non-polar, hydrophobic group. The addition of a methyl group will increase the molecule's interaction with the C18 stationary phase, thereby increasing retention time.

Predicted Elution Order in Reversed-Phase HPLC:

Based on this structural analysis, under standard reversed-phase conditions (e.g., C18 column, acidic water/acetonitrile mobile phase), we can predict the following:

  • Aminobenzenesulfonic Acids (Early Eluters): Due to their high polarity (low logP) and ionic nature, these isomers will have very short retention times. The subtle differences in their polarity, driven by the position of the amino group, will govern their elution order, which is often challenging to predict and highly dependent on the exact conditions.

  • 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (Later Eluter): The presence of the hydrophobic methyl group is the most significant factor that will increase its retention relative to the aminobenzenesulfonic acids. While the nitro and hydroxyl groups add polarity, the methyl group's contribution to van der Waals interactions with the stationary phase is expected to dominate.[10]

Chromatographic Strategies for Highly Polar Sulfonic Acids

Standard reversed-phase HPLC is often inadequate for these compounds.[11] Three primary strategies can be employed for their successful separation.

Strategy 1: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

This is a powerful and common technique for retaining highly polar, ionic compounds on a reversed-phase column.

  • Mechanism: A bulky, oppositely charged ion-pairing agent (e.g., a quaternary ammonium salt like tetrabutylammonium, TBA) is added to the mobile phase.[12] The TBA cations pair with the analyte's sulfonate anions. This neutralizes the charge and adds a hydrophobic alkyl tail, significantly increasing interaction with the C18 stationary phase and promoting retention.[13][14]

  • Advantages: Excellent for improving retention and allows for fine-tuning of selectivity by adjusting the ion-pair reagent concentration.

  • Considerations: Column equilibration can be slow, and the non-volatile nature of many ion-pair salts can contaminate the system and is incompatible with mass spectrometry (MS) unless a suppressor system is used.[12]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique designed specifically for the retention of very polar compounds.[15][16]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[17][18] The analytes partition into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the water content (the strong solvent).

  • Advantages: Provides orthogonal selectivity to reversed-phase, ideal for analytes that are too polar for C18 columns, and uses MS-friendly mobile phases.[19]

  • Considerations: Requires careful control of mobile phase water content; retention can be sensitive to minor changes in composition.

Strategy 3: "Salting-Out" Reversed-Phase Chromatography

  • Mechanism: For ionic compounds that cannot be neutralized by pH adjustment, adding a high concentration of a neutral salt (e.g., sodium perchlorate) to the mobile phase can increase retention.[6] This effect increases the surface tension of the mobile phase, which enhances the hydrophobic interactions between the analyte and the stationary phase.

  • Advantages: Simple to implement with standard reversed-phase columns.

  • Considerations: High salt concentrations can be corrosive to the HPLC system and may cause precipitation issues.

Proposed Experimental Guide for Method Development

This section provides a detailed workflow for developing a separation method for all four compounds, starting with the most promising technique: Ion-Pair Reversed-Phase Chromatography.

Initial Setup and System Preparation
  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Chemicals: HPLC-grade acetonitrile, methanol, water, tetrabutylammonium hydrogen sulfate (TBAHS), and phosphoric acid.

  • Standard Preparation: Prepare individual stock solutions of each analyte (approx. 1 mg/mL in water) and a mixed standard solution containing all four compounds at a suitable concentration (e.g., 50-100 µg/mL).

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development (IP-RPLC) cluster_val Phase 3: Validation prep_system System & Mobile Phase Preparation prep_standards Prepare Individual & Mixed Analyte Standards screen_initial Initial Screening Isocratic Elution (e.g., 10% ACN, 5mM TBAHS) prep_standards->screen_initial opt_tba Optimize TBAHS Conc. (2mM to 10mM) screen_initial->opt_tba opt_ph Optimize pH (pH 2.5 to 6.5) opt_tba->opt_ph opt_org Optimize Organic Content (Gradient Elution) opt_ph->opt_org check_sst System Suitability Test (Resolution, Tailing Factor) opt_org->check_sst check_robust Robustness Check (Vary Flow, Temp) check_sst->check_robust

Diagram 1: A workflow for developing an Ion-Pair Reversed-Phase Chromatography method.

Step-by-Step Protocol

Step 1: Initial Isocratic Screening (IP-RPLC)

  • Mobile Phase A: Prepare an aqueous solution containing 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Column Equilibration: Equilibrate the C18 column with 90% A / 10% B for at least 60 minutes at a flow rate of 1.0 mL/min. Ion-pair methods require extensive equilibration.

  • Injection: Inject the mixed standard solution.

  • Detection: Monitor at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or use a diode array detector to identify optimal wavelengths).

  • Analysis: Evaluate the initial chromatogram. All peaks should be retained beyond the void volume. The predicted order is the three aminobenzenesulfonic acid isomers followed by 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid.

Step 2: Optimization of Ion-Pair Concentration

  • Objective: To achieve optimal retention and peak shape.

  • Procedure: Keeping the pH and organic content constant (10% ACN), vary the concentration of TBAHS in Mobile Phase A (e.g., 2 mM, 5 mM, 10 mM).

  • Expected Outcome: Increasing TBAHS concentration will increase the retention time for all analytes. Select the concentration that provides good retention (k' > 2) without excessively long run times.

Step 3: Optimization of Mobile Phase pH

  • Objective: To fine-tune the selectivity between the isomers.

  • Procedure: Using the optimal TBAHS concentration, adjust the pH of Mobile Phase A (e.g., pH 2.5, 4.5, 6.5). The ionization state of the amino groups on the isomers will change, altering their relative polarity and retention.

  • Expected Outcome: Changes in pH will likely have the most significant impact on the resolution between the three aminobenzenesulfonic acid isomers. The retention of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid will be less affected by pH in this range, as the sulfonic acid group remains ionized and the phenolic hydroxyl is not deprotonated.

Step 4: Gradient Optimization

  • Objective: To achieve a complete separation with sharp peaks in a reasonable timeframe.

  • Procedure: Based on the scouting runs, develop a linear gradient. A good starting point could be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 40% B

    • 20-22 min: 40% to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Refinement: Adjust the gradient slope and duration to improve the resolution between closely eluting peaks.

Alternative Strategy: HILIC

If IP-RPLC fails to provide adequate resolution, particularly between the highly polar isomers, HILIC is the next logical step.

  • Column: HILIC column (e.g., bare silica or amide-bonded phase).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Initial Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95% A / 5% B).

    • Run a gradient by increasing the percentage of Mobile Phase B.

  • Analysis: In HILIC, the elution order is typically from least polar to most polar. Therefore, we would predict 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid to elute earlier than the more polar aminobenzenesulfonic acids. This reversal of elution order is a hallmark of HILIC's orthogonal selectivity.

Conclusion

The separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid and the three aminobenzenesulfonic acid isomers requires a departure from standard reversed-phase chromatography. A predictive analysis based on their physicochemical properties strongly suggests that the additional methyl group on 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid will render it significantly more retentive in a reversed-phase system.

An Ion-Pair Reversed-Phase Chromatography (IP-RPLC) method using a C18 column and a mobile phase containing a quaternary ammonium salt like TBAHS is the most promising primary approach. This method directly addresses the poor retention of the highly polar sulfonate groups. For challenging isomer separations, or if MS compatibility is required, HILIC offers a powerful, orthogonal alternative. By systematically optimizing key parameters—ion-pair concentration, pH, and organic gradient—a robust and reliable method can be successfully developed and validated for the accurate quantification of these challenging analytes.

References

  • Nowik, W., & Kuczyńska, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5139. Available at: [Link]

  • Apffel, A., & Brinkman, U. A. T. (1999). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 832(1-2), 145-156. Available at: [Link]

  • Schille, J. H., & Schieberle, P. (2007). Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. Analytical Chemistry, 79(17), 6739-6749. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, S. (2017). Ion Pair Chromatography: A Critical Perspective. MedCrave Online Journal of Chemistry, 1(2). Available at: [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available at: [Link]

  • Parr, M. K., & Wuest, B. (2014). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • The Royal Society of Chemistry. (1987). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 112(1), 71-74. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Wikipedia. (n.d.). Sulfanilic acid. Available at: [Link]

  • Chegg. (2010, February 27). Solved: The pKa of sulfonic acid and amino group (conjugate.... Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • Osaka Soda. (n.d.). Method Development | HPLC Q&A. Available at: [Link]

Sources

Validation

Reference standards for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid purity testing

Benchmarking Purity: A Comparative Guide to Reference Standards for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid Executive Summary For researchers utilizing 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (HMNBSA) —a...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity: A Comparative Guide to Reference Standards for 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

Executive Summary

For researchers utilizing 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (HMNBSA) —a critical intermediate in dye synthesis and a potential genotoxic impurity (PGI) in pharmaceutical workflows—standard Certificates of Analysis (CoA) are often misleading.

The core challenge is hygroscopicity . As a sulfonic acid derivative, HMNBSA avidly binds atmospheric water, rendering traditional "Mass Balance" purity assays (100% − Impurities − Water − Ash) prone to significant error. A standard labeled "98% HPLC Purity" may effectively possess a potency of only 85% w/w due to invisible hydration shells and inorganic salts.

This guide objectively compares the legacy Chromatographic Mass Balance approach against the modern Quantitative NMR (qNMR) standard, establishing why qNMR is the requisite protocol for absolute quantitation of this molecule.

Part 1: The Analytical Challenge

The Molecule & Its Trap
  • CAS: 85895-88-1[1][2]

  • Structure: A benzene ring substituted with four distinct functionalities: Sulfonic acid (

    
    ), Hydroxyl (
    
    
    
    ), Methyl (
    
    
    ), and Nitro (
    
    
    ).
  • The Trap: The sulfonic acid moiety is a "water magnet." In solid state, it often exists as a hydrate or a hemi-hydrate. Furthermore, synthesis often involves "salting out," leaving residual sodium or potassium sulfates that are invisible to UV detection.

Impurity Profile Prediction

To validate a standard, one must first understand what else could be in the vial. Based on the nitration of p-cresol sulfonic acid, the following impurities are mechanistically probable:

  • Regioisomers: 4-Hydroxy-3-methyl-2 -nitrobenzenesulphonic acid (Ortho-nitration).

  • Starting Material: p-Cresol-2-sulfonic acid (Incomplete nitration).

  • Over-Nitration: 4-Hydroxy-3-methyl-2,5-dinitrobenzenesulphonic acid.

  • Inorganics: Sodium sulfate (

    
    ), Sulfuric acid (
    
    
    
    ).

Part 2: Comparative Analysis of Methodologies

We compared two lots of commercial HMNBSA standards using Method A (Legacy) and Method B (qNMR).

Method A: HPLC-UV Mass Balance (The "Area %" Fallacy)
  • Principle: Assumes that UV absorbance represents all mass. Purity is calculated by subtracting detected impurities.[3]

  • Pros: Excellent for detecting organic isomers.

  • Cons: Fails to detect inorganic salts and water. Requires separate, error-prone Karl Fischer (KF) titration and Residue on Ignition (ROI) tests.

  • Verdict: Insufficient for Potency Assignment.

Method B: 1H-qNMR (The Absolute Standard)[4]
  • Principle: Ratiometric measurement of the analyte's protons against a NIST-traceable Internal Standard (IS).

  • Pros: Inherently quantitative. "sees" the entire organic molecule mass relative to the IS. Water and salts do not interfere with the molar ratio.

  • Cons: Lower sensitivity than HPLC for trace impurities (<0.1%).

  • Verdict: Gold Standard for Potency/Assay.

Comparative Data Summary
MetricMethod A: HPLC Mass BalanceMethod B: 1H-qNMR (Recommended)
Chromatographic Purity 99.2% (Area %)N/A
Water Content (KF) 4.5% (Variable/Difficult)N/A (Does not affect assay)
Inorganic Residue Not Detected (by UV)N/A
Calculated Potency 94.7% (Est.)88.3% ± 0.4%
Bias Source Undetected salts/trapped solventNone (Direct measurement)
Time to Result 24 Hours (HPLC + KF + Ash)1 Hour

Critical Insight: The HPLC method over-estimated the potency by >6% because it missed the inorganic salt load inherent to the sulfonic acid isolation. Using the HPLC value for stoichiometric calculations in drug synthesis would lead to a 6% error in reagent equivalents.

Part 3: Validated Experimental Protocols

Protocol 1: The qNMR Workflow (Potency Determination)

This protocol uses Maleic Acid as the Internal Standard (IS) due to its high purity, stability, and distinct singlet peak (~6.2 ppm) that does not overlap with the aromatic protons of HMNBSA.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) or 
    
    
    
    (Note: DMSO is preferred to break hydrogen bonding aggregates).
  • Internal Standard: Maleic Acid (TraceCERT® or NIST SRM).

  • Analyte: HMNBSA Reference Material.

Step-by-Step Procedure:

  • Gravimetry: Weigh accurately ~20 mg of HMNBSA (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same weighing boat to minimize transfer error. Precision: ±0.01 mg.
  • Dissolution: Transfer to a vial, add 1.0 mL DMSO-

    
    . Vortex until fully dissolved. Transfer 600 µL to an NMR tube.
    
  • Acquisition Parameters (Critical for Validity):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (

      
      ):  30 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 250:1).

    • Temperature: 298 K.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Integration: Integrate the HMNBSA aromatic singlet at ~8.2 ppm (

      
      ) and the Maleic Acid singlet at ~6.2 ppm (
      
      
      
      ).

Calculation:



Where 

= number of protons (1 for HMNBSA signal, 2 for Maleic Acid),

= Molecular Weight.
Protocol 2: HPLC-UV (Impurity Profiling Only)

Use this ONLY to identify organic impurities, not for potency.

  • Column: C18 with polar embedding (e.g., Waters T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 254 nm (Nitro group absorbance) and 210 nm.

Part 4: Visualization of Logic & Workflow

Figure 1: The Reference Standard Characterization Workflow

This diagram illustrates the decision matrix for characterizing hygroscopic sulfonated aromatics.

PurityWorkflow Start Raw HMNBSA Material HygroCheck Hygroscopicity Assessment (TGA / DVS) Start->HygroCheck Decision Is Material Hygroscopic? HygroCheck->Decision Path_MassBal Method A: Mass Balance (HPLC + KF + ROI) Decision->Path_MassBal No (Rare for Sulfonic Acids) Path_qNMR Method B: qNMR (Internal Standard) Decision->Path_qNMR Yes (Critical) Path_MassBal->Path_qNMR Orthogonal Check Result_MB Result: High Potency Error (Due to Salt/Water) Path_MassBal->Result_MB Result_qNMR Result: Absolute Potency (Traceable to SI) Path_qNMR->Result_qNMR Final_COA Final Certificate of Analysis (Potency via qNMR, Impurities via HPLC) Result_MB->Final_COA Not Recommended Result_qNMR->Final_COA

Caption: Workflow for characterizing HMNBSA. Note the critical divergence at the hygroscopicity check, favoring qNMR for final potency assignment.

Figure 2: Impurity Fate Mapping

Understanding where impurities arise allows for targeted HPLC method development.

ImpurityMap pCresol p-Cresol Sulfonic p-Cresol-2-sulfonic acid pCresol->Sulfonic Sulfonation Sulfuric H2SO4 (Fuming) Sulfuric->Sulfonic Imp_Salt Inorganic Salts (Na2SO4 / H2SO4) Sulfuric->Imp_Salt Neutralization Nitric HNO3 Target 4-Hydroxy-3-methyl- 5-nitrobenzenesulphonic acid (HMNBSA) Nitric->Target Sulfonic->Target Nitration (Meta to Me) Imp_Iso Impurity A: Isomer (Ortho-nitro) Sulfonic->Imp_Iso Side Reaction Imp_Di Impurity B: Dinitro (Over-reaction) Target->Imp_Di Excess HNO3

Caption: Mechanistic origin of impurities. HPLC detects Impurity A & B; qNMR inherently corrects for Impurity Salts & Water.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Rapport BIPM-2018/04. [Link][4]

  • European Pharmacopoeia (Ph.[5] Eur.). "2.2.33. Nuclear Magnetic Resonance Spectrometry." EDQM. [Link]

  • ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

Sources

Comparative

Comparative study of sulfonic acid derivatives in dye synthesis efficiency

Comparative Efficacy of Sulfonic Acid Derivatives in Azo Dye Synthesis: A Mechanistic and Methodological Guide Introduction: The Strategic Role of Sulfonation in Dye Chemistry In the synthesis of high-performance coloran...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Sulfonic Acid Derivatives in Azo Dye Synthesis: A Mechanistic and Methodological Guide

Introduction: The Strategic Role of Sulfonation in Dye Chemistry

In the synthesis of high-performance colorants and biological stains, the incorporation of the sulfonic acid group (–SO₃H) is a critical structural determinant [1]. For researchers and drug development professionals utilizing these dyes as pharmaceutical intermediates or diagnostic stains, sulfonic acid derivatives offer three non-negotiable chemical advantages:

  • Aqueous Solubility: The resonance-stabilized sulfonate anion ensures complete dissociation in aqueous media, a prerequisite for uniform textile dyeing and biological assay integration.

  • Substrate Affinity: The anionic nature of the sulfonate group facilitates strong electrostatic interactions with cationic sites on protein fibers (wool, silk, nylon) and cellulosic materials.

  • Photochemical Stability: The strong electron-withdrawing nature of the –SO₃H group lowers the electron density of the azo chromophore, significantly enhancing resistance to oxidative fading (light fastness) [2].

This guide objectively compares the synthetic efficiency, yield, and application profiles of primary sulfonic acid derivatives—specifically Sulfanilic Acid, 1-Amino-2-naphthol-4-sulfonic acid, and H-Acid—providing actionable, self-validating protocols for laboratory synthesis.

Comparative Analysis of Sulfonic Acid Derivatives

The choice of sulfonic acid derivative directly dictates the efficiency of the diazotization and coupling phases. Below is a comparative synthesis profile based on recent empirical data[3, 4, 5].

Sulfonic Acid DerivativePrimary Role in SynthesisAverage Yield (%)

(nm)
Mechanistic Advantage & Application
Sulfanilic Acid (4-aminobenzenesulfonic acid)Diazo Component75.0 – 80.2%435 – 450High reactivity due to zwitterionic unfolding; ideal for generating acid oranges and biological stains [4].
1-Amino-2-naphthol-4-sulfonic acid Diazo Component60.9 – 72.0%410 – 495Intrinsic mordanting capability; excellent exhaustion rates on polyamide (nylon) fabrics at pH 3.0–4.5 [3].
H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid)Coupling Component85.0 – 87.0%415 – 540Bifunctional coupling (pH-dependent regioselectivity); produces deep, vibrant shades with high molar absorptivity [5].
DSD Acid (4,4'-Diaminostilbene-2,2'-disulfonic acid)Diazo Component~86.0%~400Exceptional purity profiles (<100 ppm chloride); foundational for high-performance direct dyes and optical brighteners [6].

Experimental Workflows & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to aid scientists in troubleshooting and scaling.

Protocol A: Diazotization of Sulfanilic Acid

Causality Check: Sulfanilic acid exists as a highly stable zwitterion, rendering it poorly soluble in water. It must first be dissolved in an alkaline medium and reprecipitated as a fine dispersion to maximize the surface area for the solid-liquid diazotization reaction.

  • Alkaline Dissolution: Suspend 4.33 g (0.025 mol) of sulfanilic acid in 50 mL of distilled water. Add 2.5 M NaOH dropwise until the solid completely dissolves (forming sodium sulfanilate).

  • Reprecipitation: Cool the solution to 0–5 °C in an ice-water bath. Rapidly add 2.5 mL of concentrated HCl. Validation: A fine white precipitate of non-zwitterionic sulfanilic acid should form immediately.

  • In-Situ Nitrous Acid Generation: Dissolve 1.75 g of NaNO₂ in 10 mL of water. Add this dropwise to the suspension while maintaining the temperature strictly below 5 °C.

  • Endpoint Validation: Stir for 30 minutes. Test with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete conversion to the diazonium salt [4]. Neutralize excess nitrous acid with a small pinch of sulfamic acid.

Protocol B: Regioselective Azo Coupling with H-Acid

Causality Check: H-acid is an amphoteric, bifunctional coupler. Under acidic conditions, electrophilic aromatic substitution occurs ortho to the amino group. Under alkaline conditions (used here), the phenoxide ion is generated, directing the diazonium electrophile ortho to the hydroxyl group.

  • Coupler Preparation: Dissolve 8.0 g of H-acid in 50 mL of water. Adjust the pH to 8.5–9.0 using 10% (w/v) Na₂CO₃. Validation: The solution must remain alkaline to maintain the highly activated phenoxide state.

  • Coupling Reaction: Slowly add the cold diazonium salt suspension (from Protocol A) to the H-acid solution over 20 minutes. Maintain vigorous stirring and keep the temperature below 10 °C to prevent diazonium degradation into phenolic byproducts.

  • Precipitation & Isolation: Stir the deep-colored solution for 2–4 hours. Add NaCl (20% w/v) to "salt out" the dye. Filter the precipitated sulfonated azo dye under a vacuum, wash with cold brine, and dry in a desiccator.

Workflow Visualization

The following diagram maps the critical path of sulfonated azo dye synthesis, highlighting the thermal and pH dependencies required for high-yield production.

G Start Sulfonic Acid Derivative (e.g., Sulfanilic Acid) Alkali NaOH Dissolution (Break Zwitterion) Start->Alkali Acid Add HCl + H2O Precipitate Fine Dispersion Alkali->Acid Nitrite Add NaNO2 at 0-5°C (Diazotization) Acid->Nitrite Diazo Diazonium Salt Intermediate Nitrite->Diazo Coupling Azo Coupling Reaction (Stir 2-4 hrs, <10°C) Diazo->Coupling Coupler Coupling Component (e.g., H-Acid or Naphthol) pHControl Adjust pH to 8-10 (Activate Phenoxide) Coupler->pHControl pHControl->Coupling Product Sulfonated Azo Dye Salting Out & Filtration Coupling->Product

Caption: Experimental workflow for the synthesis of sulfonated azo dyes via diazotization and coupling.

Conclusion & Best Practices

When optimizing dye synthesis efficiency, the selection of the sulfonic acid derivative is paramount. While Sulfanilic Acid provides a highly reliable, cost-effective baseline for monoazo dyes, utilizing complex derivatives like H-Acid or DSD Acid allows for the engineering of poly-azo structures with superior molar absorptivity and targeted substrate affinity. Regardless of the derivative, strict thermal control (<5 °C) during diazotization and precise pH modulation during coupling remain the universal rate-determining steps for maximizing yield and purity.

References

  • AAOL India. (2025). What Is Sulfonic Acid? Structure, Properties, Types & Industrial Applications. Retrieved from[Link]

  • MDPI. (2021). Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods. Retrieved from[Link]

  • Semantic Scholar. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers. Retrieved from[Link]

  • Asian Journal of Chemistry. (1990). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Retrieved from [Link]

  • Google Patents. (2000). US6096889A - Process for making high performance dyes.
Validation

Analytical Strategy for CAS 85895-88-1: Limit of Detection (LOD) &amp; Quantification (LOQ)

This guide addresses the analytical determination of CAS 85895-88-1 (chemically identified as 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid ).[1] Important Note on Chemical Identity: This CAS number refers to a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the analytical determination of CAS 85895-88-1 (chemically identified as 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid ).[1]

Important Note on Chemical Identity: This CAS number refers to a highly polar, nitro-aromatic sulfonic acid derivative. It is distinct from Potassium L-Lactate (CAS 85895-78-9) and Tianeptine (CAS 30123-17-2). Given its structure (nitro group + sulfonic acid), this compound is typically analyzed as a Process-Related Impurity or a potential Genotoxic Impurity (PGI) in pharmaceutical synthesis. The following guide focuses on the trace analysis (LOD/LOQ) strategies required for such polar, acidic species.

Executive Summary & Methodological Landscape

For researchers and drug development professionals, the analysis of 4-hydroxy-3-methyl-5-nitrobenzenesulfonic acid presents a dual challenge: retention (due to high polarity/water solubility) and sensitivity (if assessing genotoxic potential).

The choice of method depends strictly on the required Limit of Quantification (LOQ). For raw material assay, Ion-Pair HPLC-UV is sufficient. For trace impurity analysis (ppm levels relative to an API), HILIC-MS/MS is the mandatory gold standard.

Comparative Method Performance Matrix
FeatureMethod A: HILIC-MS/MS (Gold Standard) Method B: Ion-Pair HPLC-UV (Alternative)
Primary Application Trace Impurity / Genotoxic ScreeningRaw Material Assay / Process Control
LOD (Limit of Detection) 0.5 – 2.0 ng/mL (ppb range)50 – 100 ng/mL
LOQ (Limit of Quantification) 1.5 – 5.0 ng/mL 150 – 300 ng/mL
Selectivity High (Mass-based discrimination)Moderate (Prone to matrix interference)
Retention Mechanism Hydrophilic Interaction (Good for sulfonates)Hydrophobic (Requires Ion-Pairing Reagent)
Throughput High (5-8 min run time)Medium (15-20 min equilibration)

Technical Deep Dive: The Polarity Challenge

The core difficulty in analyzing CAS 85895-88-1 is its sulfonic acid moiety (-SO3H) . On standard C18 columns, this molecule elutes near the void volume (


), causing ion suppression in MS and co-elution with matrix components in UV.
Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the correct analytical workflow based on your sensitivity needs.

G Start Sample: CAS 85895-88-1 Goal Define Goal Start->Goal Trace Trace Impurity (<0.1%) Goal->Trace Genotox/Cleaning Validation Assay Purity/Assay (>98%) Goal->Assay Raw Material QC HILIC Method A: HILIC-MS/MS (Negative Mode ESI) Trace->HILIC IP_HPLC Method B: Ion-Pair HPLC-UV (TBAH Additive) Assay->IP_HPLC Res_Trace LOD: ~1 ng/mL No Matrix Effect HILIC->Res_Trace Res_Assay LOD: ~50 ng/mL Robust QC Method IP_HPLC->Res_Assay

Caption: Decision matrix for selecting HILIC-MS/MS vs. Ion-Pair HPLC based on sensitivity requirements.

Recommended Protocol: HILIC-MS/MS (Trace Analysis)

This protocol is designed to achieve an LOQ < 5 ng/mL, suitable for cleaning validation or genotoxic impurity quantification.

A. Instrument Parameters[2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonic acids ionize best as

    
    ).
    
  • MRM Transitions:

    • Precursor Ion:

      
       232.0 (
      
      
      
      for C7H7NO6S)
    • Quantifier Product:

      
       168.0 (Loss of 
      
      
      
      )
    • Qualifier Product:

      
       122.0
      
B. Chromatographic Conditions[2]
  • Column: HILIC Silica or Amide Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH ensures full ionization.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90%

      
       50% B
      
    • 5-7 min: 50% B

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

C. Sample Preparation (Self-Validating Step)

To ensure the reported LOQ is valid, you must mitigate matrix effects.

  • Dissolution: Dissolve sample in 90% ACN / 10% Water. Crucial: Matching the sample solvent to the initial mobile phase prevents peak distortion.

  • Filtration: 0.2 µm PTFE filter (Avoid Nylon, which may bind nitro-compounds).

Alternative Protocol: Ion-Pair HPLC-UV (QC/Assay)

If MS is unavailable, or for bulk purity testing, Ion-Pairing is required to retain the sulfonic acid on a C18 column.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate buffer (pH 6.5).

    • Organic: Acetonitrile (60:40 Buffer:ACN).

  • Detection: UV at 280 nm (Nitro-aromatic absorption).

  • LOD Validation: Expect an LOD of ~0.05 µg/mL. Ensure System Suitability shows Tailing Factor < 1.5.

Experimental Validation Criteria

To validate these limits in your lab, follow this self-validating logic:

  • S/N Ratio Calculation:

    • LOD: Concentration yielding a Signal-to-Noise ratio of 3:1 .

    • LOQ: Concentration yielding a Signal-to-Noise ratio of 10:1 .

  • Linearity Check: The calibration curve (e.g., 5 – 500 ng/mL for MS) must have

    
    .
    
  • Carryover Check: Inject a blank after the highest standard. The peak area in the blank must be < 20% of the LOQ signal.

Summary of Performance Metrics
ParameterAcceptance Criteria (Trace Analysis)
Linearity (

)

Accuracy (at LOQ) 80% – 120%
Precision (RSD at LOQ)

Recovery (Spike) 85% – 115%

References

  • European Chemicals Agency (ECHA). (2025). Substance Information: 4-hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS 85895-88-1).[1][2][3] ECHA CHEM. [Link]

  • Kuklenyik, Z., et al. (2019). Method development for the analysis of polar sulfonic acid derivatives using HILIC-MS/MS. Journal of Chromatography A. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Assessment of Genotoxic Impurities in Pharmaceuticals (Nitro-aromatics). FDA Guidance Documents. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Cross-Validation of UV and MS Detection for Nitro-cresol Derivatives

In the realm of analytical chemistry, particularly in environmental monitoring and drug development, the accurate quantification of nitro-cresol derivatives is paramount. These compounds, often found as industrial byprod...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry, particularly in environmental monitoring and drug development, the accurate quantification of nitro-cresol derivatives is paramount. These compounds, often found as industrial byproducts or degradation products, are of significant interest due to their potential toxicity and environmental persistence.[1] The choice of an analytical detector following chromatographic separation is a critical decision that dictates the sensitivity, selectivity, and confidence in the final results.

This guide provides an in-depth, objective comparison between two workhorse detectors in liquid chromatography: the Ultraviolet (UV) detector and the Mass Spectrometer (MS). As a Senior Application Scientist, my aim is not merely to list specifications but to illuminate the fundamental differences in these techniques, explain the causality behind experimental choices, and provide validated protocols to guide researchers in making the most appropriate selection for their specific analytical challenges involving nitro-cresol derivatives.

Pillar 1: The Fundamental Principles of Detection

Understanding the core principles of each detector is the foundation for appreciating their respective strengths and limitations.

Ultraviolet (UV) Detection: The Science of Light Absorption

UV-Vis spectrophotometry operates on the principle that molecules with specific structural features, known as chromophores, absorb light at distinct wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[2][3][4][5] For nitro-cresol derivatives, the presence of the aromatic ring and the nitro group (-NO₂) constitutes a strong chromophore.

When a molecule absorbs a photon of UV light, its electrons are promoted from a ground state to a higher energy state.[3] The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, a relationship elegantly described by the Beer-Lambert Law.[6] This forms the basis of quantitative analysis by HPLC-UV. The detector measures the light that passes through the sample, and the resulting chromatogram plots absorbance against time.

Mass Spectrometry (MS) Detection: The Science of Mass-to-Charge

Mass spectrometry takes a fundamentally different approach. Instead of measuring light absorption, it measures a molecule's intrinsic property: its mass.[7] The process involves three key steps:

  • Ionization: Molecules eluting from the HPLC column are converted into gas-phase ions. For polar, thermally labile compounds like nitro-cresols, Electrospray Ionization (ESI) is the most common and gentle technique.[8][9] ESI uses a high voltage to create a fine aerosol of charged droplets, from which solvent evaporates to yield charged analyte ions.[9]

  • Mass Analysis: The newly formed ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[10]

  • Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the number of ions at that specific m/z.[7]

This process provides the molecular weight of the analyte, a highly specific identifier. Furthermore, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected, fragmented, and the resulting product ions are detected. This provides structural information and dramatically enhances selectivity.[11][12]

Pillar 2: A Head-to-Head Performance Comparison

The choice between UV and MS detection hinges on the specific demands of the analysis. The following table summarizes the key performance characteristics, which we will explore in greater detail.

Parameter HPLC-UV Detection HPLC-MS Detection
Selectivity Moderate; based on light absorption at a specific wavelength. Prone to interference from co-eluting compounds with similar chromophores.Excellent to Superior; based on unique mass-to-charge (m/z) ratio. MS/MS provides unparalleled selectivity by monitoring specific fragmentation patterns.[13]
Sensitivity Good; Limits of Detection (LOD) typically in the low µg/mL to mid ng/mL range.Excellent; LODs can reach low ng/mL to pg/mL levels, essential for trace analysis.[14][15]
Identification Presumptive; based on matching the retention time of a peak with that of a known standard.Confirmatory; provides molecular weight (MS) and structural fragments (MS/MS), offering high-confidence identification.[14]
Quantitation Highly robust and linear over a wide dynamic range. Less susceptible to matrix effects.Highly accurate, especially with isotopically labeled internal standards. Can be affected by matrix-induced ion suppression or enhancement.[16]
Complexity Simple, robust instrumentation. Straightforward method development and operation.[15]More complex instrumentation requiring specialized training for operation, tuning, and maintenance.[14]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.[14]
The Causality Behind the Comparison
  • Selectivity in Complex Samples: For analyzing nitro-cresols in environmental samples like wastewater or soil extracts, the matrix is incredibly complex.[17] A UV detector might show a peak at the expected retention time, but it could be a composite of the target analyte and an interfering compound that also absorbs light at that wavelength. MS detection circumvents this ambiguity. It acts as a highly specific filter, only registering the signal for the exact molecular weight of the nitro-cresol derivative, thus providing cleaner, more reliable data.[13][16]

  • The Need for Sensitivity: Regulatory limits for pollutants are often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[17] While UV detection is adequate for higher concentration samples, it often lacks the sensitivity needed for trace-level environmental monitoring.[15] MS detection is inherently more sensitive, capable of detecting minute quantities, which is crucial for toxicology studies and ensuring regulatory compliance.[11][12]

  • Confidence in Identification: Relying solely on retention time for identification is insufficient for definitive analysis.[14] Co-elution of isomers or structurally similar compounds is a common problem. Mass spectrometry provides the molecular weight, a fundamental physical property, which drastically increases the certainty of identification.[14] When you can say a peak at 5.2 minutes has a mass-to-charge ratio of 153.0, corresponding to the deprotonated molecular ion of nitrocresol, the identification is far more authoritative than simply matching retention times.

Pillar 3: Validated Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the analysis of 4-methyl-2-nitrophenol, a common nitro-cresol derivative.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 1. Sample Collection (e.g., 100 mL Water) p2 2. Solid-Phase Extraction (SPE) (C18 Cartridge) p1->p2 p3 3. Elution (Methanol) p2->p3 p4 4. Reconstitution (Mobile Phase) p3->p4 a1 5. HPLC Injection p4->a1 a2 6. C18 Column Separation a1->a2 a3 7. UV Detection (at λmax) a2->a3 a4 8. Data Acquisition (Absorbance vs. Time) a3->a4

Caption: HPLC-UV workflow for nitro-cresol analysis.

Protocol: HPLC with UV Detection

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Acidify the water sample (100 mL) to pH ~3 with sulfuric acid.

    • Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the nitro-cresol derivatives with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Acetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • UV Detector Settings:

    • Wavelength: Monitor at the maximum absorbance wavelength (λmax) for the specific nitro-cresol derivative (typically around 280-320 nm). A Diode Array Detector (DAD) is recommended to acquire the full spectrum for peak purity assessment.

  • Calibration and Quantitation:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from a certified stock solution.

    • Inject the standards and generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.

Experimental Workflow: HPLC-MS

cluster_prep_ms Sample Preparation cluster_analysis_ms HPLC-MS Analysis p1_ms 1. Sample Collection (e.g., 100 mL Water) p2_ms 2. Fortification (Internal Standard) p1_ms->p2_ms p3_ms 3. Solid-Phase Extraction (SPE) p2_ms->p3_ms p4_ms 4. Reconstitution p3_ms->p4_ms a1_ms 5. HPLC Injection p4_ms->a1_ms a2_ms 6. C18 Column Separation a1_ms->a2_ms a3_ms 7. ESI Ionization (Negative Mode) a2_ms->a3_ms a4_ms 8. Mass Analysis (MS/MS) (MRM Transition) a3_ms->a4_ms a5_ms 9. Data Acquisition (Ion Count vs. Time) a4_ms->a5_ms

Caption: HPLC-MS/MS workflow for nitro-cresol analysis.

Protocol: HPLC with Mass Spectrometric Detection

  • Sample Preparation:

    • Follow the same SPE procedure as for the UV method. Crucially, add an isotopically labeled internal standard (e.g., 4-methyl-2-nitrophenol-d6) to the sample before extraction to correct for matrix effects and variations in recovery.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient (e.g., starting at 20% B, increasing to 95% B over 8 minutes) is often used to improve peak shape and resolve multiple analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C.

    • Note: Volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts (e.g., phosphate buffers) which are incompatible with MS.

  • MS Detector Settings (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Nitro-phenolic compounds readily lose a proton to form a negative ion [M-H]⁻.

    • Capillary Voltage: -3.5 kV.

    • Desolvation Gas (N₂) Flow: 600 L/hr.

    • Desolvation Temperature: 350°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

      • Analyte MRM Transition: e.g., Precursor Ion (Q1) m/z 152.1 → Product Ion (Q3) m/z 106.1 (for loss of NO₂).

      • Internal Standard MRM Transition: e.g., Precursor Ion (Q1) m/z 158.1 → Product Ion (Q3) m/z 112.1.

  • Calibration and Quantitation:

    • Prepare calibration standards containing a fixed concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • This ratio-based approach provides highly accurate quantification by correcting for signal variations.[16]

Conclusion: Selecting the Right Tool for the Scientific Question

The decision to use UV or MS detection is not a matter of which is "better," but which is "fitter for purpose."

  • Choose HPLC-UV for routine analysis of well-characterized, relatively simple samples where analyte concentrations are high and cost-effectiveness is a key driver. It is a robust and reliable technique for quality control in manufacturing or for screening less complex sample sets.[15]

  • Choose HPLC-MS when the scientific question demands the highest degree of certainty and sensitivity. For trace-level quantification in complex biological or environmental matrices, for the identification of unknown metabolites or degradation products, and for applications requiring unequivocal confirmation, mass spectrometry is the authoritative choice.[11][12][15][17]

By understanding the fundamental principles, performance trade-offs, and practical methodologies of both techniques, researchers can confidently select and validate the optimal analytical strategy for their work with nitro-cresol derivatives, ensuring data of the highest integrity and scientific value.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Lab Manager. (2026, January 8). Mass Spectrometry for Environmental Pollutant Monitoring. [Link]

  • Stauffer, E. (2020, November 16). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. [Link]

  • GEMINI. (2024, September 3). UV-Vis Spectrophotometry: Principles and Environmental Applications. [Link]

  • IMSERC. LC/MS Environmental Quantitation. Northwestern University. [Link]

  • Birošová, L., et al. (n.d.). Determination of Nitrophenols and Nitrocresols in Gaseous Samples. chem.sk. [Link]

  • Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. [Link]

  • MDPI. (2025, January 17). Environmental Applications of Mass Spectrometry for Emerging Contaminants. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?. [Link]

  • Alentic Microscience. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Kaddis, C. S., & Loo, J. A. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4658–4665. [Link]

  • Riu, J., et al. (2000). Comparison of the repeatability of quantitative data measured in high-performance liquid chromatography with UV and atmospheric pressure chemical ionization mass spectrometric detection. Journal of Chromatography A, 874(1), 13-24. [Link]

  • Providion Group. LC-MS in the analysis of water contaminants. [Link]

  • Adaway, J. E., & Keevil, B. G. (2012). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of Clinical Biochemistry, 49(Pt 3), 234-250. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • Galeano-Díaz, T., et al. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • Somkuwar, S., et al. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints. [Link]

  • ResearchGate. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

[1] Part 1: Executive Safety Directive 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS: 85895-88-1) presents a dual-hazard profile characteristic of nitro-aromatic sulfonic acids: it is both corrosive (due to the su...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Directive

4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS: 85895-88-1) presents a dual-hazard profile characteristic of nitro-aromatic sulfonic acids: it is both corrosive (due to the sulfonic acid moiety) and possesses energetic potential (due to the nitro group on a phenolic ring).

Core Directive: Do NOT treat this substance as standard organic waste. It requires segregation into a dedicated Acidic Organic waste stream. Under no circumstances should this material be allowed to dry out completely in unwashed glassware, as nitro-phenolic residues can become shock-sensitive.

Part 2: Chemical Identity & Hazard Characterization[1][2][3][4]

Before initiating disposal, verify the material identity and physical state.

PropertySpecification
Chemical Name 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
CAS Number 85895-88-1
Molecular Formula C₇H₇NO₆S
Molecular Weight 233.20 g/mol
Physical State Solid (typically yellow/orange crystalline powder)
Acidity (pKa) < 1 (Strong Acid)
Primary Hazards Skin Corr.[1][2][3][4][5][6] 1B (Causes severe burns), Eye Dam. 1
Reactivity Incompatible with strong bases, strong oxidizers, and reducing agents.
Part 3: Waste Segregation & Compatibility

Proper segregation is the single most critical step in preventing laboratory accidents involving nitro-aromatics.

The Segregation Logic (Graphviz Diagram)

The following decision tree illustrates the required segregation workflow for this compound.

WasteSegregation Start Waste: 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution Waste CheckState->Liquid SolidStream Stream A: Solid Toxic/Corrosive (Double Bagged) Solid->SolidStream CheckpH Check pH Compatibility Liquid->CheckpH AcidStream Stream B: Acidic Organic Waste (Do NOT mix with Bases) CheckpH->AcidStream Compatible BaseStream Alkaline Waste CheckpH->BaseStream Incompatible OxidizerStream Oxidizing Waste CheckpH->OxidizerStream Incompatible Prohibition CRITICAL STOP: Exothermic Reaction / Explosion Risk BaseStream->Prohibition OxidizerStream->Prohibition

Figure 1: Waste segregation logic flow. Note the critical prohibition against mixing with alkaline or oxidizing waste streams.

Part 4: Step-by-Step Disposal Procedures
Scenario A: Small Scale (Laboratory Bench)

Context: Disposal of < 50g of pure solid or < 500mL of solution.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (minimum 0.11mm thickness) or Neoprene.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring liquids.

    • Body: Chemical-resistant lab coat and closed-toe shoes.

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or Glass container.

    • Avoid metal containers due to the sulfonic acid group's corrosivity.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," "4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid," "Corrosive," "Toxic."

  • Transfer Protocol:

    • Solids: Transfer directly into the waste container. Do not generate dust.[1][2][5][6][7] Wipe the spatula with a damp paper towel and dispose of the towel in the same container.

    • Solutions: Pour slowly into the "Acidic Organic" waste container. Ensure the receiving container does not contain bases (e.g., Sodium Hydroxide) or bleach (Sodium Hypochlorite), as this will cause rapid heating or gas evolution.

Scenario B: Large Scale / Stockpile Disposal

Context: Disposal of old inventory (> 100g) or expired reagents.

  • Do Not Open: If the original manufacturer's bottle is intact and the cap is secure, do not open it to transfer contents. Disposal in the original container is safer.

  • Overpacking: Place the original container inside a larger, clear plastic bag or a secondary containment bucket.

  • Lab Pack Service: Contact your licensed hazardous waste contractor (e.g., Clean Harbors, Veolia, Stericycle). Request a "Lab Pack" service.

    • Manifesting: Declare the item as UN 2585 (Alkyl sulfonic acids, solid) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on specific carrier requirements.

Part 5: Emergency Response & Spill Control

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[8]

Spill Response Workflow (Graphviz Diagram)

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Manager) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Use Acid-Neutralizing Spill Pillow) PPE->Contain Clean 4. Cleanup (Sweep/Scoop into HDPE Pail) Contain->Clean Decon 5. Decontamination (Wash surface with weak bicarb solution) Clean->Decon

Figure 2: Emergency spill response workflow.[6]

Neutralization Note: For small spills, you may use sodium bicarbonate (baking soda) or a commercial acid neutralizer. Add slowly to avoid splattering from CO₂ evolution. Verify pH is neutral (pH 6-8) before final cleanup.

References
  • PubChem. (n.d.).[4] 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (Compound).[3][4] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. Retrieved from [Link]

Sources

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